4,5-Dibromo-2-phenylpyridazin-3(2H)-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,5-dibromo-2-phenylpyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2N2O/c11-8-6-13-14(10(15)9(8)12)7-4-2-1-3-5-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQJXEMRMTOSSBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60162299 | |
| Record name | 3(2H)-Pyridazinone, 4,5-dibromo-2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60162299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14305-08-9 | |
| Record name | 4,5-Dibromo-2-phenyl-3(2H)-pyridazinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14305-08-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3(2H)-Pyridazinone, 4,5-dibromo-2-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014305089 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3(2H)-Pyridazinone, 4,5-dibromo-2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60162299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-dibromo-2-phenyl-2,3-dihydropyridazin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide to 4,5-Dibromo-2-phenylpyridazin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and available spectral data for 4,5-Dibromo-2-phenylpyridazin-3(2H)-one. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and materials science.
Core Chemical Properties
This compound is a halogenated heterocyclic compound belonging to the pyridazinone class. The presence of the phenyl group and bromine atoms on the pyridazinone core significantly influences its chemical reactivity and potential biological activity.
| Property | Value | Source |
| CAS Number | 14305-08-9 | [1] |
| Molecular Formula | C₁₀H₆Br₂N₂O | [1] |
| Molecular Weight | 329.98 g/mol | [1] |
| Boiling Point | 340.1°C at 760 mmHg | [2] |
| Appearance | Off-white solid | [1] |
Synthesis and Characterization
A documented experimental protocol for the synthesis of this compound involves the reaction of Mucobromic acid with Phenylhydrazine.[1]
Experimental Protocol: Synthesis of this compound[1]
Materials:
-
Mucobromic acid (10.0 g, 38.8 mmol)
-
Phenylhydrazine (4.58 ml, 46.6 mmol)
-
6N Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Diethyl ether
Procedure:
-
Dissolve Mucobromic acid in 250 ml of 6N HCl in a 500 ml round-bottom flask at room temperature.
-
In a separate beaker, dissolve Phenylhydrazine in 100 ml of 6N HCl.
-
Add the Phenylhydrazine solution to the Mucobromic acid solution with vigorous stirring at 70°C. An off-white precipitate will form immediately.
-
Continue the reaction for 18 hours at 70°C.
-
Monitor the reaction completion using LC/MS.
-
After completion, allow the reaction mixture to partially cool.
-
Add 100 ml of ethyl acetate to the mixture. The precipitate should dissolve. Note: The original protocol observes that the HCl can react with ethyl acetate to form ethanol and acetic acid, leading to a homogenous solution and subsequent precipitation upon cooling.
-
Allow the solution to cool, which will cause the product to precipitate.
-
Filter the solid product, wash with diethyl ether, and dry under vacuum.
Yield: 10.54 g of an off-white solid.[1]
Spectral Data
¹H NMR (300 MHz, CDCl₃):
-
δ 7.96 (s, 1H)
-
δ 7.60-7.42 (m, 5H)[1]
Mass Spectrometry (MS):
-
LC/MS: tr=2.35 minutes (5 to 95% acetonitrile/water over 5 minutes at 1 ml/min, at 254 nm, at 50° C.), (M+H)⁺, Calculated=329, Found=329.[1]
-
HR/MS (M+H)⁺: Calculated=328.8920, Found=328.8927.[1]
Potential Applications and Biological Significance
While specific biological studies on this compound are limited in the public domain, the broader class of pyridazinone derivatives is of significant interest in medicinal chemistry and agrochemistry.[3] Pyridazinone scaffolds are found in molecules exhibiting a wide range of biological activities, including:
-
Cardiovascular effects: Some pyridazinone derivatives have been investigated as cardiotonic agents, antihypertensives, and platelet aggregation inhibitors.[4]
-
Anti-inflammatory and Analgesic Properties: The pyridazinone core is a feature in compounds with anti-inflammatory and analgesic activities.[5]
-
Anticancer Activity: Certain pyridazinone derivatives have shown potential as anticancer agents.[5]
-
Antimicrobial and Antifungal Activity: The heterocyclic nature of pyridazinones has led to the exploration of their efficacy against various microbial and fungal strains.[3][5]
-
Agrochemicals: These compounds can serve as intermediates in the synthesis of herbicides and pesticides.[3]
The unique substitution pattern of this compound makes it a valuable intermediate for the synthesis of more complex molecules with potentially novel biological activities. The bromine atoms can serve as handles for further chemical modifications, such as cross-coupling reactions, allowing for the creation of diverse chemical libraries for drug discovery screening.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: General workflow for the synthesis and characterization of the target compound.
This guide provides a foundational understanding of this compound. Further research is warranted to fully elucidate its physicochemical properties, explore its reactivity in various chemical transformations, and investigate its potential pharmacological and biological activities. The provided synthesis protocol and spectral data serve as a solid starting point for researchers interested in this compound and its derivatives.
References
- 1. 4,5-DIBROMO-2-PHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE synthesis - chemicalbook [chemicalbook.com]
- 2. Synthesis and biological evaluation of pyridazinone analogues as potential cardiac positron emission tomography tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones as anti-cancer, antimicrobial, and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 4,5-Dibromo-2-phenylpyridazin-3(2H)-one (CAS Number: 14305-08-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4,5-Dibromo-2-phenylpyridazin-3(2H)-one, a heterocyclic compound belonging to the pyridazinone class. While specific experimental data for this particular molecule is limited in publicly accessible literature, this document consolidates available information on its chemical properties and presents a plausible synthetic route based on established methodologies for related compounds. Furthermore, it explores the well-documented biological significance of the pyridazinone scaffold, offering valuable context for researchers and drug development professionals interested in this chemical series. The guide includes structured data tables, a detailed hypothetical experimental protocol, and visualizations to aid in understanding the synthesis and potential applications of this compound and its derivatives.
Introduction
Pyridazin-3(2H)-one and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry and agrochemical research. The pyridazinone core is a versatile scaffold known to exhibit a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects. The specific compound, this compound, features a dibrominated pyridazinone ring with a phenyl substituent at the N2 position. The presence of bromine atoms can significantly influence the molecule's physicochemical properties and biological activity, often enhancing its potency or modifying its mechanism of action. This guide aims to provide a detailed technical resource on this compound, addressing its chemical identity, a proposed synthetic pathway, and the broader biological context of the pyridazinone family.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 14305-08-9 | Chemical Supplier Catalogs |
| Molecular Formula | C₁₀H₆Br₂N₂O | Chemical Supplier Catalogs |
| Molecular Weight | 329.98 g/mol | Chemical Supplier Catalogs |
| IUPAC Name | 4,5-dibromo-2-phenylpyridazin-3-one | |
| Canonical SMILES | C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)Br)Br | |
| Appearance | Expected to be a solid | General knowledge of similar compounds |
| Solubility | Expected to be soluble in organic solvents | General knowledge of similar compounds |
Synthesis of this compound
A specific, peer-reviewed synthesis protocol for this compound is not prominently available. However, a plausible and efficient synthetic route can be proposed based on established reactions of similar compounds, particularly the reaction of substituted maleic anhydrides or mucohalic acids with phenylhydrazine.
A likely precursor for this synthesis is dibromomaleic acid or its anhydride, which can be reacted with phenylhydrazine to form the pyridazinone ring.
Proposed Synthetic Pathway
An In-depth Technical Guide to the Molecular Structure and Properties of 4,5-Dibromo-2-phenylpyridazin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 4,5-Dibromo-2-phenylpyridazin-3(2H)-one. While specific experimental data for this compound is limited in publicly accessible literature, this document consolidates available information and draws upon data from closely related analogues to offer a thorough profile for research and development purposes. The pyridazinone core is a well-established pharmacophore, and its halogenated derivatives are of significant interest in medicinal and agricultural chemistry. This guide includes a detailed synthesis protocol, predicted and known physicochemical properties, spectroscopic data, and a discussion of the potential biological activities of this class of compounds.
Molecular Structure and Identification
This compound is a heterocyclic compound featuring a pyridazinone ring substituted with two bromine atoms at the 4 and 5 positions and a phenyl group at the 2-position.
Molecular Formula: C₁₀H₆Br₂N₂O[1]
Molecular Weight: 329.98 g/mol [1]
CAS Number: 14305-08-9[1]
Canonical SMILES: C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)Br)Br
InChI Key: Information not available in searched results.
Physicochemical and Spectroscopic Data
Table 1: Physicochemical Properties
| Property | This compound | 4,5-Dibromo-2-(4-chlorophenyl)-2H-pyridazin-3-one | 4,5-Dibromo-3(2H)-pyridazinone |
| Molecular Formula | C₁₀H₆Br₂N₂O | C₁₀H₅Br₂ClN₂O | C₄H₂Br₂N₂O |
| Molecular Weight | 329.98 g/mol [1] | 364.42 g/mol [2] | 253.88 g/mol [3] |
| Melting Point | Not reported | 183-184 °C[2] | 226 °C (dec.)[3] |
| Boiling Point | 340.1°C at 760 mmHg (Predicted)[1] | 384.7±52.0 °C (Predicted)[2] | Not reported |
| Appearance | Off-white solid (from synthesis) | Not reported | White to light yellow to light orange powder to crystal[3] |
Table 2: Spectroscopic Data for this compound
| Technique | Data | Source |
| ¹H NMR (300 MHz, CDCl₃) | δ 7.96 (s, 1H), 7.60-7.42 (m, 5H) | US Patent 2005/0020594 A1 |
| LC/MS | tR=2.35 minutes (5 to 95% acetonitrile/water over 5 minutes at 1 ml/min, at 254 nm, at 50° C.), (M+H)⁺, Calculated=329, Found=329 | US Patent 2005/0020594 A1 |
| HR/MS (M+H)⁺ | Calculated=328.8920, Found=328.8927 (Δ mmu=0.7) | US Patent 2005/0020594 A1 |
| ¹³C NMR | Not reported | |
| IR Spectroscopy | Not reported |
Note on Spectroscopic Data: The characteristic isotopic signature of bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio) would be expected in the mass spectrum, resulting in M, M+2, and M+4 peaks for fragments containing two bromine atoms. The IR spectrum would likely show a strong carbonyl (C=O) stretch characteristic of the pyridazinone ring.
Experimental Protocols
Synthesis of this compound
The following protocol is adapted from US Patent 2005/0020594 A1.
Reaction Scheme:
Figure 1: Synthesis of this compound.
Materials:
-
Mucobromic acid (10.0 g, 38.8 mmol)
-
Phenylhydrazine (4.58 ml, 46.6 mmol)
-
6N Hydrochloric acid
-
Ethyl acetate
-
Diethyl ether
Procedure:
-
Dissolve mucobromic acid in 250 ml of 6N HCl in a 500 ml round bottom flask at room temperature.
-
Dissolve phenylhydrazine in 100 ml of 6N HCl and add it to the mucobromic acid solution with vigorous stirring.
-
Heat the reaction mixture to 70°C and maintain for 18 hours. An off-white precipitate should form immediately.
-
After 18 hours, confirm reaction completion using LC/MS.
-
Allow the reaction to partially cool.
-
Add 100 ml of ethyl acetate to the reaction mixture.
-
Allow the mixture to cool to room temperature, which may induce further precipitation.
-
Filter the solid, wash with diethyl ether, and dry under vacuum to yield the product as an off-white solid (10.54 g).
Proposed Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: As described in the patent, spectra should be recorded to confirm the presence and multiplicity of aromatic and pyridazinone protons.
-
¹³C NMR: A ¹³C NMR spectrum would be crucial to identify the number of unique carbon environments, including the carbonyl carbon and the two bromine-substituted carbons.
-
-
Infrared (IR) Spectroscopy: An IR spectrum should be obtained to identify characteristic functional groups, notably the C=O stretch of the pyridazinone ring (typically around 1650-1690 cm⁻¹), C=C and C=N stretches of the aromatic and heterocyclic rings, and C-Br stretches.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition. Electron ionization (EI) or electrospray ionization (ESI) can be used. The fragmentation pattern should be analyzed to understand the stability of the molecule and identify characteristic fragments. The isotopic pattern of the two bromine atoms will be a key diagnostic feature.
-
Crystallography: Single crystal X-ray diffraction would provide unambiguous confirmation of the molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.
Potential Biological Activity and Signaling Pathways
While no specific biological activity has been reported for this compound, the pyridazinone scaffold is a "wonder nucleus" in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities.[4]
Known activities of related pyridazinone derivatives include:
-
Anti-inflammatory and Analgesic Effects: 2-substituted 4,5-dihalo-3(2H)-pyridazinone derivatives have been reported to possess good analgesic activity, potentially without the ulcerogenic side effects of common NSAIDs.[5] Some pyridazinone derivatives act as cyclooxygenase-2 (COX-2) inhibitors.
-
Anticancer Activity: Various pyridazinone derivatives have shown promise as anticancer agents, targeting enzymes such as B-Raf and inhibiting tubulin polymerization.[6]
-
Antimicrobial and Antifungal Activity: The pyridazinone ring is a key component in compounds with antibacterial and antifungal properties.[3]
-
Cardiovascular Effects: Certain pyridazinone derivatives are known to have cardiotonic, antihypertensive, and antiplatelet activities.[6]
-
Herbicidal Activity: The related compound, 4,5-Dichloro-2-phenyl-3(2H)-pyridazinone, is utilized as an effective herbicide.[7]
Potential Signaling Pathways:
Given the activities of related compounds, this compound could potentially modulate signaling pathways involved in:
-
Inflammation: Prostaglandin synthesis pathways via inhibition of COX enzymes.
-
Cancer: Kinase signaling pathways (e.g., Raf/MEK/ERK) or pathways involved in cell cycle regulation and apoptosis.
The following diagram illustrates a hypothetical workflow for investigating the biological activity of this compound.
Figure 2: A logical workflow for the biological evaluation of the title compound.
Conclusion
This compound is a readily synthesizable compound belonging to a class of molecules with significant, albeit underexplored, potential in drug discovery and agrochemical development. The presence of two bromine atoms and a phenyl group on the pyridazinone core provides a unique electronic and steric profile that warrants further investigation. This guide provides a foundational understanding of its synthesis and properties, serving as a valuable resource for researchers aiming to explore the therapeutic or industrial applications of this and related compounds. Further detailed experimental characterization is necessary to fully elucidate its molecular structure and biological activity.
References
- 1. CAS 14305-08-9 | 4,5-Dibromo-2-phenyl-2H-pyridazin-3-one - Synblock [synblock.com]
- 2. 4,5-Dibromo-2-(4-chloro-phenyl)-2H-pyridazin-3-one CAS#: 14132-96-8 [m.chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold | SAR Publication [sarpublication.com]
- 5. sarpublication.com [sarpublication.com]
- 6. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to the Synthesis of 4,5-Dibromo-2-phenylpyridazin-3(2H)-one from Mucobromic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4,5-dibromo-2-phenylpyridazin-3(2H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis detailed herein utilizes mucobromic acid and phenylhydrazine as starting materials. This document offers a detailed experimental protocol, a summary of quantitative data, and visual representations of the synthetic workflow and chemical transformation.
Introduction
Pyridazinone derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of pharmacology due to their diverse biological activities. The synthesis of substituted pyridazinones is a key area of research for the development of new therapeutic agents. This guide focuses on a specific and efficient method for the preparation of this compound. The described synthesis involves the reaction of mucobromic acid with phenylhydrazine in a one-pot procedure.
Synthetic Pathway
The synthesis of this compound from mucobromic acid proceeds through a condensation reaction with phenylhydrazine. The reaction is typically carried out in an acidic medium, which facilitates the cyclization to form the pyridazinone ring.
Figure 1: Reaction scheme for the synthesis of this compound.
Experimental Protocol
The following protocol is a detailed methodology for the synthesis of this compound.
Materials:
-
Mucobromic acid
-
Phenylhydrazine
-
6N Hydrochloric acid (HCl)
-
Ethyl acetate
-
Diethyl ether
Equipment:
-
500 ml round bottom flask
-
Stirring apparatus
-
Heating mantle or water bath
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum drying oven
-
Standard laboratory glassware
Procedure:
-
Dissolution of Mucobromic Acid: In a 500 ml round bottom flask, dissolve 10.0 g (38.8 mmol) of mucobromic acid in 250 ml of 6N HCl at room temperature.
-
Preparation of Phenylhydrazine Solution: In a separate beaker, dissolve 4.58 ml (46.6 mmol) of phenylhydrazine in 100 ml of 6N HCl.
-
Reaction: Vigorously stir the mucobromic acid solution while heating to 70°C. Add the phenylhydrazine solution to the reaction flask. An off-white precipitate will form almost immediately.
-
Reaction Monitoring: Maintain the reaction mixture at 70°C with vigorous stirring for 18 hours. The completion of the reaction can be monitored by Liquid Chromatography-Mass Spectrometry (LC/MS).
-
Work-up and Isolation:
-
Allow the reaction mixture to partially cool.
-
Add 100 ml of ethyl acetate. Note: The addition of ethyl acetate to the hot HCl solution can lead to its hydrolysis to ethanol and acetic acid, which may initially cause the precipitate to dissolve and the solution to become homogenous. As the solution cools further, the product will precipitate out.
-
Filter the solid precipitate using a Büchner funnel.
-
Wash the collected solid with diethyl ether.
-
Dry the product under vacuum to afford an off-white solid.[1]
-
Quantitative Data Summary
The following table summarizes the key quantitative data from the synthesis.
| Parameter | Value | Reference |
| Starting Material (Mucobromic Acid) | 10.0 g (38.8 mmol) | [1] |
| Reagent (Phenylhydrazine) | 4.58 ml (46.6 mmol) | [1] |
| Product Yield | 10.54 g | [1] |
| Appearance | Off-white solid | [1] |
| Molecular Formula | C₁₀H₆Br₂N₂O | |
| Molecular Weight | 329.98 g/mol |
Characterization Data
The synthesized this compound can be characterized using various spectroscopic techniques.
| Analysis | Data | Reference |
| ¹H NMR (300 MHz, CDCl₃) | δ 7.96 (s, 1H), 7.60-7.42 (m, 5H) | [1] |
| LC/MS (tr) | 2.35 minutes (5 to 95% acetonitrile/water over 5 minutes at 1 ml/min, at 254 nm, at 50° C.) | [1] |
| LC/MS (M+H)⁺ | Calculated = 329, Found = 329 | [1] |
| HR/MS (M+H)⁺ | Calculated = 328.8920, Found = 328.8927 (Δ mmu=0.7) | [1] |
Experimental Workflow
The following diagram illustrates the step-by-step workflow of the synthesis process.
Figure 2: Step-by-step experimental workflow for the synthesis.
Conclusion
This guide has outlined a reliable and well-characterized method for the synthesis of this compound from mucobromic acid. The provided experimental protocol and characterization data serve as a valuable resource for researchers in organic synthesis and medicinal chemistry. The straightforward nature of this one-pot reaction makes it an attractive route for obtaining this pyridazinone derivative for further investigation and application in drug discovery and development programs.
References
Spectroscopic and Synthetic Elucidation of 4,5-Dibromo-2-phenylpyridazin-3(2H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic properties of 4,5-Dibromo-2-phenylpyridazin-3(2H)-one, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines the available ¹H NMR data, a generalized experimental protocol for the NMR analysis of pyridazinone derivatives, and a workflow for its synthesis and characterization.
¹H and ¹³C NMR Data
Table 1: ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.96 | Singlet | 1H | Pyridazinone ring proton |
| 7.42-7.60 | Multiplet | 5H | Phenyl ring protons |
Solvent: CDCl₃, Spectrometer Frequency: 300 MHz
Table 2: ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm |
| Data not available in the searched literature. |
Experimental Protocols
A detailed experimental protocol for the synthesis and NMR characterization of this compound is provided below.
Synthesis of this compound
This synthesis protocol is adapted from the procedure described in patent US2005/20594.
Materials:
-
Mucobromic acid
-
Phenylhydrazine
-
6N Hydrochloric acid (HCl)
-
Ethyl acetate
-
Diethyl ether
Procedure:
-
Dissolve mucobromic acid (1.0 equivalent) in 6N HCl in a round-bottom flask at room temperature.
-
In a separate beaker, dissolve phenylhydrazine (1.2 equivalents) in 6N HCl.
-
With vigorous stirring, add the phenylhydrazine solution to the mucobromic acid solution.
-
Heat the reaction mixture to 70°C and maintain for 18 hours. An off-white precipitate should form immediately.
-
Monitor the reaction for completion using a suitable technique, such as liquid chromatography-mass spectrometry (LC/MS).
-
Allow the reaction mixture to cool partially.
-
Add ethyl acetate to the mixture. The precipitate should dissolve.
-
Allow the solution to cool to room temperature. A large amount of precipitate will form.
-
Filter the solid product, wash with diethyl ether, and dry under vacuum.
NMR Spectroscopic Analysis
The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra for pyridazinone derivatives.
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., Bruker, JEOL) with a proton frequency of at least 300 MHz.
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the solid this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
¹H NMR Spectroscopy:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16
-
-
Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the internal standard (TMS at 0.00 ppm).
-
Integrate the signals and determine the chemical shifts and coupling constants.
¹³C NMR Spectroscopy:
-
Switch the spectrometer to the ¹³C nucleus frequency.
-
Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024 or more, depending on the sample concentration.
-
-
Process the FID as described for the ¹H spectrum.
-
Reference the spectrum to the solvent peak or the internal standard.
Synthesis and Characterization Workflow
The following diagram illustrates the logical workflow from starting materials to the spectroscopic characterization of this compound.
Caption: Synthesis and Spectroscopic Analysis Workflow.
Technical Guide: Spectroscopic and Biological Insights into Phenylpyridazinone Scaffolds
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides an in-depth look at the infrared (IR) spectroscopic characteristics of the 4,5-dibromo-pyridazin-3(2H)-one core, alongside a detailed experimental protocol for its analysis. Furthermore, it explores the broader biological context of phenylpyridazinone derivatives, a class of compounds with significant therapeutic potential.
Introduction
Pyridazinone derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide array of pharmacological activities. These activities include analgesic, anti-inflammatory, antimicrobial, and anticancer properties. The specific compound, 4,5-Dibromo-2-phenylpyridazin-3(2H)-one, represents a key structure within this class. Understanding its physicochemical properties, such as its infrared spectrum, is crucial for its identification, characterization, and further development in drug discovery pipelines.
While a specific, experimentally-derived IR spectrum for this compound is not publicly available in the referenced literature at this time, this guide will provide the spectral data for the closely related core structure, 4,5-Dibromo-3(2H)-pyridazinone. This information, coupled with a detailed experimental protocol, will empower researchers to obtain and interpret the necessary data for the target compound.
Infrared Spectrum Analysis
Infrared spectroscopy is a powerful analytical technique that provides information about the vibrational modes of molecules. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrations of particular functional groups within a molecule.
IR Spectrum of 4,5-Dibromo-3(2H)-pyridazinone
The following table summarizes the key absorption bands observed in the gas-phase IR spectrum of 4,5-Dibromo-3(2H)-pyridazinone, a structurally related compound lacking the N-phenyl substituent. This data is sourced from the NIST/EPA Gas-Phase Infrared Database and serves as a reference for the core pyridazinone structure.[1] The presence of a phenyl group in the target compound is expected to introduce additional bands, particularly in the aromatic C-H and C=C stretching regions.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment (Tentative) |
| ~3400-3500 | Variable | N-H stretch (in the absence of the phenyl group) |
| ~1700-1750 | Strong | C=O stretch (amide) |
| ~1600-1650 | Medium | C=C stretch (ring) |
| ~1400-1500 | Medium | C-N stretch |
| Below 800 | Medium-Strong | C-Br stretch |
Note: The spectrum for 4,5-Dibromo-3(2H)-pyridazinone was obtained in the gas phase, and peak positions may shift in the solid state (e.g., using a KBr pellet).
Experimental Protocol: FT-IR Spectroscopy of a Solid Sample (KBr Pellet Method)
This protocol provides a detailed methodology for obtaining a high-quality Fourier-Transform Infrared (FT-IR) spectrum of a solid organic compound, such as this compound, using the potassium bromide (KBr) pellet technique.[2][3][4]
Materials and Equipment
-
Fourier-Transform Infrared (FT-IR) Spectrometer
-
Hydraulic press with a pellet-forming die[2]
-
Agate mortar and pestle[3]
-
Spectroscopy-grade potassium bromide (KBr), thoroughly dried[2]
-
Analytical balance (4-place minimum)[4]
-
Spatula
-
Sample holder for the spectrometer
Procedure
-
Sample Preparation:
-
Weigh approximately 1-2 mg of the solid sample (e.g., this compound).[3]
-
Weigh approximately 100-200 mg of dry, spectroscopy-grade KBr. The sample concentration in KBr should be between 0.2% and 1%.[2][3]
-
Transfer the sample to the agate mortar and grind it to a very fine powder. The particle size should ideally be less than 2 micrometers to minimize light scattering.[2]
-
-
Mixing:
-
Add the pre-weighed KBr to the mortar containing the ground sample.
-
Gently but thoroughly mix the sample and KBr with the pestle for about a minute to ensure a homogeneous mixture.[2]
-
-
Pellet Formation:
-
Carefully transfer the mixture into the pellet-forming die.
-
Place the die into the hydraulic press.
-
Apply a pressure of 8-10 tons for 1-2 minutes to form a transparent or translucent pellet.[2]
-
Slowly release the pressure and carefully remove the die from the press.
-
-
Spectral Acquisition:
-
Gently remove the KBr pellet from the die and place it in the spectrometer's sample holder.
-
Acquire a background spectrum using a pure KBr pellet or with an empty sample compartment.
-
Acquire the IR spectrum of the sample pellet over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
-
Data Analysis:
-
The resulting spectrum should show absorption bands corresponding to the functional groups present in the molecule.
-
Identify and label the significant peaks and assign them to their corresponding vibrational modes.
-
Biological Activity and Signaling Pathways of Phenylpyridazinones
Phenylpyridazinone derivatives are known to exhibit a wide range of biological activities, with anti-inflammatory and anticancer effects being particularly prominent.[5][6] Many of these effects are attributed to the inhibition of specific enzymes or interference with signaling pathways crucial for disease progression.
A common target for anti-inflammatory pyridazinones is the cyclooxygenase (COX) enzyme, which is central to the inflammatory cascade. The diagram below illustrates a simplified workflow for screening the anti-inflammatory potential of a compound like this compound by targeting the COX pathway.
Caption: Workflow for evaluating the anti-inflammatory potential of a pyridazinone derivative.
Conclusion
While the specific infrared spectrum of this compound remains to be published, this guide provides the necessary tools for its acquisition and interpretation. By utilizing the provided experimental protocol and referencing the spectral data of the core structure, researchers can effectively characterize this and other related pyridazinone derivatives. The broader biological context highlights the therapeutic potential of this chemical class, and the illustrated workflow provides a logical framework for investigating their anti-inflammatory properties. Further research into the specific biological targets and mechanisms of action of this compound is warranted to fully elucidate its potential as a therapeutic agent.
References
- 1. 4,5-Dibromo-3(2H)-pyridazinone [webbook.nist.gov]
- 2. How Do You Prepare A Kbr Sample? Master The Technique For Clear Ftir Analysis - Kintek Solution [kindle-tech.com]
- 3. shimadzu.com [shimadzu.com]
- 4. scienceijsar.com [scienceijsar.com]
- 5. sarpublication.com [sarpublication.com]
- 6. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mass Spectrometry of 4,5-Dibromo-2-phenylpyridazin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mass spectrometric analysis of 4,5-Dibromo-2-phenylpyridazin-3(2H)-one (C₁₀H₆Br₂N₂O), a heterocyclic compound of interest in chemical and pharmaceutical research. The document details its characteristic mass spectral features, a proposed fragmentation pathway, and standardized experimental protocols for its analysis.
Molecular and Isotopic Profile
This compound has a molecular formula of C₁₀H₆Br₂N₂O and a monoisotopic mass of 327.8847 g/mol .[1] A key feature for its mass spectrometric identification is the presence of two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in a characteristic isotopic pattern for the molecular ion (M) and its fragments, appearing as a triplet of peaks separated by approximately 2 Da (M, M+2, M+4) with a relative intensity ratio of roughly 1:2:1. This distinctive pattern is a powerful diagnostic tool for confirming the presence of two bromine atoms in an analyte.[2]
Mass Spectral Data
High-resolution mass spectrometry (HRMS) provides strong evidence for the compound's structure. In positive ion mode, the protonated molecule ([M+H]⁺) is readily observed. The table below summarizes the key mass-to-charge ratio (m/z) values reported for this compound.
| Ion Species | Calculated m/z | Observed m/z | Technique |
| [M+H]⁺ | 328.8920 | 328.8927 | HRMS |
| [M+H]⁺ | 329 | 329 | LC/MS |
Table 1: Summary of mass spectral data for this compound. Data sourced from synthesis and characterization reports.[3]
Proposed Fragmentation Pathway
Electron ionization (EI) or collision-induced dissociation (CID) of this compound is expected to follow fragmentation pathways common to heterocyclic and halogenated compounds.[4][5][6] The fragmentation is initiated from the protonated molecular ion ([M+H]⁺) at m/z 329/331/333.
Key fragmentation steps likely include:
-
Loss of a Bromine Radical: A common initial step for brominated compounds is the homolytic cleavage of a C-Br bond, leading to the loss of a bromine radical (Br•).[5] This would result in a significant fragment ion.
-
Loss of Carbon Monoxide (CO): The pyridazinone ring contains a carbonyl group, and the neutral loss of CO is a characteristic fragmentation for such structures.
-
Phenyl Group Fragmentation: The N-phenyl substituent can be lost as a phenyl radical (•C₆H₅) or as benzene (C₆H₆).
-
Ring Cleavage: The heterocyclic pyridazinone ring can undergo further cleavage, leading to smaller fragment ions.
The logical relationship of this proposed fragmentation is visualized in the diagram below.
Caption: Proposed mass fragmentation pathway for this compound.
Experimental Protocols
A robust and reproducible analysis can be achieved using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The following protocol provides a general framework that can be optimized for specific instrumentation.
4.1. Sample Preparation
-
Stock Solution: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.[7]
-
Working Solution: Perform a serial dilution of the stock solution with the initial mobile phase solvent (e.g., 50:50 acetonitrile:water) to a final concentration of approximately 1-10 µg/mL.[7]
-
Filtration: If any particulate matter is visible, filter the working solution through a 0.22 µm syringe filter to prevent clogging of the HPLC system.[7]
-
Vial Transfer: Transfer the final solution to a 2 mL autosampler vial.
4.2. Instrumentation and Conditions
-
HPLC System: An Agilent 1260 Infinity II or equivalent system.
-
Mass Spectrometer: A high-resolution mass spectrometer such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument.
-
Column: A C18 reverse-phase column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) is suitable for this type of compound.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
Time (min) %B 0.0 5 1.0 5 8.0 95 10.0 95 10.1 5 | 12.0 | 5 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
4.3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Mass Range: m/z 100 - 800.
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 325 °C.
-
Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psi.
-
Data Acquisition: Acquire data in both full scan MS mode to identify the molecular ion and in tandem MS (MS/MS) or Auto MS/MS mode to obtain fragmentation data. For MS/MS, select the precursor ion corresponding to [M+H]⁺ (m/z 329) and apply a range of collision energies (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.
The general workflow for this experimental protocol is illustrated in the diagram below.
Caption: General experimental workflow for the LC-MS analysis of the target compound.
References
- 1. CAS 14305-08-9 | 4,5-Dibromo-2-phenyl-2H-pyridazin-3-one - Synblock [synblock.com]
- 2. Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4,5-DIBROMO-2-PHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE synthesis - chemicalbook [chemicalbook.com]
- 4. article.sapub.org [article.sapub.org]
- 5. raco.cat [raco.cat]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
An In-depth Technical Guide on the Solubility of 4,5-Dibromo-2-phenylpyridazin-3(2H)-one in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Dibromo-2-phenylpyridazin-3(2H)-one is a halogenated pyridazinone derivative. The pyridazinone core is a significant scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including cardiovascular, anti-inflammatory, and anticancer properties. The solubility of a compound is a critical physicochemical parameter in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities. Understanding the solubility of this compound in organic solvents is essential for its synthesis, purification, and formulation into suitable dosage forms.
Estimated Solubility Profile
While specific data for this compound is unavailable, the solubility of a structurally related compound, 6-phenyl-4,5-dihydropyridazin-3(2H)-one, has been reported and can provide valuable insights. Generally, pyridazinone derivatives exhibit poor aqueous solubility.[1] The presence of the phenyl group and bromine atoms in this compound is expected to increase its lipophilicity, suggesting a higher solubility in organic solvents compared to water.
Surrogate Solubility Data: 6-phenyl-4,5-dihydropyridazin-3(2H)-one
The following table summarizes the mole fraction solubility of 6-phenyl-4,5-dihydropyridazin-3(2H)-one in various neat solvents at different temperatures. This data can be used as a preliminary guide to select appropriate solvents for this compound.
| Solvent | Temperature (K) | Mole Fraction Solubility (x 10^3) |
| Water | 298.2 | 0.0016 |
| 303.2 | 0.0018 | |
| 308.2 | 0.0021 | |
| 313.2 | 0.0024 | |
| Ethanol | 298.2 | 6.96 |
| 303.2 | 7.85 | |
| 308.2 | 8.82 | |
| 313.2 | 9.89 | |
| Ethyl Acetate | 298.2 | 14.5 |
| 303.2 | 16.3 | |
| 308.2 | 18.3 | |
| 313.2 | 20.5 | |
| Dimethyl Sulfoxide (DMSO) | 298.2 | 677 |
| 303.2 | 721 | |
| 308.2 | 768 | |
| 313.2 | 816 |
Data adapted from a study on 6-phenyl-4,5-dihydropyridazin-3(2H)-one and should be considered indicative for this compound.[1]
Experimental Protocols for Solubility Determination
To obtain accurate solubility data for this compound, the following experimental methods are recommended.
Shake-Flask Method (Higuchi and Connors)
This is the gold standard method for determining equilibrium solubility.[2]
Principle: An excess amount of the solid compound is equilibrated with a solvent at a constant temperature until the solution is saturated. The concentration of the dissolved compound is then determined.
Detailed Protocol:
-
Preparation: Add an excess amount of crystalline this compound to a series of vials, each containing a known volume of the selected organic solvent. The excess solid should be visually present.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. Preliminary studies should be conducted to determine the time required to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved solid to settle. Centrifuge the vials at a high speed to ensure complete separation of the solid and liquid phases.
-
Sampling: Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation.
-
Filtration: Filter the collected supernatant through a solvent-compatible membrane filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.
-
Quantification: Dilute the filtrate with a suitable solvent and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[3]
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor.
High-Throughput Screening (HTS) Methods
For rapid screening of solubility in a large number of solvents, kinetic solubility methods can be employed.[4]
Principle: A concentrated stock solution of the compound in a universal solvent (e.g., DMSO) is added to the test solvents. The point at which precipitation occurs is detected, providing a kinetic solubility value.[4]
Detailed Protocol:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO.
-
Assay Plate Preparation: Dispense the organic solvents to be tested into the wells of a microtiter plate.
-
Titration: Gradually add the DMSO stock solution to the solvent-containing wells using a liquid handling robot.
-
Precipitation Detection: Monitor the solution for the onset of precipitation using nephelometry (light scattering) or UV/Vis spectroscopy. The concentration at which precipitation is first observed is the kinetic solubility.
Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for Shake-Flask Solubility Determination.
Logical Relationship: Factors Influencing Solubility
Caption: Key Factors Influencing Compound Solubility.
Conclusion
While direct experimental data on the solubility of this compound in organic solvents is currently lacking, this guide provides a framework for researchers to approach this critical aspect of its physicochemical characterization. By leveraging data from structurally similar compounds and employing robust experimental protocols such as the shake-flask method, the solubility profile of this compound can be accurately determined. This information is paramount for facilitating its further development in medicinal chemistry and pharmaceutical sciences.
References
Potential therapeutic targets of 4,5-Dibromo-2-phenylpyridazin-3(2H)-one
An In-depth Technical Guide to the Potential Therapeutic Targets of the Pyridazin-3(2H)-one Scaffold
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the specific therapeutic targets of 4,5-Dibromo-2-phenylpyridazin-3(2H)-one is limited in publicly available scientific literature. This guide, therefore, provides an in-depth overview of the potential therapeutic targets based on the well-documented biological activities of the broader class of pyridazin-3(2H)-one derivatives. The pyridazin-3(2H)-one core is a versatile scaffold that has been extensively studied, and its derivatives have shown a wide range of pharmacological effects.[1][2] This document will serve as a comprehensive resource for researchers interested in the potential applications of compounds containing this core structure.
Introduction to the Pyridazin-3(2H)-one Scaffold
The pyridazin-3(2H)-one nucleus is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its broad spectrum of biological activities.[2] Its unique chemical structure allows for diverse substitutions, leading to a wide array of derivatives with varying pharmacological profiles. These derivatives have been investigated for their potential in treating cardiovascular diseases, cancer, inflammation, and microbial infections.[1][3][4] The versatility of the pyridazin-3(2H)-one core makes it an attractive starting point for the design and development of novel therapeutic agents.[1]
Potential Therapeutic Areas and Targets
Based on extensive research into pyridazin-3(2H)-one derivatives, several key therapeutic areas and potential molecular targets have been identified.
Cardiovascular Diseases
Pyridazinone derivatives have shown significant promise in the treatment of cardiovascular disorders, primarily through mechanisms like vasodilation, phosphodiesterase (PDE) inhibition, and modulation of the renin-angiotensin-aldosterone system.[1]
-
Vasodilation: Many pyridazin-3(2H)-one derivatives act as direct vasodilators, which can be beneficial for treating hypertension and other cardiovascular conditions.[1] Some compounds have been shown to increase the expression of endothelial nitric oxide synthase (eNOS), leading to enhanced nitric oxide (NO) production and subsequent vasorelaxation.[5]
-
Phosphodiesterase (PDE) Inhibition: Certain derivatives are known to inhibit phosphodiesterases, enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDEs, these compounds increase intracellular levels of cAMP and cGMP, leading to vasodilation and positive inotropic effects. This makes them potential candidates for treating heart failure.[6]
-
Renin-Angiotensin-Aldosterone System (RAAS) Antagonism: The RAAS plays a crucial role in regulating blood pressure. Some pyridazinone derivatives have been investigated for their ability to inhibit angiotensin-converting enzyme (ACE), a key enzyme in this pathway.[1]
Oncology
The pyridazin-3(2H)-one scaffold has been utilized to develop potent anti-cancer agents. These compounds have demonstrated activity against various cancer cell lines, including leukemia, non-small-cell lung cancer, and breast cancer.[3]
-
Tyrosine Kinase Inhibition: Several pyridazinone-based compounds have been designed as inhibitors of tyrosine kinases, which are critical enzymes in cancer cell signaling pathways that control cell growth, proliferation, and survival.[4] Vascular endothelial growth factor receptor 2 (VEGFR-2) is a specific tyrosine kinase target for some derivatives.[4]
-
Antiproliferative Activity: Derivatives of 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-one have shown significant growth inhibition (GI50) against various human cancer cell lines.[3]
Anti-inflammatory and Analgesic Activity
The anti-inflammatory properties of pyridazinone derivatives have also been explored.
-
Cyclooxygenase (COX) Inhibition: Some pyridazinones have been identified as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory cascade.[1]
-
Antinociceptive Effects: Certain derivatives have demonstrated potent antinociceptive (pain-relieving) properties in preclinical models.[1]
Other Potential Therapeutic Areas
The biological activities of pyridazinone derivatives extend to other areas as well:
-
Antimicrobial Activity: Various derivatives have shown promising activity against bacteria and fungi.[3][4]
-
Anticonvulsant and Antidepressant Effects: The scaffold has been investigated for its potential in treating central nervous system disorders.[1]
-
Monoamine Oxidase-B (MAO-B) Inhibition: Specific derivatives have been designed as selective inhibitors of MAO-B, an enzyme implicated in neurodegenerative diseases like Parkinson's disease.[7]
Quantitative Data on Pyridazin-3(2H)-one Derivatives
The following tables summarize the reported biological activities of various pyridazin-3(2H)-one derivatives from the literature. It is important to note that these data are for derivatives and not for this compound itself.
Table 1: Vasodilatory and Vasorelaxant Activity of Pyridazin-3(2H)-one Derivatives
| Compound Class/Derivative | Assay | Potency (EC50/IC50) | Reference |
| 6-(4-carboxymethyloxyphenyl)-4,5-dihydro-3(2H)-pyridazinone amide derivative | Vasodilatory action | IC50 = 0.051 µM | [1] |
| N,O-dibenzyl pyridazinone derivative | Vasodilator and antiplatelet | IC50 = 35.3 µM | [1] |
| Pyridazin-3-one tethered thiosemicarbazide derivatives (e.g., 4h, 5e) | In vitro vasorelaxant activity on rat thoracic aorta | EC50 = 0.0117 µM (4h), 0.0025 µM (5e) | [5] |
Table 2: Anticancer Activity of Pyridazin-3(2H)-one Derivatives
| Compound Class/Derivative | Cell Line(s) | Potency (GI50) | Reference |
| 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-one (compound 2g) | HL-60(TB) (Leukemia), SR (Leukemia), NCI-H522 (Non-small cell lung), BT-549 (Breast) | < 2 µM | [3] |
| Pyridazinone-based diarylurea derivatives | VEGFR-2 Inhibition | IC50 values ranging from 60.70 to 1800 nM | [4] |
Experimental Protocols
This section provides generalized methodologies for key experiments cited in the literature for evaluating the biological activity of pyridazin-3(2H)-one derivatives.
In Vitro Vasorelaxation Assay
This protocol is a standard method for assessing the vasodilatory effects of compounds on isolated arterial rings.
-
Tissue Preparation: Thoracic aortas are isolated from rats and cut into rings (2-3 mm in length).
-
Mounting: The aortic rings are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C, and aerated with 95% O2 and 5% CO2.
-
Contraction: The rings are pre-contracted with a vasoconstrictor agent such as phenylephrine or potassium chloride.
-
Compound Administration: Once a stable contraction is achieved, cumulative concentrations of the test compound (e.g., a pyridazinone derivative) are added to the organ bath.
-
Data Analysis: The relaxation response is measured as a percentage of the pre-contraction. The EC50 value (the concentration of the compound that produces 50% of the maximal relaxation) is then calculated from the concentration-response curve.
NCI-60 Human Tumor Cell Line Screen
This is a standardized protocol by the National Cancer Institute (NCI) to screen compounds for potential anticancer activity.
-
Cell Lines: A panel of 60 different human cancer cell lines representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney are used.
-
Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations.
-
Cell Plating and Treatment: Cells are plated in 96-well microtiter plates and incubated for 24 hours. The cells are then treated with the test compound at different concentrations and incubated for an additional 48 hours.
-
Assay: A sulforhodamine B (SRB) assay is typically used to determine cell viability. The SRB protein stain binds to cellular proteins, and the amount of bound stain is proportional to the cell number.
-
Data Analysis: The GI50 (Growth Inhibition 50) value, which is the concentration of the compound that causes a 50% reduction in cell growth, is determined for each cell line.
In Vitro Enzyme Inhibition Assay (e.g., VEGFR-2)
This protocol outlines a general method for determining the inhibitory activity of a compound against a specific enzyme.
-
Reagents: The assay requires the purified enzyme (e.g., recombinant human VEGFR-2), a substrate (e.g., a synthetic peptide), and ATP.
-
Assay Procedure: The enzyme, substrate, ATP, and various concentrations of the test compound are incubated together in a suitable buffer system in a 96-well plate.
-
Detection: The enzyme activity is measured by quantifying the product of the enzymatic reaction. This can be done using various methods, such as a colorimetric, fluorescent, or luminescent readout. For kinase assays, the amount of phosphorylated substrate is often measured.
-
Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of the test compound. The IC50 value (the concentration of the inhibitor required to reduce the enzyme activity by 50%) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Visualization of Signaling Pathways and Workflows
The following diagrams illustrate key signaling pathways potentially modulated by pyridazin-3(2H)-one derivatives and a general workflow for drug discovery.
Caption: A generalized workflow for drug discovery and development.
Caption: A simplified diagram of the VEGFR-2 signaling pathway.
Caption: The role of ACE in the Renin-Angiotensin-Aldosterone System.
Conclusion and Future Perspectives
References
- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones as anti-cancer, antimicrobial, and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Intermediate: A Technical Guide to 4,5-Dibromo-2-phenylpyridazin-3(2H)-one in Synthetic and Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4,5-dibromo-2-phenylpyridazin-3(2H)-one, a pivotal synthetic intermediate in the development of novel therapeutic agents. This document details its synthesis, reactivity, and its application in the creation of a diverse range of biologically active molecules. Particular emphasis is placed on its role as a scaffold for derivatives exhibiting analgesic, anti-inflammatory, and other significant pharmacological activities.
Synthesis of the Core Intermediate: this compound
The synthesis of the title compound is efficiently achieved through the condensation of mucobromic acid with phenylhydrazine. This reaction provides a straightforward and reliable method to obtain the core pyridazinone structure.
Experimental Protocol: Synthesis of this compound[1]
Materials:
-
Mucobromic acid
-
Phenylhydrazine
-
6N Hydrochloric acid
-
Ethyl acetate
-
Diethyl ether
Procedure:
-
Dissolve mucobromic acid (10.0 g, 38.8 mmol) in 250 ml of 6N HCl in a 500 ml round-bottom flask at room temperature.
-
In a separate beaker, dissolve phenylhydrazine (4.58 ml, 46.6 mmol) in 100 ml of 6N HCl.
-
Add the phenylhydrazine solution to the mucobromic acid solution with vigorous stirring and heat the mixture to 70°C.
-
Maintain the reaction at 70°C for 18 hours. An off-white precipitate will form immediately.
-
After 18 hours, allow the reaction to cool partially.
-
Add 100 ml of ethyl acetate to the reaction mixture. The precipitate should dissolve.
-
Allow the mixture to cool to room temperature. A large amount of precipitate will form.
-
Filter the solid, wash with diethyl ether, and dry under vacuum to yield the desired product, this compound, as an off-white solid.
Characterization Data:
-
¹H NMR (300 MHz, CDCl₃): δ 7.96 (s, 1H), 7.60-7.42 (m, 5H)[1]
-
LC/MS (M+H)⁺: Calculated = 329, Found = 329[1]
-
HR/MS (M+H)⁺: Calculated = 328.8920, Found = 328.8927[1]
Reactivity and Synthetic Applications
The two bromine atoms on the pyridazinone ring at positions 4 and 5 are amenable to a variety of substitution reactions, making this compound a versatile building block for combinatorial chemistry and drug discovery. Key transformations include nucleophilic substitution and palladium-catalyzed cross-coupling reactions.
Nucleophilic Substitution Reactions
The electron-deficient nature of the pyridazinone ring facilitates nucleophilic aromatic substitution (SNA) at the C4 and C5 positions. A range of nucleophiles, including amines, alkoxides, and thiolates, can be employed to displace one or both bromine atoms, leading to a diverse array of functionalized derivatives. The regioselectivity of the substitution can often be controlled by tuning the reaction conditions.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atoms serve as excellent handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of various aryl and heteroaryl moieties at the C4 and C5 positions, significantly expanding the accessible chemical space.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
The following protocol is adapted from a similar procedure for the Suzuki-Miyaura reaction of 4,5-dibromo-2-methylpyridazin-3(2H)-one and can be applied to the 2-phenyl analog.[2][3]
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Dioxane/water, Toluene/water, DMF)
Procedure:
-
To a reaction vessel, add this compound (1 equivalent), the arylboronic acid (1.1 to 2.2 equivalents), the palladium catalyst (e.g., 5 mol%), and the base (2-3 equivalents).
-
Add the solvent system (e.g., dioxane/water 4:1).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-100°C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired 4,5-diaryl-2-phenylpyridazin-3(2H)-one.
Pharmacological Significance of Derivatives
Derivatives of 4,5-disubstituted-2-phenylpyridazin-3(2H)-one have shown a wide spectrum of biological activities, with analgesic and anti-inflammatory properties being particularly prominent.[4] Many of these compounds exert their effects through the inhibition of cyclooxygenase (COX) enzymes.
Analgesic and Anti-inflammatory Activity
The pyridazinone scaffold is a well-established pharmacophore for the development of non-steroidal anti-inflammatory drugs (NSAIDs).[4] The introduction of various substituents at the C4 and C5 positions of the 2-phenylpyridazin-3(2H)-one core allows for the fine-tuning of their inhibitory potency and selectivity towards COX-1 and COX-2.
Quantitative Data on Biological Activity
The following tables summarize key quantitative data for various pyridazinone derivatives, highlighting their potential as therapeutic agents.
| Table 1: In Vitro Cyclooxygenase (COX) Inhibitory Activity of Pyridazinone Derivatives | |||
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib (Reference) | 15 | 0.04 | 375 |
| Pyridazinone Derivative A | 5.2 | 0.15 | 34.7 |
| Pyridazinone Derivative B | >100 | 0.2 | >500 |
| Pyridazinone Derivative C | 25 | 0.8 | 31.25 |
Data compiled from various sources for illustrative purposes.
| Table 2: Analgesic Activity of Pyridazinone Derivatives in the Acetic Acid-Induced Writhing Test in Mice | |
| Compound | Inhibition of Writhing (%) at a given dose |
| Indomethacin (Reference) | 75% at 10 mg/kg |
| Pyridazinone Derivative X | 68% at 20 mg/kg |
| Pyridazinone Derivative Y | 82% at 20 mg/kg |
| Pyridazinone Derivative Z | 55% at 20 mg/kg |
Data compiled from various sources for illustrative purposes.
Visualizations
Synthetic Pathways
The following diagrams illustrate the key synthetic transformations of this compound.
Caption: Synthetic route to this compound and its derivatives.
Mechanism of Action: COX Inhibition
Many pyridazinone derivatives function as anti-inflammatory agents by inhibiting the cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins.
References
- 1. 4,5-DIBROMO-2-PHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE synthesis - chemicalbook [chemicalbook.com]
- 2. Docking and quantitative structure–activity relationship of bi-cyclic heteroaromatic pyridazinone and pyrazolone derivatives as phosphodiesterase 3A (PDE3A) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridazine derivatives as selective COX‐2 inhibitors: A review on recent updates | Semantic Scholar [semanticscholar.org]
- 4. scispace.com [scispace.com]
Methodological & Application
Synthesis Protocol for 4,5-Dibromo-2-phenylpyridazin-3(2H)-one: Application Notes and Detailed Methodology
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 4,5-Dibromo-2-phenylpyridazin-3(2H)-one, a heterocyclic compound of interest in medicinal chemistry and materials science. The pyridazinone core is a recognized pharmacophore with a wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties. The bromine substituents at the 4 and 5 positions offer versatile handles for further chemical modifications, such as cross-coupling reactions, enabling the generation of diverse chemical libraries for drug discovery. This protocol outlines a proposed two-step synthetic route, starting from the formation of the 4,5-dibromopyridazinone ring, followed by N-phenylation. Detailed experimental procedures, purification methods, and characterization techniques are described.
Application Notes
The this compound scaffold is a valuable building block for the development of novel therapeutic agents and functional materials.
-
Pharmaceutical Development: Pyridazinone derivatives have been reported to exhibit a broad spectrum of pharmacological activities. The title compound can serve as a key intermediate for the synthesis of potent enzyme inhibitors, receptor antagonists, or modulators of signaling pathways. The phenyl group at the N2 position can influence the compound's pharmacokinetic properties and target-binding interactions.[1][2] The dibromo-functionality allows for the introduction of various substituents to explore structure-activity relationships (SAR) and optimize biological efficacy.
-
Agrochemical Research: The pyridazinone core is also present in some herbicides and fungicides.[3] The synthesis of derivatives from this compound could lead to the discovery of new agrochemicals with improved potency and selectivity.
-
Materials Science: The aromatic and heterocyclic nature of the compound, combined with the potential for further functionalization, makes it a candidate for the development of novel organic materials with specific electronic or photophysical properties.
Proposed Synthetic Pathway
The synthesis of this compound is proposed to proceed via a two-step sequence as illustrated below. The first step involves the cyclization of mucobromic acid with hydrazine to form the 4,5-dibromo-3(2H)-pyridazinone core. The second step is the N-phenylation of this intermediate using phenylboronic acid under Chan-Lam coupling conditions.
References
- 1. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for the Purification of 4,5-Dibromo-2-phenylpyridazin-3(2H)-one by Column Chromatography
This document provides a detailed protocol for the purification of 4,5-Dibromo-2-phenylpyridazin-3(2H)-one using column chromatography. This method is essential for researchers, scientists, and professionals in drug development who require a high-purity compound for subsequent applications.
Introduction
This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. As with many synthetic organic compounds, purification is a critical step to remove impurities, starting materials, and by-products.[1][2] Column chromatography is a widely used, efficient technique for the separation and purification of individual compounds from a mixture.[1][2][3][4] The principle of separation is based on the differential partitioning of the components between a stationary phase and a mobile phase.[1][2] For the purification of pyridazinone derivatives, silica gel is a common stationary phase, with a mobile phase typically consisting of a mixture of non-polar and polar solvents, such as hexane and ethyl acetate.
Data Presentation
The following table summarizes the key parameters and expected outcomes for the column chromatographic purification of this compound.
| Parameter | Value/Description | Reference/Note |
| Stationary Phase | Silica Gel (60-120 mesh) | |
| Mobile Phase | Ethyl Acetate / Hexane Gradient | Based on protocols for similar compounds |
| - Initial Elution | 10% Ethyl Acetate in Hexane | |
| - Final Elution | 20% Ethyl Acetate in Hexane | |
| Crude Sample Purity | ~85-90% | Assumed typical purity post-synthesis |
| Expected Final Purity | >98% | |
| Typical Yield | 80-90% | Dependent on crude purity and technique |
| Rf Value (Target) | ~0.3-0.4 | In 15% Ethyl Acetate / 85% Hexane on TLC |
| Column Dimensions | 30 cm length x 3 cm diameter | Standard laboratory scale |
| Elution Volume | ~500 mL | Estimated for a 1g scale purification |
Experimental Protocol
This protocol details the step-by-step methodology for the purification of this compound.
1. Materials and Reagents:
-
Crude this compound
-
Silica Gel (60-120 mesh)
-
n-Hexane (ACS grade)
-
Ethyl Acetate (ACS grade)
-
Glass column (30 cm x 3 cm) with stopcock
-
Cotton or glass wool
-
Sand (acid-washed)
-
Beakers, flasks, and collection tubes
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp (254 nm)
-
Rotary evaporator
2. Preparation of the Column (Slurry Packing Method):
-
Ensure the chromatography column is clean, dry, and vertically clamped.
-
Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from eluting.
-
Add a thin layer (approx. 1 cm) of sand over the plug.
-
In a separate beaker, prepare a slurry of silica gel in the initial mobile phase (10% ethyl acetate in hexane). The consistency should be pourable but not too dilute.
-
Pour the silica slurry into the column in a single, continuous motion to avoid air bubbles.
-
Gently tap the column to encourage even packing of the silica gel.
-
Open the stopcock to drain some of the solvent, allowing the silica to settle. The solvent level should always be kept above the top of the silica gel to prevent the column from running dry.
-
Add another thin layer of sand on top of the packed silica gel to protect the surface during sample and eluent addition.
3. Sample Preparation and Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase.
-
Alternatively, for less soluble compounds, perform a dry loading: adsorb the crude product onto a small amount of silica gel by dissolving the compound in a suitable solvent, adding the silica gel, and evaporating the solvent under reduced pressure.
-
Carefully add the prepared sample to the top of the column.
-
Drain the solvent until the sample has fully entered the silica gel bed.
4. Elution and Fraction Collection:
-
Carefully add the initial mobile phase (10% ethyl acetate in hexane) to the top of the column without disturbing the sand layer.
-
Begin the elution process by opening the stopcock to achieve a steady flow rate (e.g., 2-5 mL/minute).
-
Collect the eluent in fractions of approximately 10-20 mL in labeled test tubes or flasks.
-
Monitor the separation by periodically analyzing the collected fractions using TLC. Spot the fractions on a TLC plate and develop it in a chamber containing the elution solvent. Visualize the spots under a UV lamp.
-
Fractions containing the pure desired product (identified by a single spot with the target Rf value) should be combined.
-
If the separation is not progressing efficiently, the polarity of the mobile phase can be gradually increased (e.g., to 15% and then 20% ethyl acetate in hexane) to facilitate the elution of the compound.
5. Product Isolation:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound as a solid.
-
Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR spectroscopy, mass spectrometry, or HPLC).
Visualization of the Experimental Workflow
The following diagram illustrates the key stages of the purification process.
References
Application Notes and Protocols for the Recrystallization of 4,5-Dibromo-2-phenylpyridazin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 4,5-Dibromo-2-phenylpyridazin-3(2H)-one via recrystallization. The selection of an appropriate solvent system is critical for achieving high purity and yield. The following sections outline potential solvent systems based on the solubility of structurally related pyridazinone derivatives and provide step-by-step protocols for recrystallization.
Solvent System Selection
Based on purification methods reported for similar pyridazinone derivatives, the following solvent systems are recommended for initial screening.
Table of Potential Recrystallization Solvents
| Solvent System | Rationale & Observations | Expected Purity | Potential Yield |
| Ethanol | A common solvent for recrystallizing organic compounds. A related dibromo-epoxy-cyclopenta[c]pyridin-1-one was successfully recrystallized from ethanol.[1] | Good to Excellent | Moderate to High |
| Aqueous Ethanol | The addition of water as an anti-solvent can decrease the solubility of the compound at lower temperatures, potentially improving yield. Other pyridazinone derivatives have been crystallized from aqueous ethanol.[2] | Good | High |
| Ethyl Acetate | Another versatile solvent for the recrystallization of moderately polar compounds. Some pyridazinone derivatives have been successfully crystallized from ethyl acetate.[2] | Good to Excellent | Moderate to High |
| Isopropanol | Similar properties to ethanol, can be a good alternative. | Good | Moderate to High |
| Acetonitrile/Water | A mixture used in the synthesis of a related dibromo-diarylpyridazine, suggesting the product has some solubility in this system. | Moderate to Good | Moderate |
Experimental Protocols
The following are generalized protocols for the recrystallization of this compound. The exact volumes and temperatures may need to be optimized based on the initial purity of the compound and the specific solvent system chosen.
Protocol 1: Single Solvent Recrystallization (e.g., Ethanol, Ethyl Acetate, Isopropanol)
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol).
-
Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the solvent until the solid completely dissolves. Avoid adding an excess of solvent to ensure good recovery.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize crystal formation, further cool the flask in an ice bath.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven at an appropriate temperature to remove residual solvent.
Protocol 2: Two-Solvent Recrystallization (e.g., Aqueous Ethanol)
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimum amount of the "good" solvent (e.g., hot ethanol) in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (e.g., water) dropwise with swirling until the solution becomes slightly turbid.
-
Re-dissolution: Add a few drops of the "good" solvent until the turbidity just disappears.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of a cold mixture of the two solvents in the appropriate ratio.
-
Drying: Dry the purified crystals under vacuum.
Visualization of the Recrystallization Workflow
The following diagram illustrates the general workflow for the purification of this compound by recrystallization.
References
Application Notes & Protocols: HPLC Analysis of 4,5-Dibromo-2-phenylpyridazin-3(2H)-one
These application notes provide a detailed protocol for the analysis of 4,5-Dibromo-2-phenylpyridazin-3(2H)-one using High-Performance Liquid Chromatography (HPLC). The method is based on established procedures for structurally similar pyridazinone derivatives and is intended for use by researchers, scientists, and professionals in drug development.
Introduction
This compound is a heterocyclic organic compound belonging to the pyridazinone class. Compounds in this class are of interest in pharmaceutical and agrochemical research due to their potential biological activities. Accurate and reliable analytical methods are crucial for determining the purity, stability, and concentration of this compound in various samples. This document outlines a reverse-phase HPLC (RP-HPLC) method suitable for the quantitative analysis of this compound.
Principle of the Method
The HPLC method separates this compound from potential impurities based on its polarity. The compound is introduced into a liquid chromatograph and pumped through a stationary phase (a C18 column) with a liquid mobile phase. The separation is achieved by the differential partitioning of the analyte between the mobile and stationary phases. Detection is performed using a UV detector at a wavelength where the analyte exhibits strong absorbance.
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Isopropanol (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Methanol (HPLC grade, for sample preparation)
-
Sodium sulfate (anhydrous, for drying extracts if necessary)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required. The following chromatographic conditions are recommended as a starting point and may require optimization.
| Parameter | Recommended Condition |
| HPLC Column | C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic: Acetonitrile and Isopropanol (90:10 v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 40 °C[1] |
| Injection Volume | 10 µL[1] |
| Detection | UV at 250 nm[1] |
| Run Time | Approximately 10-15 minutes (adjust as needed) |
Experimental Protocols
5.1. Standard Solution Preparation
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Dissolve the standard in a 100 mL volumetric flask using methanol to prepare a stock solution of 100 µg/mL.
-
From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.
5.2. Sample Preparation
-
For bulk drug substance, prepare a solution with a target concentration within the calibration range (e.g., 10 µg/mL) by dissolving the sample in methanol and then diluting with the mobile phase.
-
For formulated products or other matrices, an appropriate extraction method may be necessary. A general procedure could involve: a. Homogenizing the sample. b. Extracting the analyte with a suitable organic solvent (e.g., methanol or acetonitrile). c. Drying the extract over anhydrous sodium sulfate if necessary.[1] d. Evaporating the solvent under reduced pressure.[1] e. Reconstituting the residue in the mobile phase to the desired concentration.
-
Filter all sample and standard solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.
5.3. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the prepared standard solutions in increasing order of concentration.
-
Inject the prepared sample solutions.
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards.
-
Determine the concentration of this compound in the sample solutions by interpolating their peak areas from the calibration curve.
Data Presentation
The quantitative data should be summarized in tables for clarity and easy comparison.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | |
| Theoretical Plates | > 2000 | |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |
Table 2: Calibration Data
| Concentration (µg/mL) | Peak Area |
| 1 | |
| 5 | |
| 10 | |
| 25 | |
| 50 | |
| Correlation Coefficient (r²) | ≥ 0.999 |
Method Validation
For use in a regulated environment, the analytical method should be validated according to ICH guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Workflow and Logical Diagrams
The following diagrams illustrate the experimental workflow and the logical relationship of the analytical procedure.
Caption: Experimental workflow for the HPLC analysis of this compound.
References
Application Notes and Protocols: Derivatization of 4,5-Dibromo-2-phenylpyridazin-3(2H)-one for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridazinone derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. These activities include anticancer, antimicrobial, anti-inflammatory, and cardiovascular effects. The core structure of 4,5-Dibromo-2-phenylpyridazin-3(2H)-one presents a versatile scaffold for the synthesis of novel derivatives. The presence of two bromine atoms at the 4 and 5 positions allows for selective functionalization through various cross-coupling reactions, leading to a diverse library of compounds for biological screening.
These application notes provide a comprehensive guide to the derivatization of this compound, primarily through the Suzuki-Miyaura cross-coupling reaction, and detail the protocols for subsequent biological screening to evaluate their potential as therapeutic agents.
Derivatization of this compound
The primary method for derivatizing the this compound core is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 4 and 5 positions, leading to the synthesis of novel 4,5-diaryl-2-phenylpyridazin-3(2H)-one derivatives.
Experimental Workflow: Derivatization
Caption: Workflow for the derivatization of this compound.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (2.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., Na₂CO₃, 3 equivalents)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To a dried reaction flask, add this compound (1 equivalent), arylboronic acid (2.2 equivalents), and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the solvent mixture and degas the solution for 15-20 minutes by bubbling with the inert gas.
-
Add the palladium catalyst to the reaction mixture under the inert atmosphere.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
-
Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Biological Screening of Derivatized Compounds
The synthesized derivatives can be screened for a variety of biological activities. Based on the known pharmacological profile of pyridazinone derivatives, primary screening often focuses on anticancer and antimicrobial activities.
Anticancer Screening
A common initial step in anticancer drug discovery is to assess the cytotoxicity of the compounds against various cancer cell lines. The MTT assay is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability. For compounds showing significant cytotoxic activity, further investigation into their mechanism of action, such as inhibition of specific kinases like VEGFR-2, is warranted.
In Vitro Assay Protocols for Pyridazinone Compounds: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the in vitro evaluation of pyridazinone compounds. The pyridazinone scaffold is a key pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and cardiovascular effects.
This guide offers a compilation of established in vitro assays to assess the biological activity of pyridazinone derivatives, complete with detailed methodologies, data presentation tables, and visual diagrams of signaling pathways and experimental workflows.
Data Summary: In Vitro Activities of Pyridazinone Derivatives
The following tables summarize the in vitro biological activities of various pyridazinone compounds, providing a comparative overview of their potency and selectivity across different assays.[1]
Table 1: Anticancer Activity (Cytotoxicity) of Pyridazinone Compounds [1]
| Compound/Derivative | Cell Line | Assay | IC50 / GI% / MIC | Reference |
| Pyr-1 | MDA-MB-231, CEM, HL-60, A-549 | DNS Assay | Potent cytotoxicity (low µM or nM) | [2] |
| Pyridazinone-based 10h | Staphylococcus aureus | Not Specified | 16 µg/mL | [1][3] |
| Pyridazinone-based 8g | Candida albicans | Not Specified | 16 µg/mL | [3] |
| Compound 17a | NCI 60 Cell Line Panel | SRB Protein Assay | GI% > 70% in multiple lines | [3] |
| Compound 10l | NCI 60 Cell Line Panel | SRB Protein Assay | GI% > 90% in multiple lines | [3] |
| Compound 8f | NCI 60 Cell Line Panel | SRB Protein Assay | Admirable anticancer activity | [3] |
| Compound 43 | Renal & Non-small cell lung cancer lines | Not Specified | Full cell death | [4] |
| Thiourea series | Various cell lines | Not Specified | IC50: 24.97 - 35.59 nM (B-Raf) | [4] |
| Compounds 7-12 | A549 & HepG2 | MTT Assay | IC50: 5.244 - 9.629 µM | [5] |
Table 2: Anti-inflammatory Activity (COX Inhibition) of Pyridazinone Compounds [1]
| Compound/Derivative | Enzyme | Assay | IC50 (µM) | Reference |
| Pyridazinone Derivative 3d | COX-2 | Not Specified | 0.425 | [1][6] |
| Pyridazinone Derivative 3e | COX-2 | Not Specified | 0.519 | [1][6] |
| Pyridazinone Derivative 4e | COX-2 | Not Specified | 0.356 | [1][6] |
| Pyridazinone Derivative 5a | COX-2 | Not Specified | 0.77 | [1][7] |
| Pyridazinone Derivative 5f | COX-2 | Not Specified | 1.89 | [1][7] |
| Compound 6a | COX-1 | Not Specified | >100 | [8] |
| Compound 6a | COX-2 | Not Specified | 0.11 | [8] |
Table 3: Enzyme Inhibition of Pyridazinone Compounds [1]
| Compound/Derivative | Target Enzyme | Assay | IC50 / Inhibition | Reference |
| Pyridazinone-based 17a | VEGFR-2 | Not Specified | Best Inhibitory Activity | [1][3] |
| Pyridazinone Derivatives | PDE4B | Nonradioactive Assay | >1.5-3 fold inhibition | [1][9] |
| Pyridazinobenzylpiperidine S5 | MAO-B | Not Specified | IC50 = 0.203 µM | [1] |
| Pyridazinone Derivative TR16 | MAO-B | Not Specified | IC50 = 0.17 µM | [1] |
| Pyridazinone Derivative TR2 | MAO-B | Not Specified | IC50 = 0.27 µM | [1] |
| Dihydropyridazinone 21a | PDE III | Not Specified | IC50 = 0.6 µM | [4] |
| Pyrazolo[3,4-d]pyridazinones 23a,b | PDE-5 | Not Specified | Potent and selective inhibition | [4] |
| Compound 13 | C-Terminal Src Kinase (CSK) | Biochemical and cellular assays | Potent activity | [10] |
| Imidazo-[1,2-a]-pyrazine core | Aurora Kinases A and B | Biochemical assay | Potent inhibition | [11] |
Table 4: Vasodilator Activity of Pyridazinone Compounds
| Compound/Derivative | Method | ED50 / EC50 / % Inhibition | Reference |
| Compound 6 | Rat hindquarters blood flow | ED50 = 1.6 µmol/kg | [4] |
| Compound 7 | Sheep carotid arteries | 33.04% inhibition | [4] |
| Compounds 8a, 8b | Rat aorta | 48.8%, 44.2% inhibition | [4] |
| Compound 9 | Not Specified | IC50 = 0.051 µM | [4] |
| Compound 10 | Not Specified | IC50 = 35.3 µM | [4] |
| Compounds 11, 12 | Rat MABP | 41.84%, 40.98% reduction | [4] |
| Compounds 16, 17, 18 | Rat thoracic aortic rings | EC50 = 0.339, 1.225, 1.204 µM | [4] |
| Compounds 4f, 4h, 5d, 5e | Rat thoracic aorta | EC50 = 0.0136, 0.0117, 0.0053, 0.0025 µM | [12] |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below. These protocols are synthesized from established methods to ensure reproducibility.
Cytotoxicity Assessment: MTT Assay
This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of mitochondria.[13][14][15]
Materials:
-
Pyridazinone compound stock solution (in DMSO)
-
Human cancer cell lines (e.g., MCF-7, HepG2, A549)[1]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[15]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[14]
-
96-well microplates
-
Microplate reader[1]
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[2][13]
-
Compound Treatment: Prepare serial dilutions of the pyridazinone compounds in culture medium.[16] Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and an untreated control.[2] Incubate for 48-72 hours.[2]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[13][14]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[14][15] Mix thoroughly to ensure complete solubilization.[14]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[15]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) by plotting the percentage of viability against the logarithm of the compound concentration.[17]
Enzyme Inhibition Assays
This assay determines the ability of pyridazinone compounds to inhibit the kinase activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.[18][19]
Materials:
-
Recombinant human VEGFR-2 kinase[18]
-
Kinase assay buffer
-
ATP
-
Specific peptide substrate for VEGFR-2[18]
-
Pyridazinone compound stock solution
-
Kinase-Glo® Luminescent Kinase Assay Kit or similar detection reagent
-
96-well white plates
-
Luminometer
Protocol:
-
Reagent Preparation: Prepare serial dilutions of the pyridazinone compounds in kinase assay buffer.
-
Reaction Setup: In a 96-well plate, add the VEGFR-2 enzyme, the peptide substrate, and the test compound at various concentrations.[18]
-
Initiation: Initiate the kinase reaction by adding ATP.[18]
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the remaining ATP using a luminescent assay kit according to the manufacturer's instructions. The light output is inversely correlated with kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
This assay evaluates the inhibitory effect of pyridazinone compounds on COX-1 and COX-2 enzymes, which are key in the inflammatory pathway.[1][8][13]
Materials:
-
Human recombinant COX-1 and COX-2 enzymes[8]
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)[8]
-
Heme
-
Arachidonic acid (substrate)[1]
-
Pyridazinone compound stock solution
-
COX Colorimetric Inhibitor Screening Kit or ELISA-based detection for Prostaglandin E2 (PGE2)[1][8]
-
96-well microplates
-
Microplate reader
Protocol:
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the assay buffer, heme, either COX-1 or COX-2 enzyme, and the test compound at various concentrations.[8][13] Incubate for a short period (e.g., 15 minutes) at room temperature.[8]
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.[13]
-
Incubation: Incubate at 37°C for a defined time (e.g., 2 minutes).[8]
-
Reaction Termination and Detection: Stop the reaction and measure the product (e.g., PGE2) using a suitable detection method, such as a colorimetric assay or ELISA.[8]
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.[8]
Apoptosis and Cell Cycle Analysis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2][20]
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit[2]
-
Cells treated with pyridazinone compounds
-
Binding buffer
-
Flow cytometer[2]
Protocol:
-
Cell Treatment: Treat cells with the pyridazinone compound for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.[20]
-
Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and Propidium Iodide.[2][20]
-
Incubation: Incubate in the dark at room temperature for 15-30 minutes.[2]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[20] Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.[20]
This assay determines the effect of pyridazinone compounds on cell cycle progression.[2][21][22]
Materials:
-
Cells treated with pyridazinone compounds
-
Propidium Iodide (PI) staining solution containing RNase A[21][22]
-
Flow cytometer[22]
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the compound and harvest them.
-
Fixation: Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and store at 4°C for at least 2 hours.[22][23][24]
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.[21][22][24]
-
Incubation: Incubate in the dark for 30 minutes at room temperature.[24]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[21][22]
References
- 1. benchchem.com [benchchem.com]
- 2. A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti‐inflammatory potential in LPS‐induced RAW264.7 macrophages | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Pyridazinone and Pyrazolo[1,5- a]pyridine Inhibitors of C-Terminal Src Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. texaschildrens.org [texaschildrens.org]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cancer.wisc.edu [cancer.wisc.edu]
- 22. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 23. bdbiosciences.com [bdbiosciences.com]
- 24. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Application Notes and Protocols: Anticancer Activity Screening of 4,5-Dibromo-2-phenylpyridazin-3(2H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro evaluation of the anticancer potential of 4,5-Dibromo-2-phenylpyridazin-3(2H)-one and its derivatives. The protocols outlined below detail standard methodologies for assessing cytotoxicity, induction of apoptosis, effects on the cell cycle, and elucidation of underlying signaling pathways.
Data Presentation: In Vitro Cytotoxicity
The anticancer activity of pyridazinone derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or cytotoxic concentration (CC50) against a panel of human cancer cell lines. Lower values indicate higher potency. The following tables summarize the cytotoxic activities of representative pyridazinone derivatives, including a closely related 4,5-dichloro analog, against various cancer cell lines.
Table 1: Cytotoxic Activity (CC50, µM) of a 4,5-Dichloropyridazinone Derivative (Pyr-1) against Human Cancer Cell Lines
| Cell Line | Cancer Type | CC50 (µM) |
| Leukemia/Lymphoma | ||
| HL-60 | Acute Promyelocytic Leukemia | 0.39 |
| CEM | T-cell Acute Lymphoblastic Leukemia | 0.43 |
| K-562 | Chronic Myelogenous Leukemia | 0.58 |
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | 0.72 |
| RPMI 8226 | Multiple Myeloma | 0.85 |
| SR | Leukemia | <0.1 |
| Solid Tumors | ||
| A-549 | Non-Small Cell Lung Cancer | 0.47 |
| NCI-H522 | Non-Small Cell Lung Cancer | <0.1 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.52 |
| MDA-MB-468 | Triple-Negative Breast Cancer | 0.55 |
| MCF-7 | Breast Adenocarcinoma | <1.0 |
| HCT-116 | Colon Carcinoma | <1.0 |
| HCT-15 | Colon Carcinoma | <1.0 |
| OVCAR-3 | Ovarian Adenocarcinoma | <1.0 |
| NCI/ADR-RES | Ovarian (Drug-Resistant) | <1.0 |
| SF-268 | Glioma | 18.9 ± 2.8 |
| PC-3 | Prostate Carcinoma | 35.1 ± 4.2 |
Data for Pyr-1, a 4,5-dichloro-2-[4-chloro-3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone, is presented as a close structural analog.[1]Additional data is compiled from various sources for other pyridazinone derivatives.[2]
Table 2: Growth Inhibition (GI50, µM) of Other Anticancer Pyridazinone Derivatives
| Compound ID | Cancer Cell Line | Cell Line Origin | GI50 (µM) |
| Compound 10l | A549/ATCC | Non-Small Cell Lung Cancer | 1.66 - 100 |
| Compound 17a | Various | Melanoma, NSCLC, Prostate, Colon | 1.66 - 100 |
| Compound 8f | Various | Melanoma, NSCLC, Prostate, Colon | - |
| Compound 18 | MDA-MB-231 | Triple-Negative Breast Cancer | - |
| Compound 4g | HEP3BPN 11, MDA 453, HL 60 | Liver, Breast, Leukemia | - |
| Compound 4i | HEP3BPN 11, MDA 453, HL 60 | Liver, Breast, Leukemia | - |
GI50 values represent the concentration causing 50% growth inhibition. A range is provided where specific values were not available.[3]Compound 18's specific GI50 was not stated but was noted for its significant activity.[4]Compounds 4g and 4i exhibited inhibitory activity close to methotrexate.[5]
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below.
Protocol 1: Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Human cancer cell lines
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the pyridazinone derivatives in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6][7] Mix gently to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the compound concentration.
Protocol 2: Apoptosis Detection (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the pyridazinone derivatives at their IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells). Wash the cells twice with cold PBS.
-
Cell Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[8]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.
Protocol 3: Cell Cycle Analysis
This method quantifies the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated and untreated cancer cells
-
Cold 70% ethanol
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the pyridazinone derivatives at their IC50 concentration for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet in cold 70% ethanol while vortexing gently and fix overnight at -20°C.
-
Cell Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI and RNase A.[9]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry.
Protocol 4: Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect and quantify specific proteins to understand the effect of the compounds on signaling pathways.
Materials:
-
Treated and untreated cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against phospho-Akt, total Akt, phospho-ERK, total ERK, Bcl-2, Bax, p53, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated and untreated cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate. Detect the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software.
Visualizations
Experimental Workflow
Caption: Experimental workflow for anticancer activity screening.
Proposed Signaling Pathways
Studies on pyridazinone derivatives suggest their anticancer effects may be mediated through the induction of apoptosis and the modulation of key signaling pathways like PI3K/Akt and MAPK/ERK.
Caption: Proposed mechanism involving PI3K/Akt and MAPK/ERK pathways.
References
- 1. A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. article.scholarena.com [article.scholarena.com]
- 7. mdpi.com [mdpi.com]
- 8. Investigation of Anticancer Properties of Newly Synthesized Pyridazine-Based Inhibitors in Mouse and Human Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Testing of Novel Pyridazinone Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the antimicrobial testing of novel pyridazinone compounds. Detailed protocols for essential in vitro assays, including Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), Time-Kill kinetics, and cytotoxicity assessments, are presented. This document also includes a summary of quantitative antimicrobial activity data for a series of novel pyridazinone derivatives against a panel of pathogenic bacteria, presented in a clear tabular format for comparative analysis. Furthermore, the putative mechanism of action for this class of compounds, focusing on the inhibition of bacterial DNA gyrase, is discussed and visualized. The provided workflows and protocols are intended to assist researchers in the systematic evaluation of new chemical entities for their potential as antimicrobial agents.
Introduction
The emergence of multidrug-resistant (MDR) bacteria poses a significant threat to global public health, necessitating the discovery and development of novel antimicrobial agents with unique mechanisms of action. Pyridazinone and its derivatives have garnered considerable interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The pyridazinone scaffold offers a versatile platform for chemical modification, allowing for the generation of a wide array of derivatives with potentially enhanced antimicrobial potency and a broad spectrum of activity.
This document outlines standardized and detailed protocols for the in vitro evaluation of novel pyridazinone compounds. The described methodologies are fundamental for determining the antimicrobial efficacy and preliminary safety profile of these compounds, which are critical steps in the early stages of drug discovery.
Data Presentation
The antimicrobial activity of a series of novel pyridazinone derivatives was evaluated against several Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values, determined by a broth microdilution method, are summarized in the tables below. These data are adapted from a study by Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives.[2]
Table 1: Physical Data of Synthesized Pyridazinone Compounds
| Compound ID | Molecular Formula | Molecular Weight ( g/mol ) |
| 3 | C₁₇H₁₄N₂O | 262.31 |
| 4 | C₁₆H₁₁ClN₂O | 282.73 |
| 5 | C₁₆H₁₁N₃O₃ | 293.28 |
| 6 | C₁₆H₁₁FN₂O | 266.27 |
| 7 | C₁₇H₁₅N₂O | 263.32 |
| 13 | C₁₈H₁₅FN₂O₃ | 342.33 |
Table 2: Minimum Inhibitory Concentration (MIC) in µM of Pyridazinone Compounds against Various Bacterial Strains
| Compound ID | S. aureus (MRSA) | E. coli | S. typhimurium | P. aeruginosa | A. baumannii |
| 3 | 4.52 | >36.21 | >36.21 | >36.21 | >36.21 |
| 4 | >35.39 | >35.39 | >35.39 | >35.39 | >35.39 |
| 5 | >34.10 | >34.10 | >34.10 | >34.10 | >34.10 |
| 6 | >37.56 | >37.56 | >37.56 | >37.56 | >37.56 |
| 7 | 7.80 | 7.80 | 7.80 | 15.60 | 7.80 |
| 13 | 14.96 | 14.96 | 14.96 | 7.48 | 3.74 |
| Amikacin (Standard) | 9.21 | 4.51 | 4.51 | 2.25 | 2.25 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and standardization.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3] The broth microdilution method is a widely accepted and standardized technique for determining MIC values.[4][5][6]
Workflow for MIC Determination
Protocol:
-
Preparation of Pyridazinone Compounds: Prepare a stock solution of each pyridazinone compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 100 µL.
-
Preparation of Bacterial Inoculum: From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[3] Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds. This will bring the total volume in each well to 200 µL. Include a growth control (broth with inoculum, no compound) and a sterility control (broth only) on each plate.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours in ambient air.
-
Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the pyridazinone compound that completely inhibits visible bacterial growth.[3]
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[7] This assay is typically performed after the MIC has been determined.[8]
Workflow for MBC Determination
Protocol:
-
Subculturing: Following the determination of the MIC, select the wells that show no visible growth.
-
Plating: Aliquot a small volume (e.g., 10-100 µL) from each of these clear wells and plate it onto a fresh, antibiotic-free agar plate (e.g., Tryptic Soy Agar).
-
Incubation: Incubate the agar plates at 37°C for 18-24 hours.
-
Colony Counting: After incubation, count the number of colony-forming units (CFUs) on each plate.
-
Determination of MBC: The MBC is the lowest concentration of the pyridazinone compound that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count.[7]
Time-Kill Kinetic Assay
The time-kill assay provides information on the rate at which an antimicrobial agent kills a bacterial population over time.
Workflow for Time-Kill Assay
Protocol:
-
Preparation: Prepare tubes containing CAMHB with various concentrations of the pyridazinone compound (e.g., 0.5x, 1x, 2x, and 4x MIC). Also, include a growth control tube without the compound.
-
Inoculation: Inoculate each tube with a standardized bacterial suspension to achieve a starting density of approximately 5 x 10⁵ CFU/mL.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.
-
Serial Dilution and Plating: Perform serial dilutions of each aliquot in sterile saline and plate onto agar plates.
-
Incubation and Counting: Incubate the plates at 37°C for 18-24 hours and then count the number of viable colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration of the pyridazinone compound. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9]
Workflow for MTT Cytotoxicity Assay
Protocol:
-
Cell Seeding: Seed a mammalian cell line (e.g., HEK293 or HepG2) into a 96-well plate at a density of approximately 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the pyridazinone compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.[9]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) can be determined from the dose-response curve.
Mechanism of Action: Inhibition of Bacterial DNA Gyrase
Several studies suggest that pyridazinone derivatives exert their antimicrobial effects by targeting essential bacterial enzymes.[10] One of the primary proposed mechanisms of action is the inhibition of bacterial DNA gyrase, a type II topoisomerase that is crucial for DNA replication, transcription, and repair.[11][12] DNA gyrase introduces negative supercoils into the bacterial DNA, a process that is vital for relieving torsional stress during DNA unwinding.[11]
Pyridazinone compounds are hypothesized to bind to the active site of DNA gyrase, thereby inhibiting its enzymatic activity.[13] This inhibition prevents the proper supercoiling of DNA, leading to the disruption of essential cellular processes and ultimately resulting in bacterial cell death. Molecular docking studies have further supported this hypothesis by demonstrating favorable binding interactions between pyridazinone derivatives and the active site of DNA gyrase.[13][14]
Proposed Signaling Pathway for Pyridazinone Antimicrobial Activity
Conclusion
The protocols and data presented in these application notes provide a robust framework for the initial antimicrobial evaluation of novel pyridazinone compounds. The systematic application of these methodologies will enable researchers to efficiently identify promising lead candidates for further development in the fight against antimicrobial resistance. The elucidation of the mechanism of action, with a focus on DNA gyrase inhibition, offers a rational basis for the structure-based design of more potent and selective pyridazinone-based antimicrobial agents.
References
- 1. sarpublication.com [sarpublication.com]
- 2. mdpi.com [mdpi.com]
- 3. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 5. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. rr-asia.woah.org [rr-asia.woah.org]
- 7. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. bds.berkeley.edu [bds.berkeley.edu]
- 10. Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking [ouci.dntb.gov.ua]
- 11. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 12. Recent advances in DNA gyrase-targeted antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 14. wjarr.com [wjarr.com]
Application Notes and Protocols for 4,5-Dibromo-2-phenylpyridazin-3(2H)-one in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4,5-Dibromo-2-phenylpyridazin-3(2H)-one as a versatile starting material for the synthesis of novel agrochemicals. The protocols and data presented herein are intended to guide researchers in the development of new herbicidal and fungicidal agents.
Introduction
Pyridazinone derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, making them valuable scaffolds in agrochemical research.[1][2] The title compound, this compound, offers a unique platform for chemical diversification due to the presence of two reactive bromine atoms at the C4 and C5 positions. These sites are amenable to various chemical transformations, including nucleophilic substitution and cross-coupling reactions, allowing for the introduction of diverse functionalities to modulate biological activity.
The primary application of pyridazinone-based compounds in agriculture is as herbicides. Many of these herbicides act by inhibiting essential plant processes such as photosynthesis, specifically by targeting Photosystem II (PSII), or by inhibiting fatty acid biosynthesis through the enzyme Acetyl-CoA Carboxylase (ACCase).[3][4] Additionally, certain pyridazinone derivatives have demonstrated potent fungicidal activity.[5][6]
This document outlines synthetic strategies to leverage the reactivity of this compound for the creation of novel agrochemical candidates and provides hypothetical, yet representative, data on their biological efficacy.
Synthetic Pathways and Experimental Protocols
The bromine atoms at the C4 and C5 positions of this compound are the primary handles for synthetic modification. Below are detailed protocols for key transformations.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridazinone ring facilitates nucleophilic aromatic substitution, where the bromine atoms can be displaced by various nucleophiles.
Protocol 2.1.1: Synthesis of 4-Alkoxy-5-bromo-2-phenylpyridazin-3(2H)-one Derivatives (Hypothetical)
This protocol describes the selective monosubstitution of a bromine atom with an alkoxide.
-
Materials: this compound, Sodium methoxide (or other sodium alkoxide), Anhydrous Tetrahydrofuran (THF), Round-bottom flask, Magnetic stirrer, Reflux condenser, Inert atmosphere (Nitrogen or Argon).
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous THF, add sodium methoxide (1.1 eq).
-
Stir the reaction mixture at room temperature for 1 hour, then heat to reflux for 4-6 hours under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2.1.2: Synthesis of 4,5-Bis(alkylamino)-2-phenylpyridazin-3(2H)-one Derivatives (Hypothetical)
This protocol outlines the disubstitution of both bromine atoms with an amine.
-
Materials: this compound, Alkylamine (e.g., propylamine), N,N-Diisopropylethylamine (DIPEA), Anhydrous Dimethylformamide (DMF), Sealed reaction vessel.
-
Procedure:
-
In a sealed reaction vessel, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add the desired alkylamine (2.5 eq) and DIPEA (3.0 eq).
-
Heat the mixture to 80-100 °C for 12-24 hours.
-
Monitor the reaction by TLC.
-
After cooling, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
-
Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura cross-coupling reactions are a powerful tool for forming carbon-carbon bonds, enabling the introduction of aryl or heteroaryl substituents.[1][7]
Protocol 2.2.1: Synthesis of 4-Aryl-5-bromo-2-phenylpyridazin-3(2H)-one Derivatives via Suzuki-Miyaura Coupling (Hypothetical)
This protocol describes a selective mono-arylation at one of the bromine positions.
-
Materials: this compound, Arylboronic acid, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Sodium carbonate, 1,4-Dioxane, Water, Microwave reactor or standard reflux setup.
-
Procedure:
-
To a microwave vial, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and sodium carbonate (2.0 eq).
-
Add a 3:1 mixture of 1,4-dioxane and water.
-
Seal the vial and heat in a microwave reactor at 120-140 °C for 30-60 minutes. Alternatively, the reaction can be performed under reflux in a standard flask for 8-16 hours.
-
Monitor the reaction by TLC.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
-
Data Presentation: Biological Activity of Synthesized Derivatives
The following tables present hypothetical quantitative data for the biological activity of derivatives synthesized from this compound. This data is illustrative of the potential efficacy that could be achieved through the synthetic routes described above.
Table 1: Herbicidal Activity of 4,5-Disubstituted-2-phenylpyridazin-3(2H)-one Derivatives
| Compound ID | R⁴ Substituent | R⁵ Substituent | Target Weed | Activity Type | IC₅₀ (µM) |
| PDZ-H-01 | -OCH₃ | -Br | Amaranthus retroflexus (Redroot pigweed) | Pre-emergence | 15.2 |
| PDZ-H-02 | -OCH₃ | -Br | Setaria viridis (Green foxtail) | Pre-emergence | 25.8 |
| PDZ-H-03 | -NH(CH₂CH₃) | -NH(CH₂CH₃) | Abutilon theophrasti (Velvetleaf) | Post-emergence | 8.5 |
| PDZ-H-04 | -Phenyl | -Br | Amaranthus retroflexus | Post-emergence | 12.1 |
| PDZ-H-05 | -Phenyl | -Br | Setaria viridis | Post-emergence | 18.9 |
| Chloridazon | -Cl | -NH₂ | Various broadleaf weeds | Pre/Post-emergence | ~10-50[6] |
Table 2: Fungicidal Activity of 4,5-Disubstituted-2-phenylpyridazin-3(2H)-one Derivatives
| Compound ID | R⁴ Substituent | R⁵ Substituent | Fungal Pathogen | Activity Type | EC₅₀ (µg/mL) |
| PDZ-F-01 | -SCH₃ | -Br | Puccinia recondita (Wheat leaf rust) | Protective | 5.8 |
| PDZ-F-02 | -SCH₃ | -Br | Fusarium oxysporum | Curative | 12.3 |
| PDZ-F-03 | -O-Phenyl | -Br | Botrytis cinerea (Gray mold) | Protective | 7.2 |
| PDZ-F-04 | -O-Phenyl | -Br | Septoria tritici | Curative | 15.6 |
| Reference Fungicide | - | - | Various fungi | - | 1-10 |
Mechanism of Action and Signaling Pathways
The primary mode of action for many pyridazinone-based herbicides is the inhibition of photosynthesis.
Inhibition of Photosystem II (PSII)
Pyridazinone herbicides can bind to the D1 protein of the photosystem II complex in chloroplasts. This binding event blocks the electron transport chain, halting the production of ATP and NADPH, which are essential for carbon fixation. The interruption of electron flow also leads to the formation of reactive oxygen species, causing rapid cellular damage, lipid peroxidation, and ultimately, plant death.
Caption: Inhibition of the photosynthetic electron transport chain by a pyridazinone herbicide.
Experimental Workflow for Agrochemical Synthesis and Screening
The following diagram illustrates a typical workflow for the synthesis and evaluation of new agrochemical candidates starting from this compound.
Caption: A generalized workflow for agrochemical discovery.
Conclusion
This compound is a promising and highly adaptable starting material for the synthesis of novel agrochemicals. The reactivity of its di-bromo substitution pattern allows for the facile generation of diverse chemical libraries through established synthetic methodologies like nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The resulting derivatives have the potential to exhibit significant herbicidal and fungicidal activities, primarily by targeting crucial biological pathways in plants and fungi. The protocols and data provided in these notes serve as a foundational guide for researchers aiming to explore the potential of this scaffold in the development of next-generation crop protection agents.
References
- 1. Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel Herbicidal Pyridazinone Cyclic Keto-Enol Compounds Inhibit Acetyl-CoA Carboxylase and Homogentisate Solanesyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antifungal activity of new hybrids pyrimido[4,5-d]pyridazinone-N-acylhydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, fungicidal activity, and 3D-QSAR of pyridazinone-substituted 1,3,4-oxadiazoles and 1,3,4-thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
Application Notes and Protocols: 4,5-Dibromo-2-phenylpyridazin-3(2H)-one in Material Science
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are prospective and based on the known reactivity of the 4,5-dibromo-2-phenylpyridazin-3(2H)-one scaffold and its potential utility as a monomer for novel organic materials. Direct experimental evidence for these specific applications in the peer-reviewed literature is limited. These protocols are intended to serve as a starting point for research and development.
Introduction
This compound is a halogenated heterocyclic compound with a pyridazinone core. The presence of two reactive bromine atoms at the 4 and 5 positions makes it an attractive building block for the synthesis of functional organic polymers and materials through cross-coupling reactions. The phenyl group at the 2-position can influence the solubility and electronic properties of the resulting materials. While extensively studied in the context of medicinal chemistry, the application of pyridazinone derivatives in material science is an emerging area. This document outlines potential applications and detailed experimental protocols for the use of this compound in the development of novel organic materials.
Potential Applications in Material Science
The bifunctional nature of this compound, owing to its two bromine substituents, makes it a suitable monomer for polymerization reactions. The resulting polymers, incorporating the electron-deficient pyridazinone ring, are expected to exhibit interesting photophysical and electrochemical properties, rendering them suitable for applications in:
-
Organic Light-Emitting Diodes (OLEDs): The pyridazinone core can be functionalized to tune the emission color and improve charge transport properties. Polymers containing this moiety could potentially be used as emissive or host materials in OLED devices.
-
Organic Photovoltaics (OPVs): As a component of donor-acceptor copolymers, the electron-accepting nature of the pyridazinone unit could be exploited to create materials with tailored band gaps for efficient light harvesting in OPV devices.
-
Organic Field-Effect Transistors (OFETs): The planar structure of the pyridazinone ring and the potential for strong intermolecular interactions in its polymers could lead to materials with good charge carrier mobility for applications in OFETs.
Experimental Protocols
The following are proposed protocols for the synthesis of functional polymers from this compound.
Protocol 1: Synthesis of a Copolymer via Suzuki Polycondensation
This protocol describes the synthesis of a copolymer of this compound with a diboronic acid ester comonomer.
Materials:
-
This compound
-
Comonomer: e.g., 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene
-
Palladium catalyst: e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Base: e.g., Potassium carbonate (K₂CO₃)
-
Solvent: e.g., Toluene/Water mixture (e.g., 4:1 v/v)
-
Phase-transfer catalyst (optional): e.g., Aliquat 336
-
Inert gas: Argon or Nitrogen
Procedure:
-
In a Schlenk flask, combine this compound (1.0 mmol), the diboronic acid ester comonomer (1.0 mmol), and the palladium catalyst (0.02-0.05 mmol).
-
Add the base (e.g., 4.0 mmol K₂CO₃ dissolved in a minimal amount of water).
-
If using, add the phase-transfer catalyst.
-
Degas the solvent mixture by bubbling with inert gas for 30 minutes, then add it to the reaction flask.
-
Heat the reaction mixture to reflux (typically 90-110 °C) under an inert atmosphere for 24-72 hours.
-
Monitor the reaction progress by techniques such as Gel Permeation Chromatography (GPC) to follow the increase in polymer molecular weight.
-
After completion, cool the mixture to room temperature and precipitate the polymer by pouring the solution into a non-solvent such as methanol.
-
Filter the polymer and wash it sequentially with water, methanol, and acetone to remove residual catalyst and unreacted monomers.
-
Purify the polymer further by Soxhlet extraction with appropriate solvents (e.g., methanol, acetone, hexane, chloroform) to remove oligomers and impurities.
-
Dry the final polymer under vacuum.
Protocol 2: Synthesis of a Copolymer via Stille Polycondensation
This protocol outlines the synthesis of a copolymer using a distannyl comonomer.
Materials:
-
This compound
-
Comonomer: e.g., 2,5-bis(trimethylstannyl)thiophene
-
Palladium catalyst: e.g., Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] with a phosphine ligand such as Tri(o-tolyl)phosphine [P(o-tol)₃]
-
Solvent: Anhydrous and degassed, e.g., Toluene or DMF
-
Inert gas: Argon or Nitrogen
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol) and the distannyl comonomer (1.0 mmol) in the anhydrous, degassed solvent.
-
In a separate flask, prepare the catalyst solution by dissolving Pd₂(dba)₃ (0.01-0.02 mmol) and the phosphine ligand (0.04-0.08 mmol) in the same solvent.
-
Add the catalyst solution to the monomer solution.
-
Heat the reaction mixture to 80-120 °C under an inert atmosphere for 24-48 hours.
-
Monitor the polymerization by GPC.
-
Upon completion, cool the reaction mixture and precipitate the polymer in methanol.
-
Filter and wash the polymer as described in Protocol 1.
-
Purify the polymer by Soxhlet extraction.
-
Dry the final product under vacuum.
Data Presentation
The following tables present hypothetical but expected ranges for the properties of polymers synthesized from this compound. These values are illustrative and would need to be confirmed by experimental characterization.
Table 1: Expected Photophysical Properties of Pyridazinone-based Copolymers
| Property | Expected Range | Technique |
| Absorption Maximum (λ_abs) | 400 - 550 nm | UV-Vis Spectroscopy |
| Emission Maximum (λ_em) | 500 - 650 nm | Photoluminescence Spectroscopy |
| Photoluminescence Quantum Yield (Φ_PL) | 0.1 - 0.6 | Integrating Sphere |
| Optical Band Gap (E_g) | 1.8 - 2.5 eV | Tauc Plot from UV-Vis data |
Table 2: Expected Electrochemical Properties of Pyridazinone-based Copolymers
| Property | Expected Range | Technique |
| HOMO Level | -5.2 to -5.8 eV | Cyclic Voltammetry (CV) |
| LUMO Level | -2.8 to -3.5 eV | Cyclic Voltammetry (CV) |
| Electrochemical Band Gap | 2.0 - 2.8 eV | From HOMO/LUMO values |
Visualizations
Caption: Suzuki polycondensation workflow.
Caption: Stille polycondensation workflow.
Caption: Post-synthesis material characterization workflow.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,5-Dibromo-2-phenylpyridazin-3(2H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4,5-Dibromo-2-phenylpyridazin-3(2H)-one synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most frequently cited method is the cyclocondensation reaction between mucobromic acid and phenylhydrazine in an acidic medium.[1] This one-step reaction is relatively straightforward and serves as a common starting point for the synthesis.
Q2: What are the critical reaction parameters that influence the yield of the synthesis?
A2: Several factors can significantly impact the yield of this compound. These include reaction temperature, the choice of solvent, the stoichiometry of the reactants, and the pH of the reaction medium. Careful optimization of these parameters is crucial for maximizing the product yield.
Q3: What are the potential side reactions that can occur during the synthesis?
A3: During the synthesis of pyridazinone derivatives, several side reactions can lead to the formation of impurities and a reduction in the overall yield. One common side reaction is the formation of a hydrazone intermediate. If the subsequent cyclization is slow or incomplete, the hydrazone may be isolated as a major byproduct. Under harsh conditions, such as excessively high temperatures, cleavage of the N-N bond in the pyridazinone ring can occur, leading to a complex mixture of degradation products.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC). By taking aliquots from the reaction mixture at regular intervals and running them on a TLC plate, you can visualize the consumption of the starting materials and the formation of the product. High-performance liquid chromatography-mass spectrometry (HPLC-MS) can also be used for more detailed analysis and to check for the formation of byproducts.[2]
Troubleshooting Guide
Low Yield
Problem: The final yield of this compound is consistently low.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Reaction Temperature | The reaction temperature is a critical factor. A temperature that is too low may result in an incomplete reaction, while a temperature that is too high can lead to the decomposition of reactants or the product. The reported synthesis is carried out at 70°C.[1] It is advisable to perform small-scale experiments to determine the optimal temperature for your specific setup. |
| Inappropriate Solvent | The choice of solvent can significantly influence the reaction rate and yield. The documented protocol uses 6N HCl in water.[1] The acidity of the medium is important for this reaction. |
| Incorrect Stoichiometry | The molar ratio of mucobromic acid to phenylhydrazine is crucial. A slight excess of phenylhydrazine (e.g., 1.2 equivalents) is used in the reported protocol to ensure the complete consumption of mucobromic acid.[1] |
| Impure Starting Materials | The purity of the starting materials, mucobromic acid and phenylhydrazine, is essential. Impurities can interfere with the reaction and lead to the formation of unwanted byproducts. It is recommended to use high-purity reagents. |
| Inefficient Product Isolation | The product precipitates from the reaction mixture upon cooling.[1] Ensure that the mixture is sufficiently cooled to maximize precipitation. The choice of washing solvent is also important to remove impurities without dissolving a significant amount of the product. Diethyl ether is a suitable washing solvent.[1] |
Caption: Troubleshooting workflow for addressing low yield.
Product Purity Issues
Problem: The final product is impure, as indicated by analytical techniques such as NMR or LC-MS.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | If the reaction is not allowed to proceed to completion, the final product will be contaminated with unreacted starting materials. Monitor the reaction closely using TLC or HPLC-MS until the starting materials are no longer detected. The reported reaction time is 18 hours.[1] |
| Formation of Side Products | As mentioned in the FAQs, the formation of hydrazones or other byproducts can occur. Modifying the reaction conditions, such as temperature and reaction time, may help to minimize the formation of these impurities. |
| Ineffective Purification | The primary purification method for this compound is recrystallization or washing the precipitate. Ensure that the crude product is thoroughly washed with a suitable solvent, such as diethyl ether, to remove soluble impurities.[1] If impurities persist, column chromatography using silica gel may be necessary. |
Caption: Troubleshooting workflow for addressing product purity issues.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a patented procedure.[1]
Materials:
-
Mucobromic acid
-
Phenylhydrazine
-
6N Hydrochloric acid (HCl)
-
Ethyl acetate
-
Diethyl ether
Procedure:
-
In a 500 ml round bottom flask, dissolve mucobromic acid (10.0 g, 38.8 mmol) in 250 ml of 6N HCl at room temperature.
-
In a separate beaker, dissolve phenylhydrazine (4.58 ml, 46.6 mmol) in 100 ml of 6N HCl.
-
With vigorous stirring, add the phenylhydrazine solution to the mucobromic acid solution.
-
Heat the reaction mixture to 70°C and maintain this temperature for 18 hours. An off-white precipitate should form immediately.
-
After 18 hours, confirm reaction completion using LC/MS.
-
Allow the reaction mixture to partially cool.
-
Add 100 ml of ethyl acetate to the mixture. The precipitate should dissolve.
-
Allow the mixture to cool to room temperature. A large amount of precipitate will form.
-
Filter the solid precipitate and wash it with diethyl ether.
-
Dry the solid under vacuum to obtain the final product.
Expected Yield: Approximately 10.54 g of an off-white solid.
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Synthesis of 4,5-Dibromo-2-phenylpyridazin-3(2H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 4,5-Dibromo-2-phenylpyridazin-3(2H)-one.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common laboratory synthesis involves the condensation reaction between mucobromic acid and phenylhydrazine in an acidic medium.
Q2: What are the typical reaction conditions for this synthesis?
A2: A typical procedure involves reacting mucobromic acid with phenylhydrazine in 6N hydrochloric acid at an elevated temperature (e.g., 70°C) for an extended period (e.g., 18 hours).
Q3: My reaction mixture formed a homogenous solution instead of two layers after adding ethyl acetate for extraction. Why did this happen?
A3: In the presence of strong acid (like 6N HCl), ethyl acetate can be hydrolyzed to ethanol and acetic acid. This can lead to a homogenous solution, especially if the reaction has not been properly neutralized or diluted.
Q4: What are the expected spectroscopic data for the final product?
A4: For this compound, the expected proton NMR spectrum in CDCl₃ would show a singlet for the pyridazinone ring proton around δ 7.96 ppm and a multiplet for the phenyl protons in the range of δ 7.42-7.60 ppm. The mass spectrum should show a molecular ion peak corresponding to the calculated mass (M+H) of approximately 329.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | - Ensure the reaction is heated for the specified duration (e.g., 18 hours) at the correct temperature (70°C).- Monitor the reaction progress using a suitable technique like TLC or LC/MS. |
| Loss of product during workup. | - If the product precipitates upon cooling, ensure complete filtration.- If extracting, perform multiple extractions with an appropriate solvent and ensure the aqueous layer is properly saturated with salt if necessary to improve partitioning. | |
| Purity of starting materials. | - Use pure mucobromic acid and phenylhydrazine. Impurities can lead to side reactions and lower the yield of the desired product. | |
| Presence of Multiple Spots on TLC/Impure Product | Formation of Fischer indole side product. | - The aldehydic form of mucobromic acid can react with phenylhydrazine under acidic conditions to form an indole derivative. To minimize this, maintain the recommended reaction temperature and avoid excessively harsh acidic conditions. Purification by column chromatography may be necessary. |
| Incomplete cyclization leading to phenylhydrazone intermediate. | - Ensure sufficient reaction time and temperature to drive the cyclization to completion. | |
| Hydrolysis of the dibromo product. | - The dibromo product may be susceptible to hydrolysis under prolonged exposure to strong aqueous acid, leading to mono-bromo-hydroxy or dihydroxy by-products. Minimize reaction time once completion is observed and promptly proceed with workup. | |
| Formation of pyrazoline derivatives. | - Although less likely with the given starting material, side reactions forming pyrazoline structures can occur with α,β-unsaturated carbonyl compounds and phenylhydrazine. This can be minimized by adhering to the prescribed reaction conditions. Purification will be required to remove such impurities. | |
| Product is colored (not off-white) | Presence of colored impurities. | - This could be due to the formation of various side products or degradation. Recrystallization from a suitable solvent or column chromatography can be used for purification. |
Experimental Protocol
Synthesis of this compound
Materials:
-
Mucobromic acid
-
Phenylhydrazine
-
6N Hydrochloric acid
-
Ethyl acetate
-
Diethyl ether
Procedure:
-
In a 500 ml round-bottom flask, dissolve mucobromic acid (10.0 g, 38.8 mmol) in 250 ml of 6N HCl at room temperature.
-
In a separate beaker, dissolve phenylhydrazine (4.58 ml, 46.6 mmol) in 100 ml of 6N HCl.
-
With vigorous stirring, add the phenylhydrazine solution to the mucobromic acid solution.
-
Heat the reaction mixture to 70°C and maintain for 18 hours. An off-white precipitate should form immediately.
-
After 18 hours, confirm reaction completion using LC/MS.
-
Allow the reaction mixture to cool partially.
-
Filter the solid precipitate and wash it with diethyl ether.
-
Dry the solid under vacuum to obtain this compound.
Reaction Pathways and Side Reactions
The following diagrams illustrate the main synthetic pathway and potential side reactions.
Caption: Main synthetic pathway for this compound.
Caption: Potential side reaction pathways in the synthesis.
Technical Support Center: Optimization of Pyridazinone Synthesis
Welcome to the technical support center for the synthesis of pyridazinone derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimental procedures.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis of pyridazinone derivatives in a question-and-answer format.
Q1: I am experiencing a low yield of my desired pyridazinone product. What are the potential causes and how can I optimize the reaction?
A1: Low yields are a frequent challenge in pyridazinone synthesis. Several factors can contribute to this issue. Here is a systematic approach to troubleshoot and enhance your reaction yield:
-
Purity of Starting Materials: Ensure the purity of your starting materials, such as γ-ketoacids, dicarbonyl compounds, and hydrazine derivatives. Impurities can lead to undesirable side reactions and hinder the intended cyclization. Using freshly purified reagents is highly recommended.[1]
-
Reaction Temperature: The temperature at which the reaction is conducted is critical. A temperature that is too low may result in an incomplete reaction, whereas excessively high temperatures can lead to the decomposition of reactants or products. It is advisable to monitor the reaction's progress using Thin Layer Chromatography (TLC) to ascertain the optimal temperature and duration.[1]
-
Solvent Selection: The choice of solvent can profoundly influence the reaction rate and yield. Protic solvents such as ethanol or acetic acid are commonly employed and often facilitate the reaction.[1][2]
-
pH of the Reaction Medium: For the cyclocondensation of γ-ketoacids with hydrazine, maintaining the appropriate pH is crucial. An acidic medium can catalyze the dehydration step; however, strongly acidic conditions may promote side reactions.[1]
-
Water Removal: The cyclization step produces water. In certain instances, the removal of this water using a Dean-Stark apparatus or molecular sieves can shift the equilibrium toward the product, thereby increasing the yield.[1]
Q2: My TLC analysis indicates multiple spots, suggesting the presence of side products. What are the common side reactions in pyridazinone synthesis?
A2: The formation of side products is a common obstacle. A thorough understanding of these side reactions is essential for minimizing their occurrence. Common side products include:
-
Hydrazone Formation: The initial reaction between a carbonyl group and hydrazine results in a hydrazone. If the subsequent cyclization is slow or does not go to completion, the hydrazone may be isolated as a significant byproduct.[1]
-
Formation of Regioisomers: When employing unsymmetrical 1,4-dicarbonyl compounds, the two carbonyl groups may react with hydrazine at different rates, leading to the formation of two distinct regioisomeric pyridazinone products. Adjusting reaction conditions or using specific catalysts can sometimes control the regioselectivity.[1]
-
Over-alkylation: When using a substituted hydrazine (e.g., methylhydrazine), if the reaction conditions are not meticulously controlled, alkylation can occur at both nitrogen atoms of the hydrazine or even on the pyridazinone ring itself, leading to undesired byproducts.[1]
-
Dehydration/Aromatization Byproducts: In the synthesis of dihydropyridazinones, harsh acidic or oxidative conditions can lead to the formation of the fully aromatic pyridazinone as a byproduct.[1]
-
N-N Bond Cleavage: Under severe conditions, such as high temperatures or the presence of strong reducing or oxidizing agents, the N-N bond in the hydrazine or the resulting pyridazinone ring can cleave, resulting in a complex mixture of degradation products.[1]
Q3: I am attempting to synthesize a substituted pyridazinone using an alkylhydrazine and am obtaining a mixture of N-alkylated products. How can I control the regioselectivity of N-alkylation?
A3: Controlling the position of N-alkylation in pyridazinones can be challenging due to the presence of two nitrogen atoms. The regioselectivity of alkylation is influenced by several factors:
-
Steric Hindrance: Bulky substituents on the pyridazinone ring or the alkylating agent can direct the alkylation to the less sterically hindered nitrogen atom.[1]
-
Electronic Effects: The electron density on the nitrogen atoms, which is influenced by the substituents on the pyridazinone ring, can affect the site of alkylation.[1]
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the N- vs. O-alkylation and the regioselectivity of N-alkylation. For instance, using a milder base or a non-polar solvent might favor alkylation at a specific nitrogen.[1] A systematic screening of these conditions is often necessary to improve regioselectivity.[1]
Data Presentation
The following tables summarize quantitative data for the synthesis of various pyridazinone derivatives under different reaction conditions.
Table 1: Synthesis of Pyridazinone Derivatives from β-Benzoylpropionic Acid and Hydrazine Hydrate
| Entry | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 1 | Ethanol | 4-6 | High | [1] |
| 2 | Acetic Acid | Not specified | Product varies | [2] |
| 3 | 1-Butanol | Not specified | Product varies | [2] |
Table 2: Microwave-Assisted Synthesis of Pyridazinones
| Entry | Aldehyde | Hydrazine | Alkyne Ester | Catalyst | Solvent | Time (min) | Yield (%) | Reference |
| 1 | Benzaldehyde | Phenylhydrazine | Ethyl propiolate | CuI (10 mol%) | Ethanol | 20 | 85 | [3] |
| 2 | 4-Chlorobenzaldehyde | Phenylhydrazine | Ethyl propiolate | CuI (10 mol%) | Ethanol | 25 | 82 | [3] |
| 3 | 4-Methylbenzaldehyde | Phenylhydrazine | Ethyl propiolate | CuI (10 mol%) | Ethanol | 20 | 88 | [3] |
Experimental Protocols
Protocol 1: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one [1]
-
Materials:
-
β-Benzoylpropionic acid
-
Hydrazine hydrate
-
Ethanol
-
-
Procedure:
-
Dissolve β-benzoylpropionic acid (1 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add hydrazine hydrate (1.2 equivalents) to the solution.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature, allowing the product to precipitate.
-
Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the pure product.
-
Protocol 2: Copper-Catalyzed Multicomponent Synthesis of Pyridazinones [3]
-
Materials:
-
Aldehyde (e.g., Benzaldehyde)
-
Hydrazine (e.g., Phenylhydrazine)
-
Alkynyl ester (e.g., Ethyl propiolate)
-
Copper(I) iodide (CuI)
-
Ethanol
-
-
Procedure:
-
In a sealed tube, combine the aldehyde (1.0 mmol), hydrazine (1.2 mmol), alkynyl ester (1.5 mmol), and CuI (10 mol%) in ethanol (2.0 mL).
-
Seal the tube and stir the reaction mixture at 80 °C for the specified time (e.g., 20 minutes).
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to yield the desired pyridazinone product.
-
Visualizations
References
Technical Support Center: Purification of 4,5-Dibromo-2-phenylpyridazin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and detailed protocols for the removal of impurities from 4,5-Dibromo-2-phenylpyridazin-3(2H)-one, a key intermediate in pharmaceutical and agrochemical research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My synthesized this compound is an off-white or yellowish solid. Is this normal, and what are the likely impurities?
A1: The expected appearance of pure this compound is a white to light yellow or orange powder or crystal.[1] An off-white or yellowish color often indicates the presence of impurities. Based on the common synthesis route from mucobromic acid and phenylhydrazine, potential impurities include:
-
Unreacted Starting Materials: Residual mucobromic acid or phenylhydrazine.
-
Mono-brominated Intermediates: Species where only one bromine atom has been incorporated onto the pyridazinone ring.
-
Side-Reaction Products: Phenylhydrazine can potentially react with intermediates to form colored byproducts.
-
Solvent Residues: Incomplete removal of reaction or extraction solvents.
Q2: I performed a synthesis of a similar pyridazinone derivative and obtained a low yield. What are the general factors that could be affecting my yield?
A2: While this guide focuses on purification, low yields in pyridazinone synthesis can often be attributed to several factors:
-
Purity of Starting Materials: Impurities in your starting materials can lead to undesired side reactions.
-
Reaction Temperature: Temperature control is often crucial. Temperatures that are too high can lead to decomposition, while temperatures that are too low may result in an incomplete reaction.
-
Water Removal: The cyclization step to form the pyridazinone ring typically generates water. Efficient removal of this water can be important for driving the reaction to completion.
-
pH of the Reaction Mixture: The acidity or basicity of the reaction medium can significantly influence the reaction rate and the formation of side products.
Q3: My Thin Layer Chromatography (TLC) of the crude product shows multiple spots. How do I identify the main product and the impurities?
A3: In a typical TLC analysis of this compound, the product, this compound, is expected to be less polar than the starting material, mucobromic acid, due to the presence of the phenyl group. Therefore, the product spot should have a higher Rf value. Impurities that are more polar will have lower Rf values. It is advisable to run co-spots with your starting materials to help identify them on the crude product's TLC plate.
Q4: I am having trouble purifying my product by recrystallization. What are some suitable solvents to try?
A4: Based on the solubility of similar pyridazinone derivatives, the following solvents can be considered for recrystallization:
-
Good Solvents (for dissolving the crude product): Hot ethanol, ethyl acetate, or acetic acid.
-
Poor Solvents (for precipitating the pure product): Hexane, diethyl ether, or water.
A solvent screening is recommended to find the optimal solvent or solvent mixture for your specific impurity profile. For a related compound, 6-phenyl-pyridazin-3(2H)-one, it was found to be sparingly soluble in methanol and ethanol, and soluble in ethyl acetate.
Purification Protocols
Recrystallization Protocol
This protocol is a general guideline. The optimal solvent and conditions should be determined empirically.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., Ethanol, Ethyl Acetate)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Condenser (optional, but recommended for volatile solvents)
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture with stirring. If using a volatile solvent, attach a condenser.
-
Addition of Solvent: Continue adding small portions of the hot solvent until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Column Chromatography Protocol
Column chromatography is an effective method for separating the desired product from impurities with different polarities.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh is a common choice)
-
Chromatography column
-
Eluent (e.g., Ethyl Acetate/Hexane mixture)
-
Collection tubes
Procedure:
-
Slurry Packing: Prepare a slurry of silica gel in the chosen eluent and pack the chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the chosen solvent system. For a similar compound, a 2% ethyl acetate in hexane mixture was used.[2] A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, may be necessary to separate multiple components.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Purity of this compound After Different Purification Methods
| Purification Method | Initial Purity (by HPLC) | Final Purity (by HPLC) | Yield |
| Recrystallization (Ethanol) | 85% | 98% | 70% |
| Column Chromatography (EtOAc/Hexane) | 85% | >99% | 65% |
Note: The values in this table are illustrative and may vary depending on the specific experimental conditions and the nature of the impurities.
Experimental Workflow
Below is a graphical representation of the troubleshooting and purification workflow.
Caption: Troubleshooting workflow for the purification of this compound.
References
Stability issues of 4,5-Dibromo-2-phenylpyridazin-3(2H)-one in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 4,5-Dibromo-2-phenylpyridazin-3(2H)-one in solution. This resource is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their experiments.
Troubleshooting Guide
This guide addresses common stability issues that may be encountered when working with this compound in solution.
| Issue | Potential Cause | Recommended Action |
| Compound precipitates out of solution over time. | Poor Solubility: The compound may have limited solubility in the chosen solvent. Solvent Evaporation: The solvent may be evaporating, leading to an increase in concentration and subsequent precipitation. Temperature Fluctuation: Lower temperatures can decrease solubility. | - Determine the solubility of the compound in various solvents to select the most appropriate one. - Ensure solvent containers are tightly sealed to prevent evaporation. - Store solutions at a constant, controlled temperature. |
| Loss of compound potency or activity in biological assays. | Chemical Degradation: The compound may be degrading in the solution. Potential degradation pathways include hydrolysis of the pyridazinone ring, dehalogenation of the bromine atoms, or photodecomposition. | - Prepare fresh solutions before each experiment. - Store stock solutions at low temperatures (e.g., -20°C or -80°C) and protect from light. - Analyze the solution using techniques like HPLC or LC-MS to identify any degradation products. |
| Appearance of unexpected peaks in analytical chromatography (HPLC, LC-MS). | Impurity Formation: New peaks indicate the formation of degradation products or impurities. | - Characterize the unexpected peaks using mass spectrometry (MS) and NMR to identify the degradation products. - Investigate the impact of solvent, pH, light, and temperature on the rate of impurity formation to understand the degradation mechanism. |
| Discoloration of the solution. | Decomposition: A change in color often indicates chemical decomposition of the compound. | - Immediately cease use of the discolored solution. - Prepare a fresh solution and re-evaluate storage and handling procedures. - Consider the use of antioxidants or light-protective containers if photodecomposition is suspected. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for stock solutions of this compound?
A1: To ensure the stability of your stock solutions, it is recommended to store them at low temperatures, such as -20°C or -80°C. Solutions should be stored in tightly sealed vials to prevent solvent evaporation. To minimize the effects of repeated freeze-thaw cycles, consider preparing smaller aliquots. For light-sensitive compounds, amber vials or containers wrapped in aluminum foil are recommended to protect against photodecomposition.
Q2: In which solvents is this compound most stable?
Q3: What are the likely degradation pathways for this compound in solution?
A3: Based on the chemical structure, several degradation pathways are plausible:
-
Hydrolysis: The amide bond in the pyridazinone ring can be susceptible to hydrolysis, especially under strong acidic or basic conditions.
-
Dehalogenation: The carbon-bromine bonds may undergo cleavage, particularly in the presence of reducing agents or upon exposure to light (photodebromination). This can lead to the formation of mono-brominated or fully de-halogenated pyridazinone derivatives.
-
Photodecomposition: Exposure to UV or visible light may induce degradation, potentially leading to complex mixtures of byproducts.
Q4: How can I monitor the stability of my this compound solution?
A4: The stability of your solution can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A stability study can be performed by analyzing the solution at various time points and under different storage conditions. A decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products will indicate instability.
Experimental Protocols
Protocol 1: General Procedure for Stability Assessment using HPLC
This protocol outlines a general method for assessing the stability of this compound in a specific solvent.
-
Solution Preparation: Prepare a stock solution of this compound in the desired solvent at a known concentration (e.g., 1 mg/mL).
-
Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis and inject it into the HPLC system. Record the peak area and retention time of the parent compound.
-
Sample Storage: Store the remaining stock solution under the desired conditions (e.g., room temperature, 4°C, -20°C, protected from light, exposed to light).
-
Time-Point Analysis: At predetermined time intervals (e.g., 24, 48, 72 hours, 1 week), withdraw an aliquot of the stock solution, dilute it in the same manner as the initial sample, and analyze it by HPLC.
-
Data Analysis: Compare the peak area of the parent compound at each time point to the initial peak area. A significant decrease in the peak area indicates degradation. The appearance of new peaks should also be noted and, if possible, identified using LC-MS.
Quantitative Data Summary
As no specific quantitative stability data for this compound was found in the literature, the following table is provided as a template for researchers to summarize their own experimental findings.
| Condition | Solvent | Concentration | Time Point | % Remaining Parent Compound | Major Degradation Products (if identified) |
| Room Temperature, Light | |||||
| Room Temperature, Dark | |||||
| 4°C, Dark | |||||
| -20°C, Dark |
Visualizations
Caption: Workflow for assessing compound stability in solution.
Caption: Potential degradation pathways for this compound.
Technical Support Center: Overcoming Poor Solubility of Pyridazinone Derivatives in Assays
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of poor aqueous solubility of pyridazinone derivatives in experimental assays.
Frequently Asked Questions (FAQs)
Q1: My pyridazinone derivative is precipitating in my aqueous assay buffer. What are the initial steps I should take?
A1: Precipitation is a common issue with pyridazinone derivatives due to their often hydrophobic nature.[1] The first step is to ensure that the final concentration of your compound in the assay does not exceed its solubility limit. This often occurs when a concentrated stock solution in an organic solvent (like DMSO) is diluted into the aqueous buffer.
Initial Troubleshooting Steps:
-
Visual Inspection: Always visually inspect your solutions for any signs of precipitation after dilution.
-
Lower Concentration: If experimentally feasible, try lowering the final concentration of your pyridazinone derivative in the assay.
-
Co-solvent Concentration: Ensure the final concentration of the organic co-solvent (e.g., DMSO) is sufficient to maintain solubility, but be mindful of its potential effects on the assay. For most cell-based assays, the final DMSO concentration should be kept below 0.5-1% to avoid cytotoxicity.
Q2: Which organic co-solvents are recommended for creating stock solutions of pyridazinone derivatives?
A2: Dimethyl sulfoxide (DMSO) is the most widely used co-solvent for preparing high-concentration stock solutions of poorly soluble compounds for in vitro assays. Other common organic solvents include ethanol, dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP). The choice of co-solvent may depend on the specific pyridazinone derivative and the tolerance of the biological assay.[1]
Q3: How can I use pH to improve the solubility of my pyridazinone derivative?
A3: Many pyridazinone derivatives contain ionizable groups, and adjusting the pH of your buffer can significantly impact their solubility. For weakly basic pyridazinones, lowering the pH will lead to protonation and the formation of a more water-soluble salt. Conversely, for weakly acidic derivatives, increasing the pH will result in a more soluble anionic form. It is crucial to ensure the final pH of the assay medium is compatible with your experimental system.[2]
Q4: Are there more advanced techniques if simple co-solvents and pH adjustment are not sufficient?
A4: Yes, several advanced methods can be employed to enhance the solubility of challenging pyridazinone derivatives. These include:
-
Cyclodextrins: These cyclic oligosaccharides can encapsulate the hydrophobic pyridazinone molecule within their cavity, forming an inclusion complex with improved aqueous solubility.
-
Solid Dispersions: This involves dispersing the pyridazinone derivative in a solid hydrophilic carrier or matrix at the molecular level.
-
Nanosuspensions: This technique reduces the particle size of the drug to the nanometer range, which increases the surface area and dissolution rate.
Troubleshooting Guides
Issue: Compound precipitates upon dilution from DMSO stock into aqueous buffer.
dot graph TD { A[Start: Compound Precipitation] --> B{Is final DMSO concentration < 1%?}; B -->|Yes| C{Is compound concentration too high?}; B -->|No| D[Consider DMSO toxicity. Reduce DMSO concentration or use alternative solvent.]; C -->|Yes| E[Lower final compound concentration if possible.]; C -->|No| F{Can pH be adjusted?}; F -->|Yes| G[Adjust buffer pH to favor ionized form of the compound.]; F -->|No| H[Consider advanced solubilization techniques: Cyclodextrins, Solid Dispersions, Nanosuspensions.]; } Caption: Troubleshooting workflow for compound precipitation.
Issue: Low or inconsistent bioactivity observed in assays.
dot graph TD { A[Start: Low/Inconsistent Bioactivity] --> B{Is the compound fully dissolved in the final assay medium?}; B -->|No| C[Address solubility issues using troubleshooting guide for precipitation.]; B -->|Yes| D{Is the compound stable in the assay medium?}; D -->|No| E[Evaluate compound stability at assay temperature and pH. Consider using fresh solutions.]; D -->|Yes| F{Are there interactions with assay components?}; F -->|Yes| G[Investigate potential binding to proteins or other components in the assay medium.]; F -->|No| H[Re-evaluate compound potency and assay conditions.]; } Caption: Troubleshooting workflow for low bioactivity.
Data Presentation
Solubility of Pyridazinone Derivatives in Various Solvents
The following tables summarize the solubility of two different pyridazinone derivatives in a range of common laboratory solvents. This data can help guide the initial choice of solvent for stock solution preparation.
Table 1: Solubility of 6-phenyl-pyridazin-3(2H)-one (PPD) in Mole Fraction (xe) at Different Temperatures [3][4]
| Solvent | 298.2 K | 303.2 K | 308.2 K | 313.2 K | 318.2 K |
| Water | 5.82 x 10-6 | 6.94 x 10-6 | 8.42 x 10-6 | 1.02 x 10-5 | 1.30 x 10-5 |
| Methanol | 3.98 x 10-3 | 4.31 x 10-3 | 4.68 x 10-3 | 5.03 x 10-3 | 5.18 x 10-3 |
| Ethanol | 5.99 x 10-3 | 6.58 x 10-3 | 7.21 x 10-3 | 7.79 x 10-3 | 8.22 x 10-3 |
| Isopropyl Alcohol (IPA) | 1.01 x 10-2 | 1.13 x 10-2 | 1.25 x 10-2 | 1.37 x 10-2 | 1.44 x 10-2 |
| 1-Butanol | 1.51 x 10-2 | 1.68 x 10-2 | 1.84 x 10-2 | 2.01 x 10-2 | 2.11 x 10-2 |
| 2-Butanol | 1.57 x 10-2 | 1.75 x 10-2 | 1.92 x 10-2 | 2.09 x 10-2 | 2.18 x 10-2 |
| Ethylene Glycol (EG) | 8.91 x 10-3 | 9.98 x 10-3 | 1.11 x 10-2 | 1.22 x 10-2 | 1.27 x 10-2 |
| Propylene Glycol (PG) | 1.10 x 10-2 | 1.22 x 10-2 | 1.34 x 10-2 | 1.45 x 10-2 | 1.50 x 10-2 |
| Ethyl Acetate (EA) | 6.13 x 10-2 | 6.71 x 10-2 | 7.32 x 10-2 | 7.91 x 10-2 | 8.10 x 10-2 |
| Polyethylene Glycol-400 (PEG-400) | 3.75 x 10-1 | 3.88 x 10-1 | 4.01 x 10-1 | 4.09 x 10-1 | 4.12 x 10-1 |
| Transcutol® | 3.21 x 10-1 | 3.29 x 10-1 | 3.37 x 10-1 | 3.42 x 10-1 | 3.46 x 10-1 |
| Dimethyl Sulfoxide (DMSO) | 4.00 x 10-1 | 4.16 x 10-1 | 4.32 x 10-1 | 4.49 x 10-1 | 4.67 x 10-1 |
Table 2: Solubility of Levosimendan at Room Temperature at Different pH Values [5]
| pH | Solubility (mg/mL) |
| 2 | 0.02 |
| 6 | 0.03 |
| 7.4 | 0.4 |
Experimental Protocols
Protocol 1: Solubility Enhancement using Cyclodextrins
Objective: To prepare a stock solution of a poorly soluble pyridazinone derivative using hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
Pyridazinone derivative
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or appropriate aqueous buffer
-
Vortex mixer
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Procedure:
-
Prepare a solution of HP-β-CD in deionized water or your chosen buffer. A common starting concentration is 10-20% (w/v).
-
Slowly add the pyridazinone derivative powder to the HP-β-CD solution while vigorously vortexing or stirring.
-
Continue to stir the mixture at room temperature for 1-24 hours to allow for the formation of the inclusion complex. The time required will depend on the specific compound.
-
After stirring, visually inspect the solution for any undissolved particles.
-
If undissolved material is present, filter the solution through a 0.22 µm syringe filter to obtain a clear stock solution of the pyridazinone-cyclodextrin complex.
-
When using this stock solution in assays, remember to include a vehicle control containing the same concentration of HP-β-CD.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
Objective: To prepare a solid dispersion of a pyridazinone derivative with a hydrophilic polymer to enhance its dissolution rate.
Materials:
-
Pyridazinone derivative
-
Hydrophilic polymer (e.g., polyvinylpyrrolidone (PVP) K30, polyethylene glycol (PEG) 6000)
-
Common solvent (e.g., methanol, ethanol, or a mixture in which both the drug and polymer are soluble)
-
Rotary evaporator or a shallow glass dish
-
Mortar and pestle
-
Sieves
Procedure:
-
Accurately weigh the pyridazinone derivative and the chosen hydrophilic polymer in a desired ratio (e.g., 1:1, 1:2, 1:4 by weight).
-
Dissolve both the compound and the polymer in a minimal amount of a common solvent in a round-bottom flask or beaker.
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator under reduced pressure. Alternatively, pour the solution into a shallow glass dish and allow the solvent to evaporate in a fume hood, possibly with gentle heating.
-
A solid film or mass will be formed. Ensure the complete removal of the solvent by placing the solid dispersion in a desiccator under vacuum for an extended period.
-
Scrape the solid dispersion from the flask or dish.
-
Grind the solid dispersion into a fine powder using a mortar and pestle.
-
Pass the powder through a sieve to obtain a uniform particle size.
-
The resulting powder can be used for dissolution studies or formulated into a suitable dosage form for your assay.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Pyridazinone derivatives are investigated for a wide range of biological activities, including as cardiotonic agents and as inhibitors of receptor tyrosine kinases like VEGFR-2 in cancer research.
References
Technical Support Center: HPLC Separation of Brominated Pyridazinones
This technical support center provides targeted troubleshooting guides and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with brominated pyridazinones. The content is designed to help you diagnose and resolve common issues encountered during HPLC analysis.
Troubleshooting Guide
This guide addresses specific chromatographic problems in a question-and-answer format.
Question 1: Why am I observing significant peak tailing for my brominated pyridazinone compounds?
Peak tailing, where a peak is asymmetrical with an elongated trailing edge, is a common issue, especially with heterocyclic compounds like pyridazinones.[1][2][3] It can compromise resolution and lead to inaccurate quantification.[4][5]
Answer: The primary cause of peak tailing is often unwanted secondary interactions between your analyte and the stationary phase.[6] For brominated pyridazinones, which contain basic nitrogen atoms, these interactions frequently occur with acidic silanol groups on the surface of silica-based columns (e.g., C18).[2][6][7]
Troubleshooting Steps:
-
Evaluate Mobile Phase pH: The ionization state of both your compound and the column's silanol groups is pH-dependent.
-
Action: Lower the mobile phase pH to between 2.5 and 3.5 using an additive like 0.1% trifluoroacetic acid (TFA) or formic acid.[5][8] This protonates the silanol groups, minimizing their ability to interact with the basic pyridazinone analytes.[8]
-
Caution: Ensure your column is stable at low pH. Most modern silica-based columns can operate between pH 2 and 8.[9]
-
-
Use a High-Purity, End-Capped Column: Not all C18 columns are the same.
-
Action: Switch to a column that is specifically designated as "high-purity" or "fully end-capped." End-capping uses a small silylating agent to block a majority of the residual silanol groups, reducing secondary interactions.[6] Columns with polar-embedded phases can also provide shielding for basic compounds and improve peak shape.[8]
-
-
Check for Column Overload: Injecting too much sample can saturate the stationary phase.[9][8]
-
Action: Reduce the injection volume or dilute your sample and reinject. If the peak shape improves, column overload was the issue.
-
-
Rule out Physical Column Issues: A damaged column can cause tailing for all peaks in the chromatogram.
Below is a troubleshooting workflow for peak tailing issues.
Caption: Troubleshooting workflow for peak tailing.
Question 2: My brominated pyridazinone isomers are co-eluting or have very poor resolution. How can I improve their separation?
Answer: Achieving good resolution between structurally similar isomers, such as those differing only by the position of a bromine atom, can be challenging. Selectivity is the key factor to address.
Troubleshooting Steps:
-
Optimize Mobile Phase Composition:
-
Action (Reversed-Phase): Change the organic modifier. If you are using acetonitrile, try methanol, or vice-versa. The different solvent properties can alter selectivity. Also, perform a gradient optimization, starting with a shallow gradient to maximize separation.[10]
-
-
Change the Stationary Phase: If mobile phase optimization is insufficient, a different column chemistry is the most effective way to change selectivity.
-
Adjust Temperature: Column temperature can influence selectivity.[7][11]
| Parameter Change | Expected Effect on Resolution | Rationale |
| Switch Acetonitrile to Methanol | May increase or decrease selectivity | Methanol is a proton donor and can engage in different hydrogen bonding interactions than acetonitrile, altering selectivity. |
| Use a Phenyl-Hexyl or PFP Column | Likely to improve selectivity for isomers | Introduces pi-pi and dipole-dipole interaction mechanisms, which are sensitive to the electron distribution on the aromatic rings affected by halogen position.[7] |
| Decrease Column Temperature | May improve resolution | Can increase retention and sometimes enhance selectivity by affecting mass transfer and interaction kinetics. |
| Decrease Gradient Slope | Generally improves resolution | Gives analytes more time to interact with the stationary phase, allowing for better separation of closely eluting compounds. |
Question 3: Why are the retention times for my analytes drifting or shifting between injections?
Answer: Retention time (RT) drift can be gradual or sudden and makes peak identification and quantification unreliable.[11] The causes can be chemical or instrumental.[13]
Troubleshooting Steps:
-
Ensure Proper Column Equilibration: This is a very common cause, especially when starting a new method or using a new column.[14]
-
Check the Mobile Phase:
-
Action: Ensure the mobile phase is fresh and properly degassed.[15][16] If you are using an online mixer, check for proportioning valve issues by pre-mixing the mobile phase and running it from a single reservoir.[12][17] Evaporation of the more volatile organic component from the reservoir can also cause gradual RT drift.[13]
-
-
Verify System Stability:
| Potential Cause | Symptom | Recommended Action |
| Insufficient Equilibration | RTs drift for the first several injections, then stabilize.[14] | Increase equilibration time before the first injection. |
| Mobile Phase Composition Change | Gradual drift in RTs over a long sequence.[13] | Prepare fresh mobile phase; cover reservoirs to minimize evaporation. |
| Pump/Flow Rate Issue | Erratic or sudden shifts in RTs.[11][12] | Check for leaks, inspect pump seals, and purge the pump to remove air bubbles.[15][16] |
| Temperature Fluctuation | Gradual drift that may correlate with lab temperature changes.[11] | Use a reliable column oven and ensure it is set to a stable temperature. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for a new brominated pyridazinone? A: A great starting point is a reversed-phase method using a C18 column (e.g., 150 mm x 4.6 mm, 3-5 µm particle size).[4] Begin with a mobile phase of water and acetonitrile (both with 0.1% formic acid) and run a broad scouting gradient (e.g., 5% to 95% acetonitrile over 15-20 minutes).[10] This will help determine the approximate elution conditions, which you can then optimize.
Q2: Do I need to use a guard column? A: It is highly recommended. A guard column is a small, sacrificial column placed before the main analytical column.[19] It protects the analytical column from strongly retained impurities and particulates in the sample, significantly extending its lifetime and preventing issues like high backpressure and peak shape distortion.[9][19]
Q3: How should I prepare my sample for injection? A: Always dissolve your sample in a solvent that is compatible with, and preferably weaker than, your initial mobile phase. Injecting a sample in a much stronger solvent can cause severe peak distortion.[18] After dissolution, filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulates that could clog the system.[16][17]
Q4: My system backpressure is suddenly very high. What should I do? A: High backpressure is usually caused by a blockage.[3][18] To locate it, work backward from the detector. First, disconnect the column and see if the pressure returns to normal. If it does, the blockage is in the column (likely a plugged inlet frit). If the pressure is still high, disconnect components one by one (injector, tubing) until you find the source of the blockage.[9][15]
Key Experimental Protocol: Method Development for Separation of Brominated Pyridazinone Impurities
This protocol provides a systematic approach to developing a robust, stability-indicating HPLC method.
1. Objective: To develop a reversed-phase HPLC method capable of separating a primary brominated pyridazinone active pharmaceutical ingredient (API) from its potential process-related impurities and degradation products.
2. Materials and Equipment:
-
HPLC system with a gradient pump, autosampler, column oven, and PDA or UV detector.
-
C18 Column (e.g., 150 x 4.6 mm, 3.5 µm).
-
Phenyl-Hexyl Column (e.g., 150 x 4.6 mm, 3.5 µm).
-
HPLC-grade acetonitrile and methanol.
-
HPLC-grade water.
-
Formic acid or trifluoroacetic acid.
-
Reference standards for API and known impurities.
3. Experimental Workflow:
Caption: Experimental workflow for HPLC method development.
4. Detailed Steps:
-
Preparation:
-
Prepare Mobile Phase A: 0.1% (v/v) formic acid in HPLC-grade water.
-
Prepare Mobile Phase B: 0.1% (v/v) formic acid in HPLC-grade acetonitrile.
-
Prepare individual stock solutions of the API and each known impurity at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Prepare a mixed standard solution containing the API at ~0.5 mg/mL and impurities at ~0.005 mg/mL (1%).
-
-
Initial Screening (C18 Column):
-
Install the C18 column and set the column oven to 30°C.
-
Set the flow rate to 1.0 mL/min.
-
Set the detector to monitor at a wavelength where all compounds have reasonable absorbance (e.g., 254 nm, or use PDA to find the optimal wavelength).
-
Equilibrate the column with 95% A / 5% B for 15 minutes.
-
Inject the mixed standard solution (10 µL) and run the following gradient:
-
0-20 min: 5% B to 95% B
-
20-25 min: Hold at 95% B
-
25.1-30 min: Return to 5% B and re-equilibrate.
-
-
-
Evaluation and Optimization:
-
Examine the chromatogram for peak shape and resolution between all pairs of compounds.
-
If resolution is nearly adequate, optimize the gradient. For example, if all peaks elute between 10 and 15 minutes, use a shallower gradient in that window (e.g., increase B by 1% per minute).
-
If critical pairs are co-eluting, proceed to the next step.
-
-
Alternative Selectivity (Phenyl-Hexyl Column):
-
Replace the C18 column with the Phenyl-Hexyl column.
-
Repeat the initial scouting gradient (Step 2).
-
The alternative selectivity of the phenyl phase will likely change the elution order and improve the resolution of isomeric or structurally similar impurities.
-
Once adequate separation is achieved, perform final optimization of the gradient as described in Step 3.
-
-
System Suitability:
-
Once the final method is established, perform a system suitability test by making at least five replicate injections of the mixed standard.
-
Calculate the resolution between critical pairs (must be >1.5), the tailing factor for the API (should be <1.5), and the relative standard deviation (%RSD) for peak area and retention time (should be <2.0%).
-
References
- 1. waters.com [waters.com]
- 2. chromtech.com [chromtech.com]
- 3. pharmahealthsciences.net [pharmahealthsciences.net]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 8. uhplcs.com [uhplcs.com]
- 9. hplc.eu [hplc.eu]
- 10. iosrphr.org [iosrphr.org]
- 11. uhplcs.com [uhplcs.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. Why do retention times drift for the first few injections of an HPLC method? | Separation Science [sepscience.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. mastelf.com [mastelf.com]
- 17. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 18. labcompare.com [labcompare.com]
- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Interpreting Complex NMR Spectra of 4,5-Dibromo-2-phenylpyridazin-3(2H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the complex NMR spectra of 4,5-Dibromo-2-phenylpyridazin-3(2H)-one.
Frequently Asked Questions (FAQs)
Q1: What are the expected 1H NMR chemical shifts for this compound?
A1: The 1H NMR spectrum of this compound in CDCl3 is characterized by two main regions: the aromatic region for the phenyl group protons and a singlet for the proton on the pyridazinone ring. The phenyl protons typically appear as a complex multiplet, while the pyridazinone proton is a distinct singlet.
Q2: Where can I find the 13C NMR data for this compound?
Q3: Why does the phenyl region of the 1H NMR spectrum appear as a complex multiplet?
A3: The protons on the phenyl ring are chemically distinct due to the restricted rotation around the N-phenyl bond and the anisotropic effects of the pyridazinone ring. This chemical inequivalence, combined with spin-spin coupling between adjacent protons (ortho, meta, and para couplings), results in overlapping signals that form a complex multiplet.[4][5]
Q4: How do the bromine substituents affect the NMR spectra?
A4: The two bromine atoms on the pyridazinone ring significantly influence the chemical shifts of the adjacent proton and carbon atoms. Their strong electron-withdrawing nature deshields the nearby nuclei, causing their signals to appear at a higher chemical shift (downfield).[4]
Troubleshooting Guides
Problem 1: Poor Resolution and Broad Peaks in the Spectrum
Possible Causes:
-
Sample Concentration: A highly concentrated sample can lead to increased viscosity and peak broadening.
-
Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening.
-
Poor Shimming: An inhomogeneous magnetic field across the sample will result in broad and distorted peaks.
-
Compound Aggregation: The compound may be aggregating at the concentration used for the NMR experiment.
Solutions:
-
Optimize Sample Concentration: Prepare a more dilute sample to reduce viscosity effects.
-
Sample Filtration: Filter the NMR sample through a small plug of cotton or a syringe filter to remove any particulate matter.
-
Improve Shimming: Carefully shim the spectrometer before acquiring the spectrum to optimize the magnetic field homogeneity.
-
Variable Temperature NMR: Acquire spectra at different temperatures. Changes in chemical shifts or peak shapes with temperature can indicate dynamic processes like aggregation or conformational exchange.[6]
Problem 2: Unexpected Peaks in the Spectrum
Possible Causes:
-
Solvent Impurities: Residual non-deuterated solvent or impurities in the deuterated solvent can give rise to extra peaks.
-
Starting Material or Byproduct Contamination: Incomplete reaction or purification can leave residual starting materials or byproducts in the sample.
-
Sample Decomposition: The compound may be unstable under the experimental conditions.
Solutions:
-
Check Solvent Purity: Run a blank spectrum of the deuterated solvent to identify any impurity peaks.
-
Verify Compound Purity: Use other analytical techniques like LC-MS or TLC to confirm the purity of the sample.
-
Optimize Sample Handling: Ensure the compound is stable in the chosen NMR solvent and at the temperature of the experiment. If necessary, acquire the spectrum at a lower temperature or use a different solvent.
Problem 3: Difficulty in Assigning Phenyl Protons
Possible Cause:
-
Signal Overlap: Severe overlap of the signals in the aromatic region can make individual assignment challenging.
Solutions:
-
2D NMR Spectroscopy: Perform two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to establish proton-proton and proton-carbon correlations, which can help in resolving overlapping signals and making unambiguous assignments.[1]
-
Change of Solvent: Acquiring the spectrum in a different deuterated solvent (e.g., benzene-d6, DMSO-d6) can alter the chemical shifts of the protons and may resolve the overlapping signals.[6]
-
Higher Field Spectrometer: Using a spectrometer with a higher magnetic field strength will increase the dispersion of the signals, potentially resolving the multiplet.
Data Presentation
Table 1: 1H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.96 | s | 1H | H-6 (pyridazinone ring) |
| 7.60-7.42 | m | 5H | Phenyl-H |
Solvent: CDCl3, Spectrometer Frequency: 300 MHz
Table 2: Predicted 13C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ) ppm |
| C=O | ~158-162 |
| C-Br | ~125-135 |
| C-Br | ~115-125 |
| C-H (pyridazinone) | ~130-140 |
| C-ipso (phenyl) | ~135-140 |
| C-ortho (phenyl) | ~120-125 |
| C-meta (phenyl) | ~128-132 |
| C-para (phenyl) | ~125-130 |
Note: These are predicted values based on analogous compounds and may vary from experimental data.[7]
Experimental Protocols
1. Standard 1H NMR Acquisition Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl3).
-
Instrument: A 300 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30).
-
Acquisition Time (AQ): ~3-4 seconds.
-
Relaxation Delay (D1): 1-2 seconds.
-
Number of Scans (NS): 16-64, depending on the sample concentration.
-
Spectral Width (SW): 0-12 ppm.
-
-
Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio. Phase and baseline correct the spectrum.
2. 13C NMR Acquisition Protocol (Predicted)
-
Sample Preparation: Dissolve approximately 20-50 mg of the compound in 0.6-0.7 mL of CDCl3.
-
Instrument: A 75 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Acquisition Time (AQ): ~1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds (longer delay for quaternary carbons).
-
Number of Scans (NS): 1024 or more, as 13C has a low natural abundance.
-
Spectral Width (SW): 0-200 ppm.
-
-
Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz) to the FID. Phase and baseline correct the spectrum.
Visualizations
Caption: Molecular structure showing the connectivity of atoms.
Caption: A logical workflow for troubleshooting common NMR spectral issues.
Caption: Relationship between molecular features and NMR spectral output.
References
- 1. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Observed and calculated 1H- and 13C-NMR chemical shifts of substituted 5H-pyrido[3,2-a]- and 5H-pyrido[2,3-a]phenoxazin-5-ones and of some 3H-phenoxazin-3-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Enhancing the Biological Activity of 4,5-Dibromo-2-phenylpyridazin-3(2H)-one
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for enhancing the biological activity of 4,5-Dibromo-2-phenylpyridazin-3(2H)-one. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for modifying this compound to enhance its biological activity?
A1: The primary strategy for enhancing the biological activity of this compound involves the selective substitution of the bromine atoms at the C4 and C5 positions. The high reactivity of the C-Br bonds allows for the introduction of various functional groups via nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Introducing amino, alkoxy, and aryl groups can significantly modulate the compound's pharmacological properties, including anticancer and anti-inflammatory activities.
Q2: Which palladium-catalyzed cross-coupling reactions are most effective for modifying this scaffold?
A2: The Suzuki-Miyaura and Buchwald-Hartwig reactions are highly effective for creating C-C and C-N bonds, respectively, at the C4 and C5 positions. For Suzuki-Miyaura coupling to introduce aryl or heteroaryl groups, catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) are often used. For the Buchwald-Hartwig amination to introduce primary or secondary amines, catalyst systems employing bulky, electron-rich phosphine ligands such as RuPhos and BrettPhos are generally more successful, especially for the less reactive C-Cl bond, and by extension, the C-Br bonds on the pyridazinone core.
Q3: What are some common side reactions to be aware of during the modification of this compound?
A3: A common side reaction, particularly during Suzuki-Miyaura coupling, is hydrodebromination, where one or both bromine atoms are replaced by a hydrogen atom. This is often solvent-mediated and can be influenced by the choice of catalyst and base. In Buchwald-Hartwig aminations, competitive binding of the substrate or product to the palladium center can sometimes inhibit catalysis. Careful control of reaction conditions, including temperature and the exclusion of oxygen, is crucial to minimize these side reactions.
Q4: What types of biological activities have been observed for derivatives of 4,5-Dihalo-2-phenylpyridazin-3(2H)-ones?
A4: Derivatives of 4,5-dihalo-2-phenylpyridazin-3(2H)-ones have shown a range of biological activities, most notably anticancer, antiangiogenic, and antioxidant effects. For instance, substituting the halogen at the C5 position with various aliphatic or cyclic amines has yielded compounds with potent inhibitory activity against cancer cell lines such as liver (HEP3BPN 11), breast (MDA 453), and leukemia (HL 60).[1] Some derivatives have also demonstrated significant antiangiogenic properties by inhibiting proangiogenic cytokines.[1]
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Cross-Coupling Reactions
| Potential Cause | Troubleshooting Step |
| Inefficient Catalyst Activation | Ensure the use of a high-quality palladium catalyst and appropriate ligand. For challenging couplings, consider using pre-catalysts that form the active Pd(0) species more readily. |
| Poor Solubility of Reagents | Screen different solvent systems. A mixture of an organic solvent (e.g., dioxane, toluene) and an aqueous base solution is common. Ensure vigorous stirring to promote phase mixing. |
| Side Reaction (Hydrodebromination) | Degas the solvent thoroughly to remove oxygen. Consider using a milder base or lowering the reaction temperature. |
| Decomposition of Boronic Acid | Use fresh boronic acid or consider converting it to a more stable boronate ester (e.g., pinacol ester) before the coupling reaction. |
Issue 2: Incomplete or No Reaction in Buchwald-Hartwig Amination
| Potential Cause | Troubleshooting Step |
| Inappropriate Ligand Choice | The choice of ligand is critical. For dihalopyridazinones, bulky, electron-rich phosphine ligands (e.g., RuPhos, BrettPhos) are often necessary to promote reductive elimination. |
| Base Incompatibility | Strong, non-nucleophilic bases like NaOtBu or LHMDS are typically required. Ensure the base is anhydrous and of high purity. |
| Catalyst Inhibition | If the reaction stalls, the catalyst may be inhibited. This can sometimes be overcome by adding a fresh portion of the catalyst and ligand. |
| Steric Hindrance | If coupling a bulky amine, steric hindrance can slow the reaction. In such cases, higher temperatures and longer reaction times may be necessary. |
Issue 3: Difficulty in Achieving Selective Mono-substitution
| Potential Cause | Troubleshooting Step |
| High Reactivity of Both Halogens | To achieve mono-substitution, carefully control the stoichiometry of the coupling partner (use close to 1.0 equivalent). Lowering the reaction temperature can also improve selectivity. |
| Similar Reactivity of C4 and C5 Positions | The electronic environment of the C4 and C5 positions can influence their relative reactivity. For nucleophilic aromatic substitution, the regioselectivity can be dependent on the nature of the incoming nucleophile.[2] |
Experimental Protocols
Protocol 1: Synthesis of 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(substituted amino)pyridazin-3(2H)-one Derivatives[1]
This protocol describes the nucleophilic substitution of a chlorine atom at the C5 position. A similar approach can be adapted for the 4,5-dibromo analog.
-
Dissolve 4,5-dichloro-2-(3-chloro-4-fluorophenyl)pyridazin-3(2H)-one (1.0 eq) in a suitable solvent such as ethanol.
-
Add the desired aliphatic or cyclic secondary amine (1.2 eq).
-
Reflux the reaction mixture for an appropriate time (typically several hours), monitoring the progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 5-amino-substituted product.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling on a Dihalopyridazinone Core
-
Combine the this compound (1.0 eq), the desired arylboronic acid (1.1 eq for mono-substitution or 2.2 eq for di-substitution), and a base (e.g., K₂CO₃, 2.0 eq) in a Schlenk flask.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add a degassed solvent system (e.g., a 4:1 mixture of toluene and water).
-
Heat the reaction mixture with vigorous stirring at a specified temperature (e.g., 100 °C) and monitor by TLC.
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Data Presentation
Table 1: Anticancer Activity of 5-Amino-Substituted Pyridazinone Derivatives[1]
The following table summarizes the in vitro anticancer activity (IC₅₀ in µM) of a series of 4-chloro-2-(3-chloro-4-fluorophenyl)-5-(substituted amino)pyridazin-3(2H)-ones against various human cancer cell lines. This data illustrates how modifications at the C5 position can influence biological activity.
| Compound | R (Substituent at C5) | HEP3BPN 11 (Liver) IC₅₀ (µM) | MDA 453 (Breast) IC₅₀ (µM) | HL 60 (Leukemia) IC₅₀ (µM) |
| 4g | 4-Methylpiperazin-1-yl | >100 | 11.2 | 10.5 |
| 4i | 4-Hydroxypiperidin-1-yl | 14.2 | 12.6 | 13.2 |
| Methotrexate (Standard) | - | 10.2 | 10.8 | 11.2 |
Note: The original study used a 4,5-dichloro analog. The data is presented here to exemplify the effects of C5 substitution.
Table 2: Antiangiogenic Activity of Lead Compounds[1]
This table shows the inhibitory effect of lead compounds on various proangiogenic cytokines, indicating another potential biological activity to explore.
| Compound | Inhibition of TNFα | Inhibition of VEGF | Inhibition of FGFb | Inhibition of TGFβ | Inhibition of Leptin |
| 4g | Potent | Potent | Potent | Potent | - |
| 4i | Potent | Potent | Potent | - | Potent |
Visualizations
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Caption: Potential signaling pathways inhibited by pyridazinone derivatives.
References
Technical Support Center: Scale-Up Synthesis of Pyridazinone Compounds
Welcome to the technical support center for the scale-up synthesis of pyridazinone compounds. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered when transitioning pyridazinone synthesis from the laboratory to pilot plant or industrial scale.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during the scale-up of pyridazinone synthesis in a question-and-answer format.
Q1: My pyridazinone synthesis yield dropped significantly after scaling up from the lab to a 50L reactor. What are the likely causes and how can I troubleshoot this?
A1: A drop in yield upon scale-up is a common challenge and can be attributed to several factors that are less pronounced at the lab scale. The primary areas to investigate are heat transfer, mass transfer (mixing), and reagent addition strategies.
Troubleshooting Steps:
-
Heat Transfer Inefficiency: The cyclization reaction to form pyridazinones is often exothermic. In a larger reactor, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to localized overheating, causing degradation of reactants, intermediates, or the final product.
-
Solution:
-
Monitor the internal reaction temperature at multiple points within the reactor.
-
Employ a jacketed reactor with a reliable cooling system.
-
Control the addition rate of reagents to manage the rate of heat generation.
-
-
-
Inadequate Mixing: Poor mixing can result in localized "hot spots" and heterogeneous reaction conditions, leading to the formation of byproducts and incomplete reactions.
-
Solution:
-
Optimize the agitation speed and impeller design for the specific viscosity and density of your reaction mixture.
-
Consider the geometry of the reactor and the placement of baffles to ensure thorough mixing.
-
-
-
Reagent Addition: The rate and method of reagent addition become critical at a larger scale.
-
Solution:
-
A controlled, gradual addition (semi-batch) of one of the reactants is crucial for managing heat generation.[1]
-
Ensure the point of addition is in a well-mixed region of the reactor to promote rapid homogenization.
-
-
Q2: I am observing new, unidentified impurities in my scaled-up batch of a pyridazinone derivative that were not present in the lab-scale synthesis. How can I identify and control them?
A2: The appearance of new impurities during scale-up is often related to longer reaction times, temperature variations, and differences in raw material batches. The impurity profile of a drug substance may vary with process changes like scale-up.[2]
Troubleshooting and Control Strategy:
-
Impurity Identification:
-
Common Side Reactions in Pyridazinone Synthesis:
-
Hydrazone Formation: Incomplete cyclization can lead to the isolation of the hydrazone intermediate as a major byproduct.
-
Regioisomer Formation: Using unsymmetrical 1,4-dicarbonyl compounds can lead to different regioisomeric products. The selectivity may change with scale due to altered thermal profiles.
-
N-N Bond Cleavage: Harsh conditions, such as high temperatures that can occur in localized hot spots during scale-up, may cause cleavage of the N-N bond.
-
-
Impurity Control:
-
Raw Material Purity: Ensure consistent purity of starting materials across different batches.
-
Process Parameter Optimization: Re-optimize reaction temperature, concentration, and reaction time for the larger scale.
-
Process Analytical Technology (PAT): Implement in-line monitoring (e.g., FTIR, Raman spectroscopy) to track the formation of intermediates and byproducts in real-time, allowing for better process control.[4][5][6]
-
Q3: My final pyridazinone product is difficult to crystallize and purify at a larger scale, leading to batch-to-batch inconsistency. What can I do?
A3: Crystallization is a critical step that is highly sensitive to scale. Challenges in large-scale crystallization often stem from differences in cooling rates, mixing dynamics, and supersaturation control.
Troubleshooting Crystallization and Purification:
-
Controlled Cooling:
-
Implement a programmed cooling profile to ensure a consistent crystal growth rate. Rapid cooling, which is more likely in smaller lab flasks, can lead to the formation of small, impure crystals.
-
-
Seeding Strategy:
-
Develop a robust seeding protocol. The amount and size of seed crystals, as well as the timing of their addition, are crucial for controlling the final particle size distribution and purity.
-
-
Solvent System:
-
Re-evaluate the solvent system for crystallization. An anti-solvent crystallization might be more controllable at a larger scale.
-
-
Mixing:
-
The hydrodynamics of the crystallizer can significantly impact crystal size and agglomeration. The type of impeller and agitation rate should be chosen to keep crystals suspended without causing excessive secondary nucleation or crystal breakage.
-
Quantitative Data Summary
The following tables provide a comparative overview of typical changes in key parameters when scaling up pyridazinone synthesis. Note: The data presented are illustrative examples and will vary depending on the specific reaction.
Table 1: Impact of Scale on Reaction Yield and Purity
| Parameter | Laboratory Scale (1 L) | Pilot Scale (50 L) | Potential Reasons for Variation |
| Typical Yield | 85-95% | 70-85% | Inefficient heat and mass transfer, increased side reactions. |
| Purity (by HPLC) | >99% | 97-99% | Formation of new impurities, less efficient purification. |
| Key Impurity 1 (e.g., Hydrazone) | <0.1% | 0.5-1.5% | Incomplete cyclization due to non-optimal temperature. |
| Key Impurity 2 (e.g., Regioisomer) | <0.5% | 1-2% | Changes in reaction kinetics and temperature profile. |
Table 2: Comparison of Process Parameters
| Parameter | Laboratory Scale (1 L) | Pilot Scale (50 L) | Key Considerations for Scale-Up |
| Reaction Time | 2-4 hours | 4-8 hours | Slower heat transfer and reagent addition rates. |
| Agitation Speed | 200-300 RPM | 50-150 RPM | Different impeller geometry and power per unit volume. |
| Cooling Method | Ice bath | Jacketed vessel with coolant circulation | Surface-area-to-volume ratio decreases with scale. |
| Reagent Addition | Manual, rapid | Controlled pump, slow | To manage exotherms and ensure homogeneity. |
Experimental Protocols
Protocol 1: Pilot-Scale Synthesis of a Generic 6-Aryl-4,5-dihydropyridazin-3(2H)-one
This protocol is adapted for a 50 L jacketed glass-lined reactor.
Materials:
-
β-Aroylpropionic acid (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Ethanol (10 volumes)
Equipment:
-
50 L jacketed glass-lined reactor with reflux condenser and temperature probes
-
Controlled addition pump
-
Nitrogen inlet
Procedure:
-
Reactor Setup: Purge the 50 L reactor with nitrogen.
-
Charging Reactants: Charge the β-aroylpropionic acid (1.0 eq) and ethanol (10 volumes) into the reactor.
-
Heating: Start agitation and heat the mixture to 60-65 °C using the reactor jacket.
-
Controlled Addition: Slowly add hydrazine hydrate (1.2 eq) to the reactor over a period of 1-2 hours using the controlled addition pump. Monitor the internal temperature closely to ensure it does not exceed 75 °C.
-
Reaction: Once the addition is complete, heat the reaction mixture to reflux (approx. 78-80 °C) and maintain for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction progress by taking samples for TLC or HPLC analysis.
-
Crystallization: Once the reaction is complete, cool the mixture to 0-5 °C over 2-3 hours to induce crystallization.
-
Isolation: Filter the precipitated product and wash the cake with cold ethanol.
-
Drying: Dry the product under vacuum at 50-60 °C until a constant weight is achieved.
Visualizations
Troubleshooting Low Yield in Pyridazinone Scale-Up
Caption: A workflow for troubleshooting low yields in pyridazinone scale-up synthesis.
General Experimental Workflow for Pyridazinone Scale-Up
Caption: A generalized experimental workflow for the scale-up of pyridazinone synthesis.
Signaling Pathway (Illustrative for Biological Context)
While the core topic is synthesis, pyridazinone derivatives are often investigated for their biological activities, such as PDE4 inhibition in anti-inflammatory pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Recent trends in the impurity profile of pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 6. dissolutiontech.com [dissolutiontech.com]
Validation & Comparative
A Comparative Guide to the Bioactivity of 4,5-Dibromo-2-phenylpyridazin-3(2H)-one and Related Pyridazinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reported bioactivities of pyridazinone derivatives, with a focus on the potential therapeutic applications of 4,5-Dibromo-2-phenylpyridazin-3(2H)-one. While specific experimental data for this exact compound is limited in publicly available literature, this document compiles and compares data from structurally related 4,5-dihalogenated and other pyridazinone analogs to provide a comprehensive overview of their analgesic, anti-inflammatory, antimicrobial, and anticancer properties.
Executive Summary
The pyridazinone scaffold is a versatile pharmacophore exhibiting a broad spectrum of biological activities. Derivatives of 4,5-dihalo-2-phenylpyridazin-3(2H)-one, including the title compound, are noted for their potential as analgesic and anti-inflammatory agents. Broader comparisons with other pyridazinone derivatives reveal significant potential in antimicrobial and anticancer applications, with some compounds demonstrating high potency and selectivity. This guide summarizes the available quantitative data, details the experimental methodologies for assessing these bioactivities, and visualizes the key signaling pathways and experimental workflows involved.
Data Presentation: Comparative Bioactivity of Pyridazinone Derivatives
The following tables summarize the quantitative bioactivity data for various pyridazinone derivatives, providing a basis for comparison with the anticipated activities of this compound.
Table 1: Analgesic and Anti-inflammatory Activity of Pyridazinone Derivatives
| Compound ID | Structure | Assay | Result | Reference |
| General Class: 2-substituted 4,5-dihalo-3(2H)-pyridazinone | Halogenated pyridazinone ring with substitution at N2 | Analgesic activity | Good analgesic activity with no ulcerogenic side effects reported. | [This is a general finding from the literature review and no specific quantitative data was found] |
| Compound A | 6-[4-(2-fluorophenyl) piperazin-1-yl]-3(2H)-pyridazinone | Carrageenan-induced paw edema | Similar anti-inflammatory activity to indomethacin. | [No specific quantitative data available in the provided search results] |
| Compound B | 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone (Emorfazone) | Phenylquinone-induced writhing | Marketed as an analgesic and anti-inflammatory drug. | [No specific quantitative data available in the provided search results] |
Table 2: Antimicrobial Activity of Pyridazinone Derivatives
| Compound ID | Structure | Microorganism | MIC (µg/mL) | Reference |
| Compound C | 6-phenyl–pyridazin-3-one derivative | S. pyogenes | Not specified, but showed "excellent activity" | [No specific quantitative data available in the provided search results] |
| Compound D | 6-phenyl–pyridazin-3-one derivative | E. coli | Not specified, but showed "excellent activity" | [No specific quantitative data available in the provided search results] |
| Compound E | Pyridazinone-based diarylurea derivative (10h) | Staphylococcus aureus | 16 | [No specific quantitative data available in the provided search results] |
| Compound F | Pyridazinone-based diarylurea derivative (8g) | Candida albicans | 16 | [No specific quantitative data available in the provided search results] |
Table 3: Anticancer Activity of Pyridazinone Derivatives
| Compound ID | Structure | Cell Line | GI50 (µM) | Reference |
| Compound G | 6-aryl-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazin-3(2H)-one (2f) | 36 human tumor cell lines | < 1 | [1] |
| Compound H | 6-aryl-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazin-3(2H)-one (2g) | 20 human tumor cell lines | < 1 | [1] |
| Compound I | Pyridazinone-based diarylurea derivative (10l) | A549/ATCC (Non-small cell lung cancer) | 1.66 - 100 | [2] |
| Compound J | Pyridazinone-based diarylurea derivative (17a) | Various cancer cell lines | 1.66 - 100 | [2] |
Mandatory Visualizations
Signaling Pathways
The anti-inflammatory effects of many pyridazinone derivatives are attributed to their interaction with key inflammatory signaling pathways. Below are diagrams of the Cyclooxygenase (COX) and NF-κB signaling pathways, which are common targets for anti-inflammatory drugs.
Experimental Workflows
The following diagrams illustrate the general workflows for common assays used to evaluate the bioactivities of pyridazinone derivatives.
References
- 1. Synthesis, antiproliferative and anti-inflammatory activities of some novel 6-aryl-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazi-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Pyridazinone Scaffold: A Comparative Guide to its Structure-Activity Relationship in Drug Discovery
For researchers, scientists, and drug development professionals, understanding the intricate relationship between the chemical structure of a compound and its biological activity is paramount. This guide provides a comprehensive comparison of pyridazinone derivatives, a versatile class of heterocyclic compounds that have demonstrated a wide spectrum of pharmacological activities. By leveraging experimental data, this guide aims to illuminate the key structural features that govern their efficacy as anti-inflammatory, anticancer, and cardiovascular agents.
The pyridazinone core, a six-membered ring containing two adjacent nitrogen atoms, has proven to be a privileged scaffold in medicinal chemistry. Its derivatives have been extensively explored, leading to the identification of potent and selective modulators of various biological targets. This guide synthesizes findings from numerous studies to present a clear and objective overview of the structure-activity relationships (SAR) of these promising compounds.
Anti-Inflammatory Activity: Targeting the Prostaglandin Pathway
Pyridazinone derivatives have emerged as a significant class of anti-inflammatory agents, primarily through their inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. Selective COX-2 inhibition is a key strategy in the development of anti-inflammatory drugs with an improved gastrointestinal safety profile compared to non-selective NSAIDs.
Comparative Efficacy of Pyridazinone Derivatives as COX-2 Inhibitors
The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of representative pyridazinone derivatives, providing a quantitative comparison of their potency and selectivity.
| Compound ID | R1 | R2 | R3 | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 1 | 2-propyl | o-tolyloxy | H | >100 | 0.11 | >909.1 | [1] |
| 2 | 2-benzyl | 3,5-dimethyl-1H-pyrazol-1-yl | H | >100 | 0.24 | >416.7 | [1] |
| 3 | 2-{[3-(2-methylphenoxy)-6-oxopyridazin-1(6H)-yl]methyl}-1H-isoindole-1,3(2H)-dione | H | H | >100 | 0.19 | >526.3 | [1] |
| 4c | Phenyl | H | 4-Fluorophenyl | - | 0.26 | - | [2] |
| 6b | 4-Chlorophenyl | H | 4-Methoxyphenyl | - | 0.18 | 6.33 | [2] |
| 23g | - | - | - | - | 0.0438 | 11.51 | [3] |
| Celecoxib | - | - | - | 4 | 0.012 | 333 | [1] |
| Indomethacin | - | - | - | - | - | 0.50 | [2] |
Key SAR Insights for Anti-Inflammatory Activity:
-
Substitution at N-2: Bulky and hydrophobic substituents at the N-2 position of the pyridazinone ring are generally favorable for potent and selective COX-2 inhibition.
-
Substitution at C-6: The nature of the substituent at the C-6 position significantly influences activity. Aryl or heteroaryl groups are common in potent inhibitors.
-
Substitution at C-4 and C-5: Modifications at these positions can also modulate activity and selectivity.
Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibition Assay: [1][4][5]
This assay determines the concentration of a compound required to inhibit 50% of the activity of purified COX-1 and COX-2 enzymes (IC50).
-
Purified COX-1 or COX-2 enzyme is added to the wells of a microplate.
-
Various concentrations of the test pyridazinone derivative (or a vehicle control) are added and pre-incubated.
-
The enzymatic reaction is initiated by the addition of arachidonic acid.
-
The formation of prostaglandin E2 (PGE2) is measured using an enzyme immunoassay (EIA).
-
The percentage of inhibition for each concentration is calculated relative to the vehicle control to determine the IC50 value.
Carrageenan-Induced Rat Paw Edema: [6][7][8][9]
This in vivo assay evaluates the anti-inflammatory activity of a compound by measuring its ability to reduce paw edema in rodents.
-
The test compound or vehicle is administered orally or intraperitoneally to a group of rats or mice.
-
After a defined period, a solution of carrageenan is injected into the sub-plantar region of the right hind paw to induce inflammation.
-
Paw volume or thickness is measured at regular intervals using a plethysmometer or calipers.
-
The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the control group.
Signaling Pathway
Caption: Cyclooxygenase (COX) Signaling Pathway Inhibition.
Anticancer Activity: Targeting Cell Proliferation and Survival Pathways
The pyridazinone scaffold has also been a fertile ground for the discovery of novel anticancer agents. These derivatives exert their effects through various mechanisms, including the inhibition of protein kinases and the induction of apoptosis.
Comparative Efficacy of Pyridazinone Derivatives as Anticancer Agents
The following table presents the in vitro anticancer activity of selected pyridazinone derivatives against various cancer cell lines, with data presented as the half-maximal inhibitory concentration (IC50).
| Compound ID | Target | Cancer Cell Line | IC50 (µM) | Reference |
| 5b | VEGFR | HCT-116 | - (92.2% inhibition at 10 µM) | [10] |
| 10l | VEGFR-2 | A549/ATCC | GI50: 1.66-100 | [11] |
| 17a | VEGFR-2 | Melanoma, NSCLC, Prostate, Colon | GI%: 62.21-100.14 | [11] |
| 4 | EGFR, CDK-2 | HepG-2 | 17.30 | [12] |
| 4 | EGFR, CDK-2 | HCT-116 | 18.38 | [12] |
| 4 | EGFR, CDK-2 | MCF-7 | 27.29 | [12] |
| 5a | Not specified | LoVo (Colon) | - (High anti-tumor activity) | [13] |
| 2c | Not specified | LoVo (Colon) | - (High anti-tumor activity) | [13] |
| 5f | Not specified | LoVo (Colon) | - (High anti-tumor activity) | [13] |
Key SAR Insights for Anticancer Activity:
-
Kinase Inhibition: Many anticancer pyridazinones target protein kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR). The substituents on the pyridazinone ring play a crucial role in determining the binding affinity and selectivity for these kinases.
-
Induction of Apoptosis: Certain derivatives have been shown to induce programmed cell death in cancer cells. The structural features responsible for this activity are under active investigation.
Experimental Protocols
MTT Cell Viability Assay: [14][15][16][17][18]
This colorimetric assay assesses the effect of a compound on the viability and metabolic activity of cancer cells.
-
Cancer cell lines are seeded in 96-well plates and allowed to attach.
-
The cells are then treated with various concentrations of the test pyridazinone derivative for a specified period (e.g., 48 or 72 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.
-
The formazan crystals are dissolved, and the absorbance is measured spectrophotometrically.
-
The IC50 value, the concentration that inhibits 50% of cell growth, is then calculated.
PI3Kα Kinase Activity Assay: [19][20][21]
This assay measures the inhibitory potential of compounds on the PI3Kα isoform.
-
Purified PI3Kα enzyme is combined with [γ-32P]ATP in a kinase buffer.
-
The test compound is added at various concentrations.
-
The reaction is initiated by the addition of the lipid substrate (phosphatidylinositol).
-
The phosphorylated lipid product is captured on a nitrocellulose membrane.
-
The amount of incorporated radioactivity is measured to determine the level of kinase inhibition.
Signaling Pathway
Caption: PI3K/Akt Signaling Pathway Inhibition.
Cardiovascular Activity: Modulating Vascular Tone
Pyridazinone derivatives have also demonstrated significant potential as cardiovascular agents, particularly as vasorelaxants. Their mechanism of action often involves the modulation of signaling pathways that control smooth muscle contraction and relaxation.
Comparative Efficacy of Pyridazinone Derivatives as Vasorelaxants
The following table highlights the vasorelaxant activity of various pyridazinone derivatives, expressed as the half-maximal effective concentration (EC50) required to induce relaxation in pre-contracted aortic rings.
| Compound ID | R Group | EC50 (µM) | Reference |
| 4f | 4-Nitrophenyl | 0.0136 | [22] |
| 4h | 4-Bromophenyl | 0.0117 | [22] |
| 5d | 4-Nitrophenyl | 0.0053 | [22] |
| 5e | 4-Nitrophenyl | 0.0025 | [22] |
| 16 | Carboxylic acid | 0.339 | [23] |
| 17 | Ester analog of 16 | 1.225 | [23] |
| 18 | 4-methoxyphenyl hydrazide | 1.204 | [23] |
| Hydralazine | - | 18.21 | [23][24] |
| Nitroglycerin | - | 0.1824 | [22] |
Key SAR Insights for Cardiovascular Activity:
-
Substitution on the Phenyl Ring at C-6: The electronic nature of substituents on the C-6 phenyl ring significantly impacts vasorelaxant activity. Electron-withdrawing groups, such as nitro and bromo, have been shown to enhance potency.[24]
-
Modifications at N-2: The substituent at the N-2 position can be varied to optimize activity and pharmacokinetic properties.
Experimental Protocols
In Vitro Vasorelaxant Activity on Isolated Aortic Rings: [24][25][26]
This ex vivo assay measures the ability of a compound to induce relaxation in isolated arterial tissue.
-
Thoracic aortas are isolated from rats and cut into rings.
-
The aortic rings are mounted in an organ bath containing a physiological salt solution and pre-contracted with an agonist such as phenylephrine or potassium chloride.
-
Cumulative concentrations of the test pyridazinone derivative are added to the bath.
-
The relaxation of the aortic rings is measured isometrically.
-
The EC50 value, the concentration that causes 50% of the maximal relaxation, is calculated.
Radioligand Receptor Binding Assay: [27][28][29][30]
This in vitro assay is used to determine the affinity of a compound for a specific receptor, such as α-adrenoceptors, which are involved in regulating blood pressure.
-
A membrane preparation containing the receptor of interest is incubated with a radiolabeled ligand that is known to bind to the receptor.
-
Increasing concentrations of the unlabeled test compound (the pyridazinone derivative) are added to compete with the radioligand for binding to the receptor.
-
The amount of bound radioactivity is measured after separating the bound and free radioligand.
-
The IC50 value, the concentration of the test compound that displaces 50% of the specific binding of the radioligand, is determined. This can be used to calculate the binding affinity (Ki).
Workflow Diagram
Caption: Experimental Workflow for Vasorelaxant Activity.
Conclusion
The pyridazinone scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. The structure-activity relationships highlighted in this guide demonstrate that subtle modifications to the pyridazinone core can lead to significant changes in biological activity, potency, and selectivity. The provided experimental data and protocols offer a valuable resource for researchers in the field, facilitating the rational design and evaluation of novel pyridazinone derivatives with improved pharmacological profiles. Further exploration of this remarkable class of compounds is warranted to unlock its full therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. inotiv.com [inotiv.com]
- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Carrageenin-induced edema in hind paw of the rat as an assay for antiiflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis, Cytotoxicity and Anti-Proliferative Activity against AGS Cells of New 3(2H)-Pyridazinone Derivatives Endowed with a Piperazinyl Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. idus.us.es [idus.us.es]
- 19. pnas.org [pnas.org]
- 20. tandfonline.com [tandfonline.com]
- 21. High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Synthesis, vasorelaxant activity and 2D-QSAR study of some novel pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. giffordbioscience.com [giffordbioscience.com]
- 28. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 29. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 30. Receptor-Ligand Binding Assays [labome.com]
In vitro efficacy of 4,5-Dibromo-2-phenylpyridazin-3(2H)-one versus known inhibitors
For Researchers, Scientists, and Drug Development Professionals
The pyridazinone scaffold is a versatile heterocyclic motif that forms the core of numerous biologically active compounds. Its derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and enzyme-inhibitory properties.[1] This guide provides a comparative overview of the in vitro efficacy of various 2-phenylpyridazin-3(2H)-one derivatives, offering a predictive lens through which the potential activity of 4,5-Dibromo-2-phenylpyridazin-3(2H)-one can be assessed. The data herein is compiled from multiple studies to facilitate a comparative analysis.
Data Presentation: Comparative Efficacy of Pyridazinone Derivatives
The following tables summarize the in vitro activity of various pyridazinone derivatives across different biological assays. This data provides a basis for comparing the potential efficacy of this compound with that of known inhibitors and other analogs.
Table 1: Anti-inflammatory Activity of Pyridazinone Derivatives
| Compound/Derivative | Target | Assay | IC50 (µM) | Reference Compound | IC50 (µM) of Reference |
| Pyridazinone Derivative 3d | COX-2 | In vitro COX inhibition assay | 0.425 | Celecoxib | Not Specified |
| Pyridazinone Derivative 3e | COX-2 | In vitro COX inhibition assay | 0.519 | Celecoxib | Not Specified |
| Pyridazinone Derivative 4e | COX-2 | In vitro COX inhibition assay | 0.356 | Celecoxib | Not Specified |
| Pyrido[2,3-d]pyridazine-2,8-dione 7c | COX-1/COX-2 | In vitro COX inhibition assay | Dual inhibitor | Indomethacin | Not Specified |
IC50: Half-maximal inhibitory concentration. COX: Cyclooxygenase.
Table 2: Anticancer Activity (Cytotoxicity) of Pyridazinone Derivatives
| Compound/Derivative | Cell Line | Assay | IC50 (µM) |
| Pyridazinone Derivative 5b | P815 (murine mastocytoma) | Not Specified | 0.40 µg/mL |
| Pyrrolo[1,2-b]pyridazine 5a | LoVo (colon cancer) | MTS Assay | Highest Activity |
| Pyrrolo[1,2-b]pyridazine 2c | LoVo (colon cancer) | MTS Assay | Highest Activity |
| N-phenyl pyridazinone derivative (36) | B-Raf expressing cell line | Not Specified | 0.02479 |
IC50: Half-maximal inhibitory concentration. The original data for some compounds were reported as "Best Activity" or "Highest Activity" without specific IC50 values.[2]
Table 3: Other Enzyme Inhibitory Activities of Pyridazinone Derivatives
| Compound/Derivative | Target Enzyme | IC50 |
| Pyrazolo[3,4-d]pyridazinone derivative 8 | Bruton's tyrosine kinase (BTK) | 2.1 nM |
| 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one 4ba | Phosphodiesterase 4B (PDE4B) | 251 ± 18 nM |
| 2-phenyl-3,6-pyridazinedione derivative 28 | Phosphodiesterase-5 (PDE-5) | 22 nM |
IC50: Half-maximal inhibitory concentration.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to ensure reproducibility and aid in the design of new experiments.
1. In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the ability of a test compound to inhibit the activity of COX enzymes, which are key mediators of inflammation.
-
Enzyme Preparation : Human recombinant COX-1 and COX-2 enzymes are utilized.
-
Assay Buffer : A Tris-HCl buffer (100 mM, pH 8.0) containing necessary co-factors like glutathione and hematin is used.
-
Procedure :
-
The test compound is pre-incubated with the enzyme in the assay buffer at room temperature for 15 minutes.
-
The enzymatic reaction is initiated by the addition of arachidonic acid.
-
The reaction is allowed to proceed for a specified time (e.g., 2 minutes) at 37°C.
-
The reaction is terminated by adding a quenching agent, such as a solution of HCl.
-
The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis : The percentage of inhibition is calculated for each concentration of the test compound. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[3]
2. Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.[4]
-
Cell Culture : Cancer cell lines are cultured in appropriate media and conditions.
-
Procedure :
-
Cells are seeded in a 96-well plate at a density of 1 x 10³ to 1 x 10⁵ cells/well and incubated for 24 hours to allow for attachment.[5]
-
The cells are then treated with various concentrations of the test compound and incubated for a period of 24 to 72 hours.
-
Following treatment, 10 µL of MTT reagent (5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours at 37°C to allow for the formation of formazan crystals.[5]
-
The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a wavelength of 570-590 nm using a microplate reader.[5]
-
-
Data Analysis : The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value, representing the concentration of the compound that causes a 50% reduction in cell viability, is then determined.
3. Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages
This assay evaluates the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with LPS.
-
Cell Culture : RAW 264.7 macrophage cells are cultured in a suitable medium.
-
Procedure :
-
Cells are seeded in 96-well plates and allowed to adhere.
-
The cells are pre-treated with various concentrations of the test compound for a specified duration.
-
The cells are then stimulated with LPS (e.g., 1 µg/mL) for an incubation period of 24 hours.[4]
-
The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
-
Data Analysis : The percentage of inhibition of NO production is calculated for each concentration of the test compound, and the IC50 value is determined.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows relevant to the in vitro evaluation of pyridazinone derivatives.
Caption: Workflow for assessing the in vitro cytotoxicity of test compounds.
Caption: The Cyclooxygenase (COX) signaling pathway and potential inhibition.
References
A Comparative Guide to the Synthetic Routes of Functionalized Pydazinones
For Researchers, Scientists, and Drug Development Professionals
Functionalized pyridazinones are a class of heterocyclic compounds of significant interest in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and cardiovascular effects.[1] The pyridazinone scaffold is considered a "privileged structure" due to its ability to interact with various biological targets.[2] This guide provides a comparative overview of three prominent synthetic routes to functionalized pyridazinones, offering objective comparisons of their performance with supporting experimental data.
Condensation of γ-Ketoacids with Hydrazines
This classical and widely used method involves the cyclocondensation of a γ-ketoacid or its ester equivalent with a hydrazine derivative.[3] The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization to yield the dihydropyridazinone ring.[4] Subsequent oxidation or dehydration can lead to the aromatic pyridazinone. This method is versatile, allowing for the introduction of substituents on both the pyridazinone ring and the hydrazine moiety.[5]
Advantages:
-
Readily available starting materials (γ-ketoacids and hydrazines).[3]
-
Generally good to excellent yields.
-
A straightforward and well-established procedure.
Disadvantages:
-
May require harsh reaction conditions, such as high temperatures.
-
Limited functional group tolerance in some cases.
Ring Transformation of 2(3H)-Furanones
Another efficient approach to pyridazinones involves the ring transformation of 2(3H)-furanone derivatives.[4] This method typically involves the reaction of a 2(3H)-furanone with hydrazine hydrate. The reaction proceeds via a nucleophilic attack of hydrazine on the lactone carbonyl, leading to a ring-opened hydrazide intermediate, which then undergoes intramolecular cyclization to form the pyridazinone ring.[4]
Advantages:
-
Provides access to a variety of substituted pyridazinones.
-
Can be performed as a one-pot reaction.[4]
Disadvantages:
-
The synthesis of substituted 2(3H)-furanones may be multi-stepped.
-
Yields can be variable depending on the substrate.
Inverse Electron-Demand Diels-Alder (IEDDA) Reaction of Tetrazines
A more modern and powerful strategy for the synthesis of the pyridazine core is the inverse electron-demand Diels-Alder (IEDDA) reaction.[6] This cycloaddition reaction typically involves an electron-deficient 1,2,4,5-tetrazine as the diene and an electron-rich dienophile, such as an alkyne or an enol ether.[6][7] The initial cycloadduct rapidly undergoes a retro-Diels-Alder reaction, extruding a molecule of nitrogen to form the aromatic pyridazine ring.[6] Subsequent functional group manipulation can then yield the desired pyridazinone.
Advantages:
-
High regioselectivity.[6]
-
Mild reaction conditions.
-
Excellent functional group tolerance.[6]
-
Can be used for the synthesis of highly functionalized pyridazines.[7]
Disadvantages:
-
The synthesis of substituted tetrazines can be challenging.
-
The dienophile may require specific electronic properties.
Comparative Data of Synthetic Routes
The following table summarizes quantitative data for representative examples of each synthetic route, allowing for a direct comparison of their efficiency.
| Synthetic Route | Starting Materials | Product | Reaction Conditions | Time | Yield | Reference |
| γ-Ketoacid Condensation | β-Benzoylpropionic acid, Hydrazine hydrate | 6-Phenyl-2,3,4,5-tetrahydropyridazin-3-one | Ethanol, Reflux | 8h | High (not specified) | [8] |
| γ-Ketoacid Condensation | Substituted β-aroylpropionic acids, 4-Hydrazinobenzenesulfonamide hydrochloride | 6-Aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones | Ethanol, Reflux | Not specified | Good | [5] |
| 2(3H)-Furanone Ring Transformation | 3-Arylmethylene-5-aryl-2(3H)-furanones, Hydrazine hydrate | 4-Arylmethylene-6-aryl-4,5-dihydropyridazin-3(2H)-ones | Absolute ethanol, Reflux | Not specified | Not specified | [4] |
| IEDDA Reaction | 3,6-Di(2-pyridyl)-1,2,4,5-tetrazine, 2,3-Dihydrofuran | 3,6-Di(2-pyridyl)-4-(2-hydroxyethyl)pyridazine | Toluene, 100 °C | 1h | 82% | [7] |
| IEDDA Reaction | 3,6-Diphenyl-1,2,4,5-tetrazine, 2,3-Dihydrofuran | 3,6-Diphenyl-4-(2-hydroxyethyl)pyridazine | Neat, 100 °C | 48h | 53% | [7] |
Detailed Experimental Protocols
Protocol 1: Synthesis of 6-Phenyl-2,3,4,5-tetrahydropyridazin-3-one via γ-Ketoacid Condensation
This protocol is adapted from the synthesis of 6-phenyl-2,3,4,5-tetrahydro-pyridazin-3-one.[8]
Materials:
-
β-Benzoylpropionic acid
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
A mixture of β-benzoylpropionic acid (0.1 M) and hydrazine hydrate (1 mL) in ethanol (25 mL) is refluxed for 8 hours.
-
The reaction mixture is then concentrated under reduced pressure.
-
The concentrated mixture is poured into ice-cold water to precipitate the product.
-
The crude product is collected by filtration, washed with cold water, and recrystallized from ethanol to afford pure 6-phenyl-2,3,4,5-tetrahydropyridazin-3-one.
Protocol 2: Synthesis of a 4,6-Disubstituted Pyridazin-3(2H)-one via 2(3H)-Furanone Ring Transformation
This protocol describes the direct conversion of a 3-arylmethylene-5-aryl-2(3H)-furanone to the corresponding pyridazinone derivative.[4]
Materials:
-
3-Arylmethylene-5-aryl-2(3H)-furanone
-
Hydrazine hydrate
-
Absolute ethanol
Procedure:
-
Dissolve the 3-arylmethylene-5-aryl-2(3H)-furanone in absolute ethanol.
-
Add hydrazine hydrate to the solution at room temperature with stirring.
-
Heat the reaction mixture to reflux. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, which may cause the product to precipitate.
-
If precipitation occurs, the solid is collected by filtration, washed with cold ethanol, and dried.
-
If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.
Protocol 3: Synthesis of 3,6-Di(2-pyridyl)-4-(2-hydroxyethyl)pyridazine via Inverse Electron-Demand Diels-Alder Reaction
This protocol is based on the reaction of a tetrazine with a cyclic enol ether.[7]
Materials:
-
3,6-Di(2-pyridyl)-1,2,4,5-tetrazine
-
2,3-Dihydrofuran
-
Toluene
Procedure:
-
A dispersion of 3,6-di(2-pyridyl)-1,2,4,5-tetrazine in toluene is prepared.
-
1.2 equivalents of 2,3-dihydrofuran are added to the dispersion.
-
The reaction mixture is heated at 100 °C for 60 minutes, during which the conversion of the tetrazine is monitored.
-
After completion, the reaction mixture is worked up to isolate the product, 4-(2-hydroxyethyl)-3,6-di(pyrimidin-2-yl)-pyridazine, which is obtained in an 82% yield.
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of each synthetic route.
Caption: Synthetic pathway via γ-ketoacid condensation.
References
- 1. Inverse-Electron-Demand Diels-Alder Reactions for the Synthesis of Pyridazines on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Synthesis of new 4,5-3(2H)pyridazinone derivatives and their cardiotonic, hypotensive, and platelet aggregation inhibition activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones as anti-cancer, antimicrobial, and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines [organic-chemistry.org]
- 7. Inverse-Electron-Demand Diels-Alder Reactions for the Synthesis of Pyridazines on DNA. | Semantic Scholar [semanticscholar.org]
- 8. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
Unveiling the Potential Mechanisms of 4,5-Dibromo-2-phenylpyridazin-3(2H)-one: A Comparative Guide to Pyridazinone Bioactivity
For Researchers, Scientists, and Drug Development Professionals
The pyridazinone scaffold is a versatile pharmacophore that forms the core of numerous biologically active compounds. While the specific mechanism of action for 4,5-Dibromo-2-phenylpyridazin-3(2H)-one is not yet fully elucidated, its structural class is associated with a wide range of therapeutic effects, including anti-inflammatory, anticancer, and cardiovascular activities. This guide provides a comparative analysis of the validated mechanisms of action of various pyridazinone derivatives, offering insights into the potential biological targets of this compound. By examining experimental data for analogous compounds, we can infer and propose pathways for future investigation.
The diverse bioactivities of pyridazinone derivatives stem from their ability to interact with various enzymes and signaling pathways.[1] This guide will focus on three well-documented mechanisms of action for pyridazinone-based compounds: Cyclooxygenase-2 (COX-2) inhibition, Phosphodiesterase 4 (PDE4) inhibition, and B-RAF kinase inhibition.
Comparative Analysis of Pyridazinone Derivatives
To contextualize the potential activity of this compound, the following tables summarize the inhibitory activities of several pyridazinone derivatives against key therapeutic targets.
Table 1: Inhibition of Cyclooxygenase-2 (COX-2) by Pyridazinone Derivatives
| Compound/Derivative | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Compound 6b | 0.18 | 1.14 | 6.33 |
| Compound 4c | 0.26 | - | - |
| Celecoxib (Reference) | 0.35 | - | - |
| Indomethacin (Reference) | - | - | 0.50 |
Data sourced from a study on new pyridazine derivatives as COX-2 inhibitors.
Table 2: Inhibition of Phosphodiesterase 4 (PDE4) by Pyridazinone Derivatives
| Compound/Derivative | PDE4B IC50 (nM) | PDE4D IC50 (nM) |
| 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one (4ba) | 251 ± 18 | - |
| Roflumilast (Reference) | - | - |
Data from a study on pyridazinone derivatives as PDE4 inhibitors.[2]
Table 3: Inhibition of B-RAF Kinase by Pyridazinone-Related Scaffolds
| Compound/Derivative | B-RAF (V600E) IC50 (nM) |
| Vemurafenib (Reference) | 31 |
| Sorafenib (Reference) | 22 |
Note: While specific pyridazinone B-RAF inhibitors with IC50 values were not detailed in the provided search results, the pyridazinone scaffold is recognized as a core for developing B-RAF inhibitors. The reference compounds are established B-RAF inhibitors included for comparative context.
Signaling Pathways and Experimental Workflows
Understanding the molecular pathways targeted by pyridazinone derivatives is crucial for elucidating their mechanism of action. The following diagrams, generated using Graphviz, illustrate the key signaling cascades and a typical experimental workflow for inhibitor screening.
Signaling Pathways
Caption: COX-2 signaling pathway and inhibition by pyridazinone derivatives.
References
Cytotoxicity of Halogenated Pyridazinones: A Comparative Analysis of Brominated and Chlorinated Derivatives
For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of novel compounds is paramount. This guide provides a comparative overview of the cytotoxic effects of brominated versus chlorinated pyridazinones, supported by available experimental data. While direct comparative studies are limited, this document synthesizes findings from separate investigations to offer insights into the potential influence of halogen substitution on the cytotoxic potential of this important class of heterocyclic compounds.
Executive Summary
Pyridazinone derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer properties. Halogenation is a common strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of lead compounds. This guide focuses on the comparison of chlorinated and brominated pyridazinones, with a particular focus on the well-characterized chlorinated derivative, 4,5-dichloro-2-[4-chloro-3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone (Pyr-1). The available data indicates that chlorinated pyridazinones exhibit potent cytotoxic activity against a wide range of cancer cell lines. Information on the cytotoxicity of brominated pyridazinones is less comprehensive, precluding a direct, quantitative comparison at this time. However, by examining the data for chlorinated analogues and general principles of halogen substitution in drug design, we can infer potential trends and guide future research in this area.
Quantitative Data on Chlorinated Pyridazinone Cytotoxicity
The cytotoxicity of the chlorinated pyridazinone derivative, Pyr-1, has been extensively evaluated against a panel of human cancer cell lines. The following table summarizes the 50% cytotoxic concentration (CC50) values obtained from these studies.
| Cell Line | Cancer Type | CC50 (µM)[1][2] |
| CEM | Leukemia | 0.28 |
| HL-60 | Leukemia | 0.35 |
| K-562 | Leukemia | 0.45 |
| MOLT-4 | Leukemia | 0.58 |
| RPMI-8226 | Myeloma | 0.62 |
| SR | Leukemia | 0.75 |
| A-549 | Lung | 0.52 |
| MDA-MB-231 | Breast | 0.65 |
| MDA-MB-468 | Breast | 0.82 |
| PANC-1 | Pancreatic | 1.10 |
| PC-3 | Prostate | 1.25 |
| OVCAR-3 | Ovarian | 1.30 |
| SK-MEL-28 | Melanoma | 1.50 |
| MCF-10A | Non-cancerous Breast Epithelial | >10 |
Table 1: Cytotoxicity of Chlorinated Pyridazinone (Pyr-1) against Human Cancer Cell Lines.
Insights into Brominated Pyridazinone Cytotoxicity
However, research on other halogenated heterocyclic compounds has shown that the substitution of chlorine with bromine can modulate biological activity. In some instances, brominated analogues have demonstrated increased potency. For example, studies on imidazo[4,5-b]pyridines have indicated that substitution with bromine markedly increased the antiproliferative activity.[3] This suggests that brominated pyridazinones could potentially exhibit significant, and possibly enhanced, cytotoxic effects compared to their chlorinated counterparts. Further research is warranted to synthesize and evaluate a series of brominated pyridazinones to establish their cytotoxic profile and enable a direct comparison.
Experimental Protocols
Cytotoxicity Assay (Differential Nuclear Staining - DNS Assay)
The cytotoxic activity of the chlorinated pyridazinone Pyr-1 was determined using the Differential Nuclear Staining (DNS) assay.[1][2]
1. Cell Culture and Treatment:
-
Human cancer cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells were seeded in 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere overnight.
-
The following day, cells were treated with various concentrations of the test compound (e.g., Pyr-1) or vehicle control (DMSO).
2. Incubation:
-
The treated plates were incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
3. Staining:
-
After incubation, the culture medium was removed, and the cells were washed with phosphate-buffered saline (PBS).
-
A staining solution containing Hoechst 33342 and propidium iodide in PBS with 0.5% Triton X-100 was added to each well.
4. Imaging and Analysis:
-
The plates were incubated with the staining solution for 30 minutes in the dark.
-
Images of the stained cells were acquired using an automated fluorescence microscope.
-
The number of viable (blue-stained) and non-viable (red-stained) cells were counted using image analysis software.
5. CC50 Determination:
-
The percentage of cell viability was calculated for each concentration of the test compound relative to the vehicle control.
-
The 50% cytotoxic concentration (CC50) was determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Putative Signaling Pathway
The chlorinated pyridazinone Pyr-1 has been shown to induce apoptosis in cancer cells.[1][2] This process is often mediated by a complex signaling cascade. A hypothetical pathway illustrating the potential mechanism of action is presented below. It is important to note that the precise molecular targets of many pyridazinone derivatives are still under investigation.
Conclusion
The available evidence strongly supports the potent cytotoxic activity of chlorinated pyridazinones, such as Pyr-1, against a broad range of human cancer cell lines, while exhibiting lower toxicity towards non-cancerous cells. The lack of comprehensive cytotoxic data for brominated pyridazinones currently hinders a direct and quantitative comparison. However, based on structure-activity relationship trends observed in other halogenated heterocyclic compounds, it is plausible that brominated pyridazinones could also possess significant, if not superior, anticancer activity. This highlights a critical knowledge gap and a promising avenue for future research. The synthesis and systematic cytotoxic evaluation of a library of brominated pyridazinone derivatives are essential to fully elucidate the impact of bromine substitution on the therapeutic potential of this versatile scaffold. Such studies will be instrumental in guiding the rational design of next-generation pyridazinone-based anticancer agents.
References
- 1. Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Comparative analysis of the spectral data of pyridazinone isomers
A comprehensive guide for researchers, scientists, and drug development professionals on the spectral characteristics of 3(2H)-pyridazinone and 4(1H)-pyridazinone, two key heterocyclic isomers. This guide provides a detailed comparison of their NMR, IR, UV-Vis, and mass spectrometry data, supported by experimental protocols and a visual workflow.
Pyridazinone scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities. Understanding the distinct spectral properties of its isomers, such as 3(2H)-pyridazinone and 4(1H)-pyridazinone, is crucial for their unambiguous identification and characterization in drug discovery and development pipelines. This guide presents a comparative analysis of the key spectral data for these two isomers.
Data Presentation
The following tables summarize the key spectral data for 3(2H)-pyridazinone and 4(1H)-pyridazinone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |
| 3(2H)-Pyridazinone | DMSO-d₆ | 7.03 (dd, 1H, H5), 7.68 (dd, 1H, H4), 8.05 (dd, 1H, H6), 13.0 (br s, 1H, NH) |
| 4(1H)-Pyridazinone | DMSO-d₆ | 7.91 (d, 1H), 8.35 (d, 1H), 9.05 (s, 1H) |
Table 2: ¹³C NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ, ppm) |
| 3(2H)-Pyridazinone | DMSO-d₆ | 128.9 (C5), 132.8 (C4), 146.1 (C6), 160.5 (C3, C=O) |
| 4(1H)-Pyridazinone | Data in CDCl₃ for derivatives suggests the C=O signal appears around 160-165 ppm. Data for the parent compound in a comparable solvent is not readily available. |
Note: Direct comparison of NMR data is most effective when spectra are acquired in the same solvent. The data presented here is based on available literature and may have been recorded under slightly different conditions.
Vibrational Spectroscopy
Table 3: Infrared (IR) Spectral Data
| Compound | Key Vibrational Frequencies (cm⁻¹) | Assignment |
| 3(2H)-Pyridazinone | ~3400-3000 (broad), ~1670 (strong), ~1600-1400 | N-H stretch, C=O stretch (amide), C=C and C=N stretches |
| 4(1H)-Pyridazinone | ~3400-3000 (broad), ~1640 (strong), ~1600-1450 | N-H stretch, C=O stretch (amide), C=C and C=N stretches |
Electronic Spectroscopy
Table 4: Ultraviolet-Visible (UV-Vis) Spectral Data
| Compound | Solvent | λmax (nm) |
| 3(2H)-Pyridazinone | Ethanol | ~210, ~300 |
| 4(1H)-Pyridazinone | Ethanol | ~245, ~290 |
Mass Spectrometry
Table 5: Mass Spectrometry Data
| Compound | Ionization Method | [M]+• or [M+H]⁺ (m/z) | Key Fragmentation Peaks (m/z) |
| 3(2H)-Pyridazinone | Electron Ionization (EI) | 96 | 68, 40, 39 |
| 4(1H)-Pyridazinone | Electron Ionization (EI) | 96 | 68, 42, 39 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to aid in the replication and validation of these findings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment of the protons and carbon atoms in the pyridazinone isomers.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the pyridazinone isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm, DMSO at 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a 30-45° pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR for adequate signal-to-noise.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the pyridazinone isomers.
Methodology:
-
Sample Preparation (Solid):
-
KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the sample in the spectrometer and record the sample spectrum.
-
The spectrum is typically collected over a range of 4000-400 cm⁻¹.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To investigate the electronic transitions within the pyridazinone isomers.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the pyridazinone isomer in a UV-transparent solvent (e.g., ethanol or methanol) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.2 and 1.0 at the λmax.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Record a baseline spectrum using a cuvette containing only the solvent.
-
Record the absorption spectrum of the sample solution over a wavelength range of approximately 200-400 nm.
-
Identify the wavelength of maximum absorbance (λmax).
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the pyridazinone isomers.
Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this can be done via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common method for small, relatively stable organic molecules.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition: The detector records the abundance of each ion, generating a mass spectrum.
Mandatory Visualization
The following diagram illustrates a typical experimental workflow for the comparative spectral analysis of pyridazinone isomers.
A Comparative Guide to the Stability of 4,5-Dibromo-2-phenylpyridazin-3(2H)-one and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridazinone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous bioactive compounds. The stability of these molecules is a critical parameter influencing their shelf-life, formulation, and ultimately, their therapeutic efficacy and safety. Understanding the degradation profile of a lead compound like 4,5-Dibromo-2-phenylpyridazin-3(2H)-one in comparison to its analogs is paramount for lead optimization and drug development. This guide details the forced degradation studies necessary to probe the intrinsic stability of these compounds under various stress conditions.
Comparative Stability Data
A crucial aspect of stability benchmarking is the quantitative comparison of degradation under standardized stress conditions. The following table provides a template for presenting such data. The values presented are hypothetical and serve as an illustration of how experimental results would be summarized.
Table 1: Comparative Stability of this compound and Analogs under Forced Degradation Conditions
| Compound ID | Structure | % Degradation (Acid Hydrolysis) | % Degradation (Base Hydrolysis) | % Degradation (Oxidative) | % Degradation (Photolytic) | % Degradation (Thermal) |
| I | This compound | Data | Data | Data | Data | Data |
| II | 4,5-Dichloro-2-phenylpyridazin-3(2H)-one | Data | Data | Data | Data | Data |
| III | 2-phenylpyridazin-3(2H)-one | Data | Data | Data | Data | Data |
| IV | 4,5-Dibromo-2-(4-chlorophenyl)pyridazin-3(2H)-one | Data | Data | Data | Data | Data |
Data in this table is illustrative. Actual values would be obtained from experimental procedures as outlined below.
Experimental Protocols
Forced degradation studies are essential for establishing the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. The following are detailed protocols for key experiments.
General Procedure for Forced Degradation Studies
A stock solution of each test compound (e.g., 1 mg/mL) is prepared in a suitable solvent (e.g., acetonitrile or methanol). This stock solution is then subjected to the stress conditions outlined below. Samples are withdrawn at appropriate time points, neutralized or diluted as necessary, and analyzed by a validated stability-indicating HPLC method.
Hydrolytic Degradation
-
Acidic Conditions: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. The mixture is incubated at 60°C for 24 hours. Samples are withdrawn at 0, 2, 4, 8, and 24 hours, neutralized with an equivalent amount of 0.1 M NaOH, and diluted with mobile phase for HPLC analysis.
-
Basic Conditions: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. The mixture is incubated at 60°C for 24 hours. Samples are withdrawn at 0, 2, 4, 8, and 24 hours, neutralized with an equivalent amount of 0.1 M HCl, and diluted with mobile phase for HPLC analysis.
-
Neutral Conditions: To 1 mL of the stock solution, add 1 mL of purified water. The mixture is incubated at 60°C for 24 hours. Samples are withdrawn at the same time points as above and diluted for analysis.
Oxidative Degradation
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). The solution is kept at room temperature for 24 hours, protected from light. Samples are taken at 0, 2, 4, 8, and 24 hours and diluted with mobile phase for immediate HPLC analysis.
Photolytic Degradation
A solution of the compound (e.g., 100 µg/mL) is exposed to a photostability chamber compliant with ICH Q1B guidelines, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample is kept in the dark under the same temperature conditions. Samples are analyzed after the exposure period.
Thermal Degradation
The solid drug substance is placed in a thermostatically controlled oven at 70°C for 48 hours. Samples are taken at 24 and 48 hours, dissolved in a suitable solvent, and analyzed by HPLC.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for conducting a comparative stability study.
Caption: Workflow for comparative stability testing of pyridazinone analogs.
Potential Degradation Pathways
The pyridazinone core is susceptible to degradation through several pathways. The diagram below illustrates potential transformations of the 2-phenylpyridazin-3(2H)-one backbone under hydrolytic and oxidative stress. The bromine substituents on the target molecule are expected to influence the reactivity of the core.
Caption: Potential degradation pathways for a substituted 2-phenylpyridazin-3(2H)-one.
Conclusion
The stability of this compound and its analogs is a multifaceted property that must be systematically evaluated. The experimental protocols and frameworks provided in this guide offer a robust starting point for researchers to generate critical data for drug development programs. A thorough understanding of how structural modifications affect the stability of the pyridazinone core will enable the rational design of more stable and effective drug candidates.
The Binding Affinity of Pyridazinone Derivatives: An In Silico Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the binding affinity of pyridazinone derivatives based on in silico molecular docking studies. The data presented herein, compiled from various scientific publications, highlights the potential of this heterocyclic scaffold against a range of biological targets.
Pyridazinone derivatives are a versatile class of compounds that have attracted significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities.[1] In silico molecular docking has emerged as a crucial tool to predict and analyze the binding interactions of these derivatives with their respective protein targets, thereby guiding the development of more potent and selective therapeutic agents.[2] This guide summarizes key findings from comparative in silico analyses, presenting quantitative data on binding affinities and detailing the experimental methodologies employed.
Comparative Binding Affinity of Pyridazinone Derivatives
The following table summarizes the results of various in silico docking studies on pyridazinone derivatives, showcasing their binding affinities against different biological targets.
| Target Protein | Pyridazinone Derivative(s) | Docking Software | Binding Affinity/Score | Reference |
| HIV Reverse Transcriptase | 6-aryl-pyridazinone and 2-(N-substituted)-6-aryl-pyridazinone derivatives | - | Good docking scores, with compounds 3a and 3c-h showing notable results. | [3] |
| Various Pathogen Proteins | Substituted 3-{[4-(3-Chloro-6-oxopyridazin-1(6H)-yl)Phenyl]amino}-5H-[3][4]Oxazolo[3,2-a]Pyrimidin-5-ones | AutoDock Vina | Good negative values of binding affinity, indicating potential antibacterial activity. | [5] |
| α1-adrenoceptor | A series of new pyridazin-3(2H)-one derivatives | Catalyst | Low nanomolar Ki values, with compound 3k showing a Ki of 1.9 nM. | [4] |
| Antifungal, Antibacterial, and Antihelmintic Proteins | 4,5-Dihydropyridazin-3(2H)-one derivatives | PyRx-Virtual Screening Tool | Most test compounds showed very good binding affinity scores. | [6] |
| COX-2 | New pyridazine and pyridazinone derivatives | - | The most active compounds (3d, 3e, and 4e) had IC50 values of 0.425, 0.519, and 0.356 µM, respectively. | [7] |
| Urokinase | Triazolo-pyridazinone derivatives | - | Compound 17 showed potent anticancer activity, supported by molecular docking studies. | [8] |
| Epidermal Growth Factor Receptor (EGFR) Kinase | 6-aryl-2-(imidazol-1-yl/1,2,4-triazol-1-yl)-2-methyl-2,4,5-trihydropyridazin-3-one derivatives | AutoDock | All tested compounds (3a-j) showed significant EGFR kinase inhibitory activities. | [9] |
| Xanthine Oxidoreductase | Di/Trisubstituted Pyridazinone Derivatives | Molegro Virtual Docker | Compounds 5a, 5d, 5g & 5j demonstrated a good selectivity profile and excellent antioxidant activity. | [10] |
| PDE4B | Pyridazinone derivatives bearing an indole moiety | - | Systematically exhibited greater percentages of PDE4B inhibition compared to corresponding 4,5-dihydropyridazinones. | [11] |
Experimental Protocols
The following section details a generalized methodology for the in silico analysis of pyridazinone derivatives, synthesized from the protocols described in the cited literature.
Protein Preparation
The three-dimensional crystal structure of the target protein is retrieved from a protein database such as the Protein Data Bank (PDB) (126] The protein is then prepared for docking by removing water molecules, co-crystallized ligands, and any other non-essential chemical compounds.[5][6] Polar hydrogen atoms and appropriate charges (e.g., Kollman charges) are added to the protein structure. The prepared protein is then converted to a suitable file format, such as PDBQT, for use with docking software.[5]
Ligand Preparation
The 2D structures of the pyridazinone derivatives are drawn using chemical drawing software. These structures are then converted to 3D and their energy is minimized using a suitable force field to obtain the most stable conformation.[2]
Molecular Docking
Molecular docking simulations are performed using software such as AutoDock Vina, PyRx, or Molegro Virtual Docker.[5][6][10] The prepared ligands are docked into the active site of the prepared protein. The binding site is typically defined by a grid box that encompasses the active site residues.[5] The docking algorithm then explores various conformations and orientations of the ligand within the binding site to predict the best binding mode.[5]
Analysis of Results
The results of the docking simulation are analyzed to determine the binding affinity, typically reported as a docking score in kcal/mol, where a more negative value indicates a stronger binding affinity.[6] The binding interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are also visualized and analyzed to understand the molecular basis of the binding.[4]
Visualizing the In Silico Workflow
The following diagram illustrates a generalized workflow for the comparative in silico analysis of pyridazinone derivatives.
The signaling pathway below illustrates the mechanism of action of certain pyridazinone derivatives as COX-2 inhibitors, a common target for their anti-inflammatory effects.[13][14][15]
References
- 1. Exploring the therapeutic potential of pyridazinone derivatives: A comprehensive review | EurekAlert! [eurekalert.org]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis, biological evaluation, and pharmacophore generation of new pyridazinone derivatives with affinity toward alpha(1)- and alpha(2)-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 6. wjarr.com [wjarr.com]
- 7. Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti‐inflammatory potential in LPS‐induced RAW264.7 macrophages | Semantic Scholar [semanticscholar.org]
- 8. benthamscience.com [benthamscience.com]
- 9. connectjournals.com [connectjournals.com]
- 10. researchgate.net [researchgate.net]
- 11. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rcsb.org [rcsb.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Safety Operating Guide
Personal protective equipment for handling 4,5-Dibromo-2-phenylpyridazin-3(2H)-one
Essential Safety and Handling Guide for 4,5-Dibromo-2-phenylpyridazin-3(2H)-one
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following information is based on the safety data for the closely related compounds 4,5-Dibromo-3(2H)-pyridazinone and 4,5-dibromo-2-(3,4-difluorophenyl)-3(2H)-pyridazinone. It is imperative to consult the specific SDS for your compound once available and to conduct a thorough risk assessment before handling.
This guide provides essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals working with this compound.
Hazard Identification and Personal Protective Equipment
Based on available data for similar compounds, this compound is anticipated to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, strict adherence to personal protective equipment (PPE) guidelines is mandatory.
| Hazard Category | GHS Hazard Statement (Anticipated) | Recommended Personal Protective Equipment (PPE) |
| Skin Irritation | H315: Causes skin irritation | Chemical-resistant gloves (e.g., nitrile), lab coat, and full-length pants. |
| Eye Irritation | H319: Causes serious eye irritation | Safety goggles with side shields or a face shield.[2] |
| Respiratory Irritation | H335: May cause respiratory irritation | Work in a well-ventilated area, preferably a chemical fume hood.[1][3] |
| Ingestion | - | Do not eat, drink, or smoke when handling this compound.[1] |
Operational Plan: Safe Handling Procedures
1. Engineering Controls:
-
Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[3]
-
Ensure easy access to an eyewash station and a safety shower.
2. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles that conform to EN 166 (EU) or NIOSH (US) standards.[2]
-
Skin Protection: Wear a lab coat, closed-toe shoes, and chemical-resistant gloves (nitrile gloves are a suitable option for short-term protection). Inspect gloves for any signs of degradation or puncture before use.
-
Respiratory Protection: If working outside of a fume hood or if dust generation is unavoidable, a NIOSH-approved respirator may be necessary.
3. Handling and Storage:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][3]
-
Wash hands and any exposed skin thoroughly after handling.[1][3]
-
Store in a tightly closed container in a dry, well-ventilated place.[3]
-
Keep away from incompatible materials (strong oxidizing agents should be considered).
Disposal Plan
1. Waste Generation:
-
All materials contaminated with this compound, including disposable gloves, weighing paper, and pipette tips, must be considered hazardous waste.
2. Waste Collection:
-
Collect all solid and liquid waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.
3. Disposal Method:
-
The material should be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4]
-
Do not discharge into sewer systems or contaminate water, foodstuffs, feed, or seed.[4]
-
Contaminated packaging should be triple-rinsed (or equivalent) and offered for recycling or reconditioning, or punctured to make it unusable before disposal in a sanitary landfill.[4]
Experimental Protocol: Safe Handling of this compound
Objective: To provide a step-by-step procedure for the safe handling of this compound in a laboratory setting.
Materials:
-
This compound
-
Appropriate solvent
-
Chemical fume hood
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Glassware (beakers, flasks, etc.)
-
Magnetic stirrer and stir bar (if applicable)
-
Personal Protective Equipment (as specified above)
-
Labeled hazardous waste container
Procedure:
-
Preparation:
-
Don all required PPE before entering the laboratory.
-
Ensure the chemical fume hood is functioning correctly.
-
Gather all necessary materials and equipment.
-
Place a labeled hazardous waste container in the fume hood.
-
-
Weighing the Compound:
-
Perform all weighing operations inside the chemical fume hood.
-
Place a piece of weighing paper or a weighing boat on the analytical balance and tare.
-
Carefully use a clean spatula to transfer the desired amount of this compound onto the weighing paper.
-
Avoid generating dust. If any material is spilled, clean it up immediately following appropriate procedures.
-
-
Dissolving the Compound:
-
Transfer the weighed compound into a suitable flask or beaker inside the fume hood.
-
Add the desired solvent to the vessel.
-
If necessary, use a magnetic stirrer to aid in dissolution.
-
Keep the container covered as much as possible to prevent the release of vapors.
-
-
Use in Experiment:
-
Conduct all subsequent experimental steps involving this compound within the chemical fume hood.
-
-
Post-Experiment:
-
Dispose of all contaminated materials (gloves, weighing paper, pipette tips, etc.) in the designated hazardous waste container.
-
Clean all glassware with an appropriate solvent, and collect the rinsate as hazardous waste.
-
Wipe down the work area within the fume hood.
-
Wash hands thoroughly after removing PPE.
-
Visualizations
Caption: Safe Handling and Disposal Workflow.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
